molecular formula C30H38F3N5O9 B8103135 [Leu5]-Enkephalin TFA(58822-25-6(free bas))

[Leu5]-Enkephalin TFA(58822-25-6(free bas))

Cat. No.: B8103135
M. Wt: 669.6 g/mol
InChI Key: MPCRWMAJOJIMIB-RGRVRPFLSA-N
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Description

[Leu5]-Enkephalin TFA(58822-25-6(free bas)) is a useful research compound. Its molecular formula is C30H38F3N5O9 and its molecular weight is 669.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu5]-Enkephalin TFA(58822-25-6(free bas)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu5]-Enkephalin TFA(58822-25-6(free bas)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7.C2HF3O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;3-2(4,5)1(6)7/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);(H,6,7)/t21-,22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCRWMAJOJIMIB-RGRVRPFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38F3N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Leu5]-Enkephalin TFA chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

[Leu5]-Enkephalin TFA: Comprehensive Physicochemical Profiling, Receptor Pharmacology, and Analytical Methodologies

Executive Summary

[Leu5]-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide functioning as a critical neurotransmitter and neuromodulator within the central and peripheral nervous systems. As a potent agonist primarily targeting the delta-opioid receptor (DOR), it governs pathways related to antinociception, behavioral regulation, and cardiovascular responses. In laboratory and preclinical drug development settings, the peptide is synthesized and utilized as a Trifluoroacetic acid (TFA) salt. This specific formulation enhances its solubility and stability in aqueous environments, preventing the hydrophobic aggregation that typically plagues unmodified peptides.

Physicochemical Profiling and Structural Dynamics

The chemical structure of[Leu5]-Enkephalin consists of five amino acids. The addition of TFA as a counterion significantly alters the molecular weight and ionization profile of the compound, which is a critical variable for precise stoichiometric calculations in pharmacology[1].

Table 1: Physicochemical Properties of [Leu5]-Enkephalin TFA

PropertyValue
Peptide Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
Chemical Formula (Free Base) 2[2]
Molecular Weight (Free Base) 2[2]
Molecular Weight (TFA Salt) 1[1]
CAS Registry Number 1[1]
Target Receptor 3[3]

Causality of Formulation: The TFA salt form is the gold standard for in vitro assays because the trifluoroacetate counterion prevents the spontaneous aggregation of the hydrophobic leucine and phenylalanine residues. This ensures uniform monomeric dispersion when introduced to physiological buffers, preventing artifactual data in binding kinetics.

Receptor Pharmacology & Mechanism of Action

[Leu5]-Enkephalin exerts its biological effects by binding to the orthosteric site of the Delta Opioid Receptor (DOR), a G-protein-coupled receptor (GPCR)[3]. The causality of its downstream effects is rooted in the conformational shift of the receptor upon peptide binding:

  • G-Protein Activation : Agonist binding induces the exchange of GDP for GTP on the Gαi/o subunit.

  • Adenylyl Cyclase Inhibition : The active Gαi subunit directly inhibits adenylyl cyclase, leading to a rapid 3[3].

  • Kinase Cascade : The dissociation of the Gβγ dimer initiates the4, a critical step for transcriptional regulation and synaptic plasticity[4].

  • Receptor Internalization : Sustained activation leads to the recruitment of β-arrestin, which uncouples the G-protein and4[4].

GPCR_Signaling L [Leu5]-Enkephalin TFA R Delta Opioid Receptor (DOR) L->R Agonist Binding G Gαi/o Protein Complex R->G Conformational Change ARR β-Arrestin Recruitment R->ARR GRK Phosphorylation AC Adenylyl Cyclase G->AC Gαi Inhibition ERK ↑ ERK1/2 Phosphorylation G->ERK Gβγ Activation cAMP ↓ cAMP Production AC->cAMP Signal Transduction INT Clathrin-Mediated Endocytosis ARR->INT Receptor Internalization

DOR activation by [Leu5]-Enkephalin leading to GPCR signaling and internalization.

Analytical Characterization: HPLC-MS/MS Workflow

Accurate quantification and purity assessment of[Leu5]-Enkephalin TFA require High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS)[5]. TFA is often added to the mobile phase (typically 0.05% - 0.1%) to act as an ion-pairing agent. This suppresses the ionization of the peptide's free silanols on the stationary phase, 6[6]. However, because TFA can cause ion suppression in the mass spectrometer, careful concentration optimization or the substitution with 0.1% acetic acid is required for optimal ESI+ detection[5].

Self-Validating Step-by-Step LC-MS Protocol:

  • Sample Preparation : Dissolve [Leu5]-Enkephalin TFA in 0.1% aqueous acetic acid or low-concentration TFA (0.05%) to a final concentration of 1 mg/mL. Dilute to working concentrations (e.g., 0.3 - 0.8 ng/µL) using a Water:Methanol or Water:Acetonitrile matrix[5].

  • Chromatographic Separation :

    • Column: C8 or C18 Core-Shell column (e.g., 50 x 3.0 mm, 2.6 µm)[5].

    • Mobile Phase A:5[5].

    • Mobile Phase B: 0.1% Acetic Acid in Methanol (or 0.05% TFA in Acetonitrile).

    • Gradient: Linear gradient to elute the peptide over 15-20 minutes at a flow rate of 0.4 mL/min[4].

  • Electrospray Ionization (ESI) : Operate in positive ion mode (ESI+).

  • Mass Detection : Monitor the 5

    5. This specific m/z acts as a self-validating system; detecting 556.27 confirms the presence of the intact free-base peptide stripped of its TFA counterion during ionization.
    

LCMS_Workflow S1 Sample Prep (0.05% TFA in H2O) S2 RP-HPLC (C18 Column) S1->S2 S3 ESI+ (Ionization) S2->S3 S4 Mass Spec (TOF/QqQ) S3->S4 S5 Data Analysis (m/z 556.27) S4->S5

LC-MS/MS analytical workflow for the characterization of [Leu5]-Enkephalin.

Experimental Protocol: In Vitro Receptor Internalization Assay

To validate the biological activity of [Leu5]-Enkephalin TFA, an in vitro receptor internalization assay utilizing DOPr-GFP (Green Fluorescent Protein-tagged Delta Opioid Receptor) expressing cells is standard practice[4].

Self-Validating Methodology:

  • Cell Culture & Seeding : Culture DOPr-GFP expressing cells (e.g., DRGF11) in complete media. Seed cells in a glass-bottom plate and incubate for 24 hours to allow membrane adherence and receptor expression[4].

  • Ligand Preparation : Reconstitute [Leu5]-Enkephalin TFA in sterile PBS. Dilute to a working concentration of 1 µM immediately before use to prevent proteolytic degradation by ambient peptidases[4].

  • Agonist Stimulation : Replace cell media with the 1 µM [Leu5]-Enkephalin solution. 4[4]. Causality: The 30-minute window is critical as it allows sufficient time for robust internalization without triggering extensive receptor degradation or recycling pathways.

  • Fixation : Wash cells rapidly with ice-cold PBS to halt trafficking. Fix with 4% paraformaldehyde.

  • Confocal Microscopy (Validation) : Image using a confocal microscope. The assay is self-validating: active [Leu5]-Enkephalin will present as a morphological shift from diffuse plasma membrane fluorescence to distinct, 4[4].

References

  • MedChemExpress. "[Leu5]-Enkephalin TFA | Endogenous Metabolite". 1

  • Cassell et al. "The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors". PMC. 3

  • ResearchGate. "(a) Analytical HPLC profile; and (b) mass spectra of Leu-enkephalin...". 6

  • SciSpace. "High performance liquid chromatography coupled to electrospray ionisation mass spectrometry method for the detection of salivary". 5

  • PMC. "Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides". 4

  • Sigma-Aldrich. "Leucine Enkephalin acetate salt hydrate". 2

Sources

Determining the Binding Affinity of [Leu5]-Enkephalin at Delta-Opioid Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and theoretical principles for determining the binding affinity of the endogenous opioid peptide, [Leu5]-Enkephalin, at the delta-opioid receptor (DOR). Designed for researchers, scientists, and drug development professionals, this document offers a synthesis of technical accuracy and field-proven insights to facilitate a robust understanding and practical application of these critical techniques.

Introduction: The Significance of the [Leu5]-Enkephalin and Delta-Opioid Receptor Interaction

This guide will delve into the theoretical underpinnings of ligand-receptor interactions and provide a detailed, practical framework for the experimental determination of binding affinity, focusing on the gold-standard radioligand binding assay.

Theoretical Framework: The Principles of Ligand-Receptor Binding Kinetics

The interaction between a ligand, such as [Leu5]-Enkephalin, and its receptor is a dynamic process governed by the principles of chemical kinetics and thermodynamics.[6][7] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8]

The determination of Kd is central to understanding the potency and selectivity of a ligand. This is typically achieved through saturation binding experiments, where increasing concentrations of a radiolabeled ligand are incubated with a receptor preparation until equilibrium is reached.

Experimental Workflow: Radioligand Binding Assay

The radioligand binding assay is a highly sensitive and robust method for quantifying ligand-receptor interactions.[9] This section outlines a detailed protocol for determining the binding affinity of [Leu5]-Enkephalin at delta-opioid receptors using a filtration-based radioligand binding assay.

Materials and Reagents
  • Radioligand: [³H]-[Leu5]-Enkephalin (specific activity > 30 Ci/mmol)

  • Unlabeled Ligand: [Leu5]-Enkephalin

  • Non-specific Binding Control: Naloxone or another suitable opioid antagonist

  • Receptor Source: Membrane preparations from brain tissue (e.g., rat or mouse cortex) or cells stably expressing the human delta-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Experimental Procedure: Saturation Binding

The goal of the saturation binding experiment is to determine the Kd and the maximum number of binding sites (Bmax).

Step-by-Step Protocol:

  • Prepare a series of dilutions of the radiolabeled [³H]-[Leu5]-Enkephalin in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

  • Set up two sets of tubes for each concentration of radioligand: one for total binding and one for non-specific binding.

  • To the "total binding" tubes, add the diluted radioligand and the receptor membrane preparation.

  • To the "non-specific binding" tubes, add the diluted radioligand, the receptor membrane preparation, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) to saturate the specific binding sites.[8]

  • Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This time should be determined from preliminary association kinetic experiments.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Experimental Procedure: Competitive Binding

Competitive binding assays are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the unlabeled test compound (in this case, [Leu5]-Enkephalin).

  • Set up tubes containing a fixed concentration of the radioligand (typically at or below its Kd) and the receptor membrane preparation.

  • Add the increasing concentrations of the unlabeled [Leu5]-Enkephalin to the tubes.

  • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a potent unlabeled ligand).

  • Follow steps 5-9 from the saturation binding protocol.

Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful binding parameters. Modern approaches rely on non-linear regression analysis, which is more accurate than historical linearization methods like the Scatchard plot.[7][10]

Saturation Binding Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and the concentration of free radioligand on the x-axis.

This saturation curve is then fitted to a one-site binding (hyperbola) equation using a non-linear regression program like GraphPad Prism:

Y = (Bmax * X) / (Kd + X)

Where:

  • Y is the specific binding

  • X is the concentration of the radioligand

  • Bmax is the maximum number of binding sites

  • Kd is the equilibrium dissociation constant

Competitive Binding Data Analysis

The data from a competitive binding experiment are plotted with the percentage of specific binding on the y-axis and the log of the concentration of the unlabeled competitor on the x-axis. This generates a sigmoidal dose-response curve.

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 (inhibitory concentration 50%). The Ki (inhibition constant) for the unlabeled ligand can then be calculated from the IC50 using the Cheng-Prusoff equation :[8][11][12]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

LigandReceptorAssay TypeParameterValue (nM)Reference
[Leu5]-Enkephalinδ-OpioidCompetitiveKi4.0[13]
[Leu5]-Enkephalinμ-OpioidCompetitiveKi3.4[13]

Visualization of Key Processes

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Delta-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leu_Enk [Leu5]-Enkephalin DOR δ-Opioid Receptor (GPCR) Leu_Enk->DOR Binding G_protein Gαi/oβγ DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response (e.g., altered ion channel activity, reduced neuronal excitability) PKA->Cellular_Response Phosphorylation Events

Caption: Delta-opioid receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a radioligand binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare Radioligand, Unlabeled Ligand, & Receptor Membranes start->prepare_reagents incubation Incubate Radioligand with Membranes (Total & Non-specific) prepare_reagents->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Non-linear Regression) scintillation->analysis results Determine Kd, Bmax, Ki analysis->results

Sources

Physiological Modulation of Nociception by Leucine-Enkephalin: Molecular Dynamics, Circuitry, and Therapeutic Targeting of Catabolic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physiological Role of Leucine-Enkephalin in Pain Modulation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-enkephalin (Leu-enkephalin; YGGFL) represents a critical endogenous ligand within the opioid neuropeptide family, functioning as a primary "brake" on nociceptive transmission. Unlike exogenous opioids that flood the system indiscriminately, Leu-enkephalin operates through phasic, site-specific release, primarily targeting Delta-Opioid Receptors (DOR) and Mu-Opioid Receptors (MOR) within the periaqueductal gray (PAG) and spinal dorsal horn.

This guide deconstructs the physiological machinery of Leu-enkephalin, shifting focus from basic description to experimental application. It details the G-protein-coupled signaling cascades, the critical role of enzymatic degradation by neprilysin (NEP) and aminopeptidase N (APN), and the translational potential of Dual Enkephalinase Inhibitors (DENKIs).

Molecular Architecture & Biosynthesis

Leu-enkephalin is not encoded directly but is proteolytically cleaved from larger precursor proteins.[1] While Prodynorphin contains three Leu-enkephalin sequences, Proenkephalin A (PENK) is the dominant biological source in nociceptive pathways.

Biosynthetic Pathway

The processing of PENK occurs within the dense-core vesicles of enkephalinergic interneurons.

  • Translation: PENK mRNA translates into pre-proenkephalin.

  • Translocation: Signal peptide removal in the ER yields Proenkephalin A.

  • Proteolysis: Prohormone convertases (PC1/3, PC2) cleave the precursor at paired basic residues (Lys-Arg, Lys-Lys).

  • Yield: A single PENK molecule typically yields four copies of Met-enkephalin and one copy of Leu-enkephalin .[1][2]

Experimental Insight: When designing immunohistochemical studies, antibodies raised against the precursor (PENK) will label the soma, whereas antibodies against the cleaved pentapeptide (Leu-enkephalin) will predominantly label nerve terminals, reflecting the vesicular processing time course.

Receptor Dynamics & Signal Transduction

Leu-enkephalin exhibits high affinity for DOR (


 nM) and moderate affinity for MOR. The physiological analgesia is mediated through Gi/o-protein coupled mechanisms  that result in neuronal hyperpolarization and synaptic silencing.
The Inhibitory Cascade

Upon binding, the G


i/o subunit dissociates from G

. This triggers three parallel events:
  • Adenylate Cyclase Inhibition: Reduced cAMP levels decrease Protein Kinase A (PKA) activity, modulating downstream gene expression and receptor phosphorylation.

  • Presynaptic Ca

    
     Blockade:  G
    
    
    
    subunits directly inhibit N-type and P/Q-type voltage-gated calcium channels (VGCCs), preventing neurotransmitter release (Glutamate, Substance P).
  • Postsynaptic K

    
     Efflux:  Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels causes hyperpolarization.
    
Visualization: Gi/o Signaling Architecture

G Ligand Leu-Enkephalin Receptor Delta/Mu Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Heterotrimer Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC G-alpha-i (Inhibition) Ca_Channel Presynaptic VGCC (Ca2+ Influx) G_Protein->Ca_Channel G-beta-gamma (Inhibition) K_Channel Postsynaptic GIRK (K+ Efflux) G_Protein->K_Channel G-beta-gamma (Activation) cAMP cAMP Production AC->cAMP Reduced Outcome Neuronal Hyperpolarization & Inhibition of NT Release Ca_Channel->Outcome Reduced Vesicle Fusion K_Channel->Outcome Membrane Potential Drop

Figure 1: Molecular signaling pathway of Leu-enkephalin. Solid lines indicate activation; dashed lines with tee-heads indicate inhibition.

Neuroanatomical Circuitry of Analgesia

Leu-enkephalin acts as a gatekeeper at two critical levels of the pain neuraxis.

Spinal Dorsal Horn (The Gate)

Enkephalinergic interneurons in Lamina II (Substantia Gelatinosa) form axo-axonic synapses with primary afferent nociceptors (A


 and C fibers).
  • Mechanism: Presynaptic inhibition. Leu-enkephalin release blocks Ca

    
     influx in the nociceptor terminal, preventing the release of Glutamate and Substance P onto the second-order projection neuron.
    
Periaqueductal Gray (PAG) (Descending Control)

The PAG coordinates descending inhibition.[3][4]

  • Disinhibition Mechanism: Leu-enkephalin inhibits local GABAergic interneurons that tonically suppress the output neurons projecting to the Rostral Ventromedial Medulla (RVM). By silencing the inhibitor (GABA), Leu-enkephalin activates the descending pain-suppressing pathway.

Metabolic Regulation & Pharmacological Intervention

A major limitation of native Leu-enkephalin is its ultrashort half-life (< 2 minutes in plasma), driven by two zinc-metallopeptidases.

The Catabolic Checkpoint
  • Neprilysin (NEP, EC 3.4.24.11): Cleaves the Gly3-Phe4 bond.

  • Aminopeptidase N (APN, EC 3.4.11.2): Cleaves the Tyr1-Gly2 bond.

Therapeutic Strategy: DENKIs

Dual Enkephalinase Inhibitors (DENKIs) block both enzymes simultaneously. Unlike morphine, which tonically activates receptors everywhere (leading to tolerance and respiratory depression), DENKIs only enhance enkephalin signaling where it is already being released in response to pain. This preserves the temporal and spatial fidelity of the endogenous system.

Visualization: The DENKI Mechanism

DENKI cluster_synapse Synaptic Cleft Enk Leu-Enkephalin Enk->Enk Increased Half-life Receptor Opioid Receptor Enk->Receptor Analgesia Enzymes NEP & APN (Enkephalinases) Enk->Enzymes Degradation Fragments Inactive Fragments Enzymes->Fragments Rapid Breakdown DENKI DENKI Drug (e.g., RB101) DENKI->Enzymes Inhibition (Blockade)

Figure 2: Mechanism of action for Dual Enkephalinase Inhibitors (DENKIs). By blocking NEP and APN, the concentration of endogenous enkephalin is maintained at the receptor site.

Experimental Frameworks

Protocol A: Functional Validation via Ex Vivo Patch-Clamp

Objective: Confirm Leu-enkephalin-mediated hyperpolarization in PAG neurons and validate receptor specificity.

Methodology:

  • Slice Preparation: Prepare 300 µm coronal midbrain slices from Sprague-Dawley rats (P21-P30) in ice-cold sucrose-based ACSF to minimize excitotoxicity.

  • Recovery: Incubate slices at 34°C for 1 hour in standard ACSF (bubbled with 95% O2/5% CO2).

  • Recording Configuration: Perform whole-cell current-clamp recordings on ventrolateral PAG neurons.

    • Internal Solution: K-gluconate based (to mimic physiological K+ gradient).

  • Baseline Establishment: Record stable resting membrane potential (RMP) for 5 minutes.

  • Agonist Application: Bath apply Leu-enkephalin (1–10 µM).

    • Expected Result: Hyperpolarization of 5–15 mV within 2 minutes.

    • Self-Validation: Washout should return RMP to baseline.

  • Mechanistic Confirmation (The Control):

    • Pre-incubate slice with Naltrindole (DOR antagonist, 100 nM) or CTOP (MOR antagonist, 1 µM) for 10 minutes.

    • Re-apply Leu-enkephalin.

    • Success Criteria: Complete ablation of the hyperpolarization response confirms receptor specificity.

Protocol B: Radioligand Binding Assay (Receptor Occupancy)

Objective: Determine the affinity (


) of novel analogs for DOR vs. MOR using Leu-enkephalin as a reference.

Methodology:

  • Membrane Prep: Homogenize CHO cells stably expressing human DOR or MOR. Centrifuge at 40,000 x g to isolate membrane fractions.

  • Tracer Selection:

    • DOR: [3H]-DPDPE (Specific activity ~40 Ci/mmol).

    • MOR: [3H]-DAMGO.

  • Incubation:

    • Mix 50 µg membrane protein + 1 nM Radioligand + Varying concentrations of Leu-enkephalin (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (Bestatin and Thiorphan are critical to prevent ligand degradation during assay).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive IC50 and calculate

    
     using the Cheng-Prusoff equation.
    

Data Presentation Table: Typical Affinity Values

LigandReceptor Target

(nM)
Selectivity Ratio (MOR/DOR)
Leu-Enkephalin DOR 1.8 12
Leu-EnkephalinMOR21.5-
DPDPE (Control)DOR0.9>100
DAMGO (Control)MOR0.5<0.01

References

  • Hughes, J., et al. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.[5] Nature.[5] Link

  • Roques, B. P., et al. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature.[5] Link

  • Comb, M., et al. (1982). Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA. Nature.[5] Link

  • Vaughan, C. W., et al. (1997). Actions of enkephalin and morphine on neurones in the rat periaqueductal grey. The Journal of Physiology. Link

  • Roques, B. P., Fournié-Zaluski, M. C., & Wurm, M. (2012). Inhibiting the breakdown of endogenous opioids and cannabinoids to alleviate pain.[6] Nature Reviews Drug Discovery. Link

  • Gendron, L., et al. (2016). The Delta-Opioid Receptor: A Target for the Treatment of Pain. Frontiers in Molecular Neuroscience. Link

  • Poras, H., et al. (2021). Mechanism of action of dual enkephalinase inhibitors (DENKIs). ResearchGate. Link

Sources

Technical Deep Dive: [Leu5]-Enkephalin – Free Base vs. TFA Salt in Research & Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu), the distinction between the Free Base (CAS 58822-25-6) and its Trifluoroacetate (TFA) Salt form is not merely a matter of chemical cataloging—it is a critical determinant of experimental validity.[1]

While the TFA salt is the standard output of Solid Phase Peptide Synthesis (SPPS) due to its superior solubility and ease of purification, the trifluoroacetate counterion acts as a "silent variable" in biological systems. It is known to alter cellular proliferation, skew receptor binding kinetics, and induce toxicity in vivo.[1][2] This guide provides the technical grounding to select the correct form, calculate precise dosing based on Net Peptide Content (NPC), and execute salt-exchange protocols when necessary.

Chemical Fundamentals: The Stoichiometry of the Salt

To ensure accurate dosing, one must understand the molecular composition of the substance in the vial. [Leu5]-Enkephalin contains a single basic site—the N-terminal amine of the Tyrosine residue—making it a mono-cationic peptide at physiological pH.[1]

Structural Comparison
Feature[Leu5]-Enkephalin Free Base[Leu5]-Enkephalin TFA Salt
CAS Number 58822-25-658822-25-6 (often cited generically)
Formula


Molecular Weight 555.62 g/mol ~669.64 g/mol (assuming 1:1 stoichiometry)
Counterion None (Zwitterionic/Neutral)Trifluoroacetate (

)
Primary State Crystalline solid or precipitateLyophilized "fluffy" powder
Visualization: Salt Formation & Stoichiometry

The following diagram illustrates the protonation state of the N-terminus that drives salt formation.

SaltFormation FreeBase [Leu5]-Enkephalin (Free Base) MW: 555.62 N-term: NH2 (Neutral) Salt [Leu5]-Enkephalin TFA Salt MW: ~669.64 N-term: NH3+ • CF3COO- FreeBase->Salt Protonation (+H+) TFA Trifluoroacetic Acid (TFA) Source: SPPS Cleavage TFA->Salt Ionic Bonding

Caption: Transformation of the neutral N-terminal amine into a cationic salt species via TFA interaction.

Physicochemical Properties & Solubility[1][4][5][6]

Solubility Profiles
  • TFA Salt: Highly soluble in water and polar organic solvents (MeOH, ACN).[1] The bulky, lipophilic trifluoroacetate counterion disrupts intermolecular hydrogen bonding between peptide chains, preventing aggregation and enhancing solvation.

  • Free Base: Significantly lower aqueous solubility, particularly near its isoelectric point (pI ~5.5–6.0).[1] It may require pH adjustment (using weak acid or base) or small amounts of organic co-solvent (DMSO) to fully dissolve at high concentrations.[1]

Stability[1][2][4][7][8]
  • Solid State: Both forms are stable at -20°C if protected from moisture.[1] The TFA salt is hygroscopic; exposure to air can lead to water uptake, altering the effective weight.

  • In Solution: [Leu5]-Enkephalin is susceptible to enzymatic degradation (aminopeptidases).[1] The salt form does not inherently protect against proteolysis once dissolved.

Biological Implications: The "Silent" Toxicity of TFA

The choice between Free Base (or Acetate/HCl salts) and TFA salt is dictated by the sensitivity of the biological model.

In Vitro Assays (Receptor Binding & Cell Culture)[1]
  • Receptor Kinetics: The

    
     ion can act as an allosteric modulator on certain receptors (e.g., Glycine receptors) and may alter the pH of unbuffered culture media.
    
  • Cytotoxicity: TFA inhibits osteoblast proliferation and can alter metabolic rates in sensitive cell lines at concentrations as low as 10 nM to 1 mM.

  • Recommendation: For robust

    
     or 
    
    
    
    determination, TFA removal is recommended , or controls using Na-TFA should be included.
In Vivo Studies (Animal Models)[1][9][10][11][12]
  • Toxicity: High doses of TFA salts introduce significant amounts of trifluoroacetate, which is not metabolized and can accumulate. It has been linked to trifluoroacetylation of liver proteins and potential immunogenicity.

  • Standard: TFA salts are generally unacceptable for in vivo use. Researchers should convert to the Acetate or Hydrochloride salt, or use the Free Base if solubility permits.

Decision Matrix: Selecting the Right Form

DecisionMatrix Start Experimental Goal Screening High-Throughput Screening (HTS) Start->Screening Sensitive Sensitive Cell Assays (Stem Cells, Primary Cultures) Start->Sensitive InVivo In Vivo / Animal Studies Start->InVivo UseTFA Use TFA Salt (Account for NPC) Screening->UseTFA Cost-Effective Convert Must Remove TFA Sensitive->Convert InVivo->Convert Choice Select Acetate or HCl Salt Convert->Choice Salt Exchange

Caption: Workflow for selecting the appropriate peptide form based on experimental sensitivity.

Critical Calculation: Net Peptide Content (NPC)

A common source of experimental error is treating the weighed mass of the lyophilized powder as 100% peptide. The powder consists of:

  • The Peptide itself.

  • Counterions (TFA, Acetate, etc.).[1][3][4][5][6][7]

  • Residual Water (often 2–10%).[1]

Formula for Dosing:


[1]

Theoretical NPC Calculation for [Leu5]-Enkephalin TFA Salt: Assuming a 1:1 stoichiometry and 0% water (idealized):


[1]

Note: In practice, with residual water and non-stoichiometric TFA association, the NPC is often 70–75% . Always refer to the Elemental Analysis (N%) on the Certificate of Analysis.

Protocol: TFA to Acetate Salt Exchange

If you possess the TFA salt but require a biocompatible form, use this standard ion-exchange protocol.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent in Acetate form).[1]

  • 0.1 M Acetic Acid.

  • Lyophilizer.[5][8]

Step-by-Step Workflow:

  • Resin Preparation: Wash the resin column with 10 volumes of 1 M Sodium Acetate, followed by 10 volumes of distilled water to remove excess sodium.

  • Dissolution: Dissolve [Leu5]-Enkephalin TFA salt in a minimal volume of distilled water (approx. 10 mg/mL).

  • Loading: Apply the peptide solution to the column.[8][9] The

    
     ions will bind to the resin, displacing Acetate ions.
    
  • Elution: Elute with distilled water or 0.1 M Acetic Acid. Collect fractions.

  • Lyophilization: Freeze and lyophilize the eluate. Repeat lyophilization from water 2x to remove excess acetic acid.

  • Validation: Verify TFA removal via HPLC or 19F-NMR (Fluorine NMR is highly sensitive to residual TFA).[1]

SaltExchange Step1 1. Prepare Resin (Wash w/ NaOAc) Step2 2. Load Peptide (TFA Salt) Step1->Step2 Step3 3. Ion Exchange (TFA binds, Acetate releases) Step2->Step3 Step4 4. Elute & Lyophilize Step3->Step4

Caption: Ion-exchange chromatography workflow for converting TFA salt to Acetate salt.

References

  • Cornish, J., et al. (1999).[1][3] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1] American Journal of Physiology-Endocrinology and Metabolism. Link[1]

  • Sikora, K., et al. (2018).[1][9] "The Impact of Counterions in Biological Activity: Case Study of Antibacterial Alkylguanidino Ureas." International Journal of Peptide Research and Therapeutics. Link[1]

  • LifeTein Support. "Removing Trifluoroacetic Acid (TFA) From Peptides." Technical Bulletin. Link

  • Bachem. "Peptide Calculator & Net Peptide Content." Knowledge Center. Link

  • Pini, A., et al. (2012).[1][3] "Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions." PLOS ONE. Link

Sources

An In-depth Technical Guide on the Interaction of [Leu5]-Enkephalin with Mu- and Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[Leu5]-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a pivotal endogenous opioid peptide that modulates a vast array of physiological processes, including pain perception, emotional regulation, and autonomic functions.[1] Its biological activity is primarily mediated through interactions with the mu (µ) and delta (δ) opioid receptors, both of which are G-protein coupled receptors (GPCRs).[1] While it interacts with both, [Leu5]-enkephalin displays a notable preference for the δ-opioid receptor.[2][3] This guide provides a comprehensive technical examination of the differential interactions between [Leu5]-enkephalin and these two receptor subtypes. We will explore the nuances of binding affinity, delve into the intricacies of downstream signaling pathways, including G-protein activation and β-arrestin recruitment, and present detailed experimental protocols for the characterization of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular pharmacology of endogenous opioids.

Introduction: The Endogenous Opioid System

The endogenous opioid system is a complex network of opioid peptides, their receptors, and the enzymes responsible for their synthesis and degradation. The primary classes of endogenous opioid peptides include enkephalins, endorphins, and dynorphins. These peptides interact with three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ).[4] The interaction of these peptides with their receptors is fundamental to the body's natural pain management and reward pathways.

[Leu5]-enkephalin, derived from the precursor proenkephalin, is a pentapeptide that serves as a key neurotransmitter in pain circuits.[1][3] Its physiological effects are often a composite of its engagement with both µ- and δ-opioid receptors.[5] Understanding the preferential, yet not exclusive, interaction with the δ-opioid receptor is crucial for the rational design of novel therapeutics that can harness the analgesic properties of the opioid system while minimizing the adverse effects associated with non-selective opioid receptor activation.

Differential Binding Affinity: A Quantitative Perspective

The initial and most fundamental step in receptor activation is the binding of the ligand to the receptor. The affinity of [Leu5]-enkephalin for µ- and δ-opioid receptors can be quantified using radioligand binding assays. These assays are a highly sensitive and established method for measuring the interaction between a ligand and a receptor.[4]

Causality in Experimental Design: Radioligand Binding Assays

The choice of a competitive binding format is deliberate. It allows for the determination of the affinity of an unlabeled ligand (the "competitor," in this case, [Leu5]-enkephalin) by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. This indirect measurement is often more practical and versatile than direct saturation binding assays with a radiolabeled version of every compound of interest.

The selection of specific radioligands is critical for accurately discriminating between receptor subtypes. For instance, [³H]DAMGO is a highly selective agonist for the µ-opioid receptor, while [³H]DPDPE is a selective agonist for the δ-opioid receptor.[4] The use of a non-selective antagonist like naloxone in high concentrations is essential to define non-specific binding, ensuring that the measured displacement is due to specific interactions with the opioid receptors.[6]

Quantitative Data Summary

The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Reference
[Leu5]-Enkephalin δ-Opioid Receptor (δOR)1.26[3]
[Leu5]-Enkephalin µ-Opioid Receptor (µOR)1.7[3]
DAMGO (Reference µ-agonist) µ-Opioid Receptor (µOR)Varies[3]

As the data indicates, [Leu5]-enkephalin exhibits a slightly higher affinity for the δ-opioid receptor compared to the µ-opioid receptor, though it binds to both in the nanomolar range.[3] This moderate selectivity is a key characteristic of its pharmacological profile.

Functional Selectivity and Downstream Signaling

Beyond simple binding, the interaction of [Leu5]-enkephalin with µ- and δ-opioid receptors initiates a cascade of intracellular signaling events. Opioid receptors are canonical G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[7][8]

More recently, the concept of "biased agonism" or "functional selectivity" has emerged, highlighting that a ligand can preferentially activate one signaling pathway over another at the same receptor.[7][9] The two major pathways considered are G-protein-mediated signaling and β-arrestin-mediated signaling.[9] While G-protein activation is traditionally associated with the therapeutic effects of opioids like analgesia, β-arrestin recruitment is implicated in receptor desensitization, internalization, and some of the adverse side effects, such as tolerance and respiratory depression.[7][9][10]

G-Protein Activation: The Primary Effector Pathway

The activation of Gi/o proteins is a hallmark of opioid receptor agonism. This can be functionally assessed by measuring the inhibition of forskolin-stimulated cAMP production.

G_Protein_Activation_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis N1 HEK293 or CHO cells N2 Transfect with receptor (µOR or δOR) N1->N2 N3 Incubate with [Leu5]-Enkephalin N2->N3 N4 Stimulate with Forskolin N3->N4 N5 Lyse cells & measure cAMP N4->N5 N6 Generate Dose-Response Curve N5->N6 N7 Calculate EC50 & Emax N6->N7

Caption: Workflow for cAMP Inhibition Assay.

β-Arrestin Recruitment: A Regulator of Receptor Function

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7] This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[7]

B_Arrestin_Recruitment_Workflow cluster_constructs Construct Preparation cluster_assay Live-Cell Assay cluster_analysis Data Analysis C1 Receptor tagged with LgBiT A1 Co-transfect cells C2 β-arrestin tagged with SmBiT A2 Add [Leu5]-Enkephalin A1->A2 A3 Add furimazine substrate A2->A3 A4 Measure luminescence A3->A4 D1 Generate Dose-Response Curve A4->D1 D2 Calculate EC50 & Emax D1->D2

Caption: Workflow for NanoBiT® β-Arrestin Recruitment Assay.

Signaling Bias of [Leu5]-Enkephalin

Studies have shown that endogenous opioid peptides, including [Leu5]-enkephalin, can exhibit biased signaling.[9] [Leu5]-enkephalin is generally considered a G-protein biased agonist at the µ-opioid receptor, meaning it is more potent in activating the G-protein pathway than in recruiting β-arrestin.[3] At the δ-opioid receptor, it acts as a full agonist for both G-protein activation and β-arrestin recruitment.[9] This differential signaling profile at the two receptors likely contributes to its unique physiological effects.

LigandReceptorG-Protein Activation (cAMP)β-Arrestin 2 RecruitmentSignaling BiasReference
[Leu5]-Enkephalin δORFull AgonistFull AgonistBalanced/Slight G-protein[3][9]
[Leu5]-Enkephalin µORFull AgonistPartial AgonistG-Protein Biased[3]

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, detailed and self-validating experimental protocols are essential.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of [Leu5]-enkephalin for µ- and δ-opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human µ- or δ-opioid receptors.[4]

  • Radioligands: [³H]DAMGO (for µOR), [³H]DPDPE (for δOR).[4]

  • [Leu5]-enkephalin (test compound).

  • Naloxone (for non-specific binding).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Whatman GF/C filters.[6]

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of [Leu5]-enkephalin in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes (20 µg protein/well), radioligand (e.g., 0.2 nM [³H]-diprenorphine or a receptor-specific ligand), and varying concentrations of [Leu5]-enkephalin.[6]

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of naloxone (10 µM).[6]

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[6]

  • Rapidly aspirate the contents of the wells and filter through Whatman GF/C filters using a cell harvester.[6]

  • Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.[6]

  • Quantify the bound radioactivity using a liquid scintillation counter.[6]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the [Leu5]-enkephalin concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Inhibition GloSensor™ Assay

Objective: To measure the potency and efficacy of [Leu5]-enkephalin in inhibiting adenylyl cyclase via µ- and δ-opioid receptors.

Materials:

  • CHO cells stably expressing the µ- or δ-opioid receptor and a GloSensor™ cAMP plasmid.

  • [Leu5]-enkephalin.

  • Forskolin.

  • GloSensor™ cAMP reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the transfected CHO cells into the 96-well plates and incubate overnight.

  • Equilibrate the GloSensor™ cAMP reagent with the cell culture medium.

  • Add the reagent to the cells and incubate for 2 hours at room temperature.

  • Prepare serial dilutions of [Leu5]-enkephalin.

  • Add the diluted [Leu5]-enkephalin to the wells and incubate for 15 minutes.

  • Add forskolin (to a final concentration that stimulates a submaximal cAMP response) to all wells except the negative control.

  • Incubate for 15 minutes.

  • Measure luminescence using a luminometer.

Data Analysis:

  • Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

  • Plot the percentage of inhibition of the forskolin response against the logarithm of the [Leu5]-enkephalin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Protocol: β-Arrestin Recruitment NanoBiT® Assay

Objective: To quantify the recruitment of β-arrestin 2 to µ- and δ-opioid receptors upon stimulation with [Leu5]-enkephalin.

Materials:

  • HEK293 cells.

  • Plasmids encoding the opioid receptor fused to LgBiT and β-arrestin 2 fused to SmBiT.

  • [Leu5]-enkephalin.

  • Nano-Glo® Live Cell Assay System (containing furimazine substrate).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Co-transfect HEK293 cells with the receptor-LgBiT and β-arrestin-SmBiT plasmids and seed into 96-well plates.

  • Incubate for 24-48 hours.

  • Prepare serial dilutions of [Leu5]-enkephalin.

  • Prepare the Nano-Glo® reagent according to the manufacturer's instructions.

  • Add the reagent to the cells and incubate for a short period.

  • Add the diluted [Leu5]-enkephalin to the wells.

  • Measure luminescence over time or at a fixed endpoint.

Data Analysis:

  • Normalize the data to the maximal response of a reference agonist (e.g., DAMGO for µOR).

  • Plot the luminescence signal against the logarithm of the [Leu5]-enkephalin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion and Future Directions

[Leu5]-enkephalin exhibits a complex and nuanced interaction with µ- and δ-opioid receptors. While it binds to both with high affinity, it shows a preference for the δ-opioid receptor.[2][3] Functionally, it acts as a relatively balanced agonist at the δ-opioid receptor but displays G-protein bias at the µ-opioid receptor.[3][9] This differential pharmacology underscores the importance of characterizing ligand-receptor interactions across multiple signaling pathways.

The detailed protocols provided in this guide offer a robust framework for researchers to dissect the molecular mechanisms underlying the effects of [Leu5]-enkephalin and other opioid peptides. A thorough understanding of these interactions is paramount for the development of next-generation analgesics with improved efficacy and reduced side-effect profiles. Future research should continue to explore the structural basis for the observed selectivity and biased agonism, which will undoubtedly pave the way for the design of more targeted and effective opioid-based therapeutics.

References

  • Fournie-Zaluski, M. C., et al. (1982). Synthesis and pharmacological characterization in vitro of cyclic enkephalin analogues: effect of conformational constraints on opiate receptor selectivity. Journal of Medicinal Chemistry, 25(12), 1432-1438.
  • Gomes, I., et al. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 117(23), 13071-13079. [Link]

  • Banghart, M. R., et al. (2018). A Caged Enkephalin Optimized for Simultaneously Probing Mu and Delta Opioid Receptors. ACS Chemical Neuroscience, 9(4), 684–690. [Link]

  • Fujii, N., et al. (1993). Reversible affinity labeling of opioid receptors via disulfide bonding: discriminative labeling of mu and delta subtypes by chemically activated thiol-containing enkephalin analogs. Chemical & Pharmaceutical Bulletin, 41(11), 1956-1961.
  • Cassell, R. J., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 24(24), 4549. [Link]

  • Bio-protocol. Radioligand Binding Assays. [Link]

  • MDPI. Overview of unbiased (Leu⁵-enkephalin and DADLE) and biased... [Link]

  • Williams, J. T., et al. (2013). Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance. Pharmacological Reviews, 65(1), 223-257. [Link]

  • Hughes, J., et al. (1977). Structural requirements for opioid activity of analogues of the enkephalins. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 279(964), 391-408.
  • Le, T. P., et al. (2020). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 11(11), 1335-1343. [Link]

  • Jiang, Q., et al. (1991). Opioid agonist and antagonist antinociceptive properties of [D-Ala2,Leu5,Cys6]enkephalin: selective actions at the deltanoncomplexed site. The Journal of Pharmacology and Experimental Therapeutics, 257(3), 1069-1075.
  • Shang, Y., et al. (2020). Biased ligands at opioid receptors: Current status and future directions. Frontiers in Pharmacology, 11, 579733. [Link]

  • Banghart, M. R., et al. (2021). Convergent, functionally independent signaling by mu and delta opioid receptors in hippocampal parvalbumin interneurons. eLife, 10, e73268. [Link]

  • Sakamoto, H., et al. (1995). Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Chemical & Pharmaceutical Bulletin, 43(9), 1548-1553.
  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1276226. [Link]

  • Pasternak, G. W. (2017). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol, 7(14), e2411.
  • Mosberg, H. I., et al. (1987). Structural requirements for delta opioid receptor binding. Molecular Pharmacology, 31(6), 599-602.
  • Hartinger, C. G., et al. (2013). Structural and biological implications of the binding of Leu-enkephalin and its metal derivatives to opioid receptors. Dalton Transactions, 42(17), 6106-6114. [Link]

  • Corder, G., et al. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(15), 8206. [Link]

  • Le, T. P., et al. (2019).
  • Koehl, A., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16631-16639. [Link]

  • Law, P. Y., et al. (2013). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology, 988, 275-292. [Link]

  • ResearchGate. Radioligand binding assay against opioid receptors: 10 μm [Leu] - [Link]

  • Taylor & Francis. Delta opioid receptor – Knowledge and References. [Link]

  • Erspamer, V., et al. (1989). Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin. The Journal of Biological Chemistry, 264(29), 17161-17168.
  • Miura, M., et al. (2015). Enkephalin Disinhibits Mu Opioid Receptor-Rich Striatal Patches via Delta Opioid Receptors. Neuron, 88(6), 1227-1239. [Link]

  • Schiller, P. W., et al. (1992). Differential stereochemical requirements of ,u vs. 6 opioid - receptors for ligand binding and signal transduction. Proceedings of the National Academy of Sciences, 89(23), 11871-11875.
  • Gacel, G., et al. (1990). Investigation of the structural parameters involved in the mu and delta opioid receptor discrimination of linear enkephalin-related peptides. Journal of Medicinal Chemistry, 33(7), 1964-1971. [Link]

  • Rady, J. J., et al. (2001). Inverse Agonist Action of Leu-Enkephalin at δ2-Opioid Receptors Mediates Spinal Antianalgesia. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 657-664.
  • Audet, N., et al. (2021). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. ACS Pharmacology & Translational Science, 4(5), 1629-1644. [Link]

  • ResearchGate. μ‐Receptor activation inhibits cAMP accumulation.... [Link]

  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e65993. [Link]

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Physicochemical Properties of [Leu5]-Enkephalin Trifluoroacetate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide and a delta-opioid receptor agonist.[1][2] In research and drug development, it is most frequently supplied as a trifluoroacetate (TFA) salt . This counter-ion formulation significantly influences the peptide's solubility, pH stability, and suitability for biological assays. This guide provides a rigorous analysis of the physicochemical properties of the TFA salt form, distinguishing it from the free base, and outlines critical protocols for its handling to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

The trifluoroacetate salt form is preferred in synthesis due to the use of TFA in solid-phase cleavage and HPLC purification. However, the stoichiometry of the salt (typically 1:1, but can vary) alters the effective molecular weight and pH profile.

Core Chemical Data
PropertySpecification
Chemical Name L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucine trifluoroacetate
Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
CAS Number 73563-78-7 (TFA salt); 58822-25-6 (Free base)
Molecular Formula

Molecular Weight 555.62 g/mol (Free Base) + (114.02 ×

TFA)
Salt Stoichiometry Typically

(Mono-TFA), resulting in MW

669.6 g/mol
Appearance White to off-white lyophilized powder
Isoelectric Point (pI) ~5.8 (Theoretical)
Structural Visualization

The following diagram illustrates the primary sequence and the functional groups critical for receptor binding and solubility.

LeuEnkephalin_Structure Figure 1: Sequence connectivity of [Leu5]-Enkephalin TFA Salt. Tyr Tyr (Y) [N-Terminus] Phenolic -OH Gly1 Gly (G) Spacer Tyr->Gly1 Peptide Bond TFA CF3COO- (Counter-ion) Tyr->TFA Ionic Pair (Protonated Amine) Gly2 Gly (G) Spacer Gly1->Gly2 Peptide Bond Phe Phe (F) Aromatic Ring Gly2->Phe Peptide Bond Leu Leu (L) [C-Terminus] Isobutyl Sidechain Phe->Leu Peptide Bond

Physicochemical Profile

Solubility Characteristics

The TFA salt significantly enhances the solubility of [Leu5]-Enkephalin compared to the free base, particularly in acidic and organic media.

  • Water/PBS: Highly soluble (>10 mg/mL). The acidic counter-ion aids dissolution but lowers the pH of the resulting solution.

  • Organic Solvents: Soluble in DMSO, DMF, and Ethanol (~25 mg/mL).

  • Hygroscopicity: High. TFA salts are hygroscopic. Exposure to atmospheric moisture leads to deliquescence, which can hydrolyze the peptide over time.

Stability and Degradation

While the lyophilized powder is stable for years at -20°C, the peptide is fragile in solution.

  • Chemical Hydrolysis: Occurs at extreme pH. The TFA salt yields an acidic solution (pH ~3-4 in water), which is generally stable for short periods but should be buffered for long-term storage.

  • Enzymatic Degradation: Rapid in biological fluids (plasma half-life < 15 mins).

Degradation_Pathways Figure 2: Primary enzymatic degradation pathways in biological systems. cluster_Enzymes Enzymatic Cleavage Sites Peptide [Leu5]-Enkephalin (Y-G-G-F-L) APN Aminopeptidase N (Cleaves Tyr-Gly) Peptide->APN NEP Neutral Endopeptidase (Cleaves Gly-Phe) Peptide->NEP Frag1 Tyr + G-G-F-L APN->Frag1 Hydrolysis Frag2 Y-G-G + F-L NEP->Frag2 Hydrolysis

The Trifluoroacetate (TFA) Factor[9]

Critical Warning for Cell Biology: While TFA improves HPLC separation, the trifluoroacetate anion is cytotoxic at high concentrations and can alter cellular proliferation or receptor binding kinetics.

  • Cytotoxicity: TFA can inhibit cell growth in sensitive lines at concentrations >100 µM.

  • pH Artifacts: Dissolving the TFA salt in unbuffered water results in an acidic solution. Always dissolve in a buffered system (e.g., PBS) or adjust pH with NaOH/HCl after solubilization for biological assays.

  • Counter-ion Exchange: For highly sensitive in vivo or cell culture applications, consider exchanging TFA for Acetate or Hydrochloride salts using ion-exchange resin or repeated lyophilization with dilute HCl.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)[10]
  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: 10% to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) or 280 nm (Tyrosine side chain).

  • Retention: [Leu5]-Enkephalin is moderately hydrophobic due to the Phe-Leu C-terminus.

Mass Spectrometry (MS)[2][12]
  • Ionization: ESI (Positive Mode).

  • Primary Ion:

    
     at m/z 556.3.
    
  • Fragmentation Pattern (MS/MS):

    • b-ions (N-term): Characteristic peaks corresponding to Y (164), YG (221), YGG (278).

    • y-ions (C-term): Characteristic peaks corresponding to L (132), FL (279), GFL (336).

Handling, Reconstitution & Storage Protocols

To maintain scientific integrity, strict adherence to the following workflow is required to prevent moisture-induced degradation and aggregation.

Handling_Workflow Figure 3: Standard Operating Procedure for Handling TFA Salts. Store Storage (Lyophilized) -20°C, Desiccated Equilibrate Equilibration Allow vial to reach RT (Prevent condensation) Store->Equilibrate Step 1 Dissolve Reconstitution Solvent: Sterile Water/DMSO Vortex gently Equilibrate->Dissolve Step 2 Check Quality Check Verify complete dissolution Check pH (Acidic due to TFA?) Dissolve->Check Step 3 Aliquot Aliquot Avoid freeze-thaw cycles Check->Aliquot Step 4 Freeze Storage (Solution) -80°C (< 3 months) Aliquot->Freeze Step 5

Protocol Steps:

  • Equilibration: Remove the vial from the freezer and let it sit at room temperature for 20-30 minutes before opening. This prevents atmospheric water from condensing on the cold hygroscopic powder.

  • Solvent Selection:

    • For Stock Solution : Use anhydrous DMSO or DMF if high concentration (>10 mg/mL) is needed for long-term storage.

    • For Immediate Use : Use sterile PBS (pH 7.4).

  • Dissolution: Add solvent and vortex briefly. If the solution is cloudy, sonicate for 10-15 seconds.

  • pH Adjustment: If dissolved in unbuffered water, check pH. Neutralize with 0.1 N NaOH if necessary, but avoid over-alkalinization which promotes oxidation.

References

  • Cornish, J., et al. (1999).[4] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.

  • Hughes, J., et al. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.
  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? Retrieved from [Link]

Sources

Technical Whitepaper: [Leu5]-Enkephalin TFA Research Grade Specifications & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a highly conserved, endogenous pentapeptide that functions as a primary agonist for the delta (δOR) and mu (μOR) opioid receptors[1]. In drug discovery and neuropharmacology, it serves as a critical reference compound for mapping nociceptive circuits, cardiovascular regulation, and ischemic neuroprotection[1][2]. As a Senior Application Scientist, I have observed that the successful application of this peptide in highly sensitive in vitro and in vivo assays depends heavily on understanding its physicochemical state—specifically the distinction between its free base (CAS 58822-25-6) and its research-grade trifluoroacetate (TFA) salt form (CAS 73563-78-7)[3]. This guide establishes the definitive specifications, self-validating handling protocols, and mechanistic workflows required for robust experimental reproducibility.

Physicochemical Properties & Quantitative Specifications

In solid-phase peptide synthesis (SPPS), trifluoroacetic acid is utilized during the final cleavage step. Consequently, research-grade [Leu5]-Enkephalin is predominantly supplied as a lyophilized TFA salt[3]. This protonates the basic residues, significantly enhancing aqueous solubility and long-term stability compared to the neutral free base.

Specification ParameterValue / Description
Peptide Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)[4][5]
CAS Number (Free Base) 58822-25-6[5][6]
CAS Number (TFA Salt) 73563-78-7[3]
Molecular Weight (Free Base) 555.6 Da[5][6]
Molecular Weight (TFA Salt) 669.66 Da[3]
Chemical Formula (Free Base) C28H37N5O7[5][6]
Purity (HPLC) ≥ 95.0% to ≥ 99.0% (Research Grade)[6][7]
Solubility (Aqueous) Soluble in Water/PBS up to 5 mg/mL
Solubility (Organic) Soluble in DMSO ≥ 150 mg/mL (269.97 mM)[5][6]
Storage (Lyophilized Solid) -20°C (Stable for up to 3 years)[4][5]
Storage (Reconstituted) -80°C (Stable for up to 1 year)[5]

Reconstitution & Storage: A Self-Validating Protocol

Peptides are inherently prone to aggregation, hydrolysis, and adsorption to plastic surfaces. The following protocol is engineered to mitigate these failure points through strict procedural causality.

Step-by-Step Methodology
  • Thermal Equilibration: Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces ambient moisture, leading to rapid hydrolytic degradation of the peptide bonds.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 60 seconds.

    • Causality: Lyophilization often disperses the peptide as an invisible film along the vial walls. Centrifugation gathers the material into a visible pellet, ensuring accurate molarity upon solvent addition.

  • Primary Solubilization: Add the required volume of solvent. For high-concentration stock solutions (>5 mg/mL), use anhydrous DMSO[5]. For physiological assays, use sterile, endotoxin-free water or PBS.

  • Sonication: If phase separation or cloudiness occurs, subject the vial to mild water-bath sonication for 3–5 minutes[5][7].

    • Causality: Hydrophobic residues (Phe, Leu) can induce transient intermolecular β-sheet aggregation. Sonication disrupts these hydrogen bonds, ensuring a homogenous monomeric solution.

  • Aliquoting & Cryopreservation: Divide the stock solution into single-use aliquots (e.g., 10–50 μL) in low-protein-binding tubes and immediately freeze at -80°C[5].

    • Causality: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced shear stress, which permanently denature the peptide.

Workflow Equilibrate 1. Equilibrate Vial to RT Centrifuge 2. Centrifuge (Gather Pellet) Equilibrate->Centrifuge Solvent 3. Add Solvent (Water/DMSO) Centrifuge->Solvent Sonicate 4. Sonicate (If needed) Solvent->Sonicate Aliquot 5. Aliquot & Store (-80°C) Sonicate->Aliquot

Fig 2. Standardized reconstitution and storage workflow for lyophilized [Leu5]-Enkephalin.

Receptor Pharmacology & Mechanistic Signaling

[Leu5]-Enkephalin acts as a potent endogenous agonist at δOR (K_i ≈ 4.0 nM) and μOR (K_i ≈ 3.4 nM)[5]. While traditionally studied for its antinociceptive properties[1], recent advanced profiling has highlighted its profound neuroprotective capabilities during global cerebral ischemia[2][8].

When [Leu5]-Enkephalin binds to δOR, it initiates a cascade via the inhibitory G-protein (Gi/o). This coupling directly inhibits adenylate cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[1]. Concurrently, δOR activation triggers two distinct neuroprotective axes:

  • The Autophagy Axis: Activation of the AMPK/mTOR/ULK1 pathway enhances neuronal autophagy, clearing damaged organelles post-ischemia and improving neuronal survival[2].

  • The Pro-survival Axis: Activation of the PI3K/Akt pathway protects cells against apoptosis[8], while downstream modulation of PKCα-MARCKS and BDNF-ERK-synapsin I improves synaptic transmission and dendritic spine morphology[9].

Signaling Leu5 [Leu5]-Enkephalin (Agonist) DOR Delta Opioid Receptor (δOR) Leu5->DOR Binds & Activates Gio Gi/o Protein Activation DOR->Gio Couples PI3K PI3K/Akt Pathway DOR->PI3K Stimulates AMPK AMPK/mTOR/ULK1 Axis DOR->AMPK Triggers Autophagy AC Adenylate Cyclase (Inhibition) Gio->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers Neuro Neuroprotection & Synaptic Modulation PI3K->Neuro Promotes Survival AMPK->Neuro Cellular Repair

Fig 1. [Leu5]-Enkephalin δOR signaling pathways mediating neuroprotection and cAMP reduction.

Experimental Workflow: In Vitro Functional Profiling

To validate the biological activity of a newly reconstituted [Leu5]-Enkephalin batch, a cAMP inhibition assay is the gold standard. Because δOR is Gi/o-coupled[1][8], the assay must be carefully designed to measure a decrease in an artificially elevated cAMP pool.

Step-by-Step cAMP Inhibition Assay
  • Cell Preparation: Seed HEK-293 cells stably expressing human δOR into a 384-well microplate at 10,000 cells/well. Incubate overnight.

  • Phosphodiesterase Inhibition: Wash cells and pre-incubate with assay buffer containing 500 μM IBMX for 15 minutes.

    • Causality: Endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP. IBMX inhibits PDEs, forcing the accumulation of cAMP so that changes become detectable within the assay window.

  • Adenylate Cyclase Stimulation: Add 10 μM Forskolin to the wells.

    • Causality: In a resting cell, baseline cAMP is too low to accurately measure a Gi/o-mediated reduction. Forskolin directly and robustly activates adenylate cyclase, creating a high cAMP baseline.

  • Peptide Treatment: Immediately co-incubate with serial dilutions of [Leu5]-Enkephalin (ranging from 10 pM to 10 μM) for 30 minutes at 37°C.

  • Detection & Analysis: Lyse the cells using a TR-FRET or luminescence-based cAMP detection kit. Plot the dose-response curve to calculate the IC50 value. A high-quality research-grade peptide should yield an IC50 in the low nanomolar range (typically 1–5 nM)[5].

References

  • Title: [Leu5]-Enkephalin, delta and mu-receptor agonist (CAS 58822-25-6)
  • Source: mdpi.
  • Source: vareum.
  • Source: nih.gov (PubMed)
  • Title: Delta opioid peptide[d-Ala2, d-Leu5] enkephalin (DADLE)
  • Source: nih.gov (PubMed)
  • Title: [Leu5]-Enkephalin (Leu-enkephalin)
  • Source: anaspec.
  • Source: targetmol.
  • Source: sigmaaldrich.

Sources

signal transduction pathways activated by Leu-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Signal Transduction Pathways Activated by Leu-Enkephalin Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists

Mechanisms, Regulation, and Experimental Validation

Executive Summary

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a pentapeptide endogenous opioid neurotransmitter that functions as a primary ligand for the Delta-Opioid Receptor (DOR) and, with slightly lower affinity, the Mu-Opioid Receptor (MOR) . Its activation of these G-protein-coupled receptors (GPCRs) triggers a pleiotropic signaling cascade critical for nociception, stress response, and neuroprotection.

For drug development professionals, understanding Leu-enkephalin dynamics is not merely about receptor binding; it is about mastering the biased signaling landscape. Leu-enkephalin acts as a reference agonist, driving both canonical G-protein signaling (analgesia) and


-arrestin recruitment (desensitization/tolerance). This guide dissects these pathways and provides self-validating protocols for their interrogation.
Receptor Pharmacology & Binding Kinetics

Leu-enkephalin exhibits high affinity for DOR (


 nM) and moderate affinity for MOR (

nM). The physiological outcome is dictated by the specific receptor population and the formation of receptor heteromers (e.g., MOR-DOR), which can alter G-protein coupling specificity.

Key Pharmacological Parameters:

Parameter Delta Receptor (DOR) Mu Receptor (MOR) Physiological Impact

| Affinity (


)  | ~1.2 nM | ~10 nM | Primary selectivity for DOR; high doses activate MOR. |
| G-Protein  | 

|

| Inhibition of excitability. | | Desensitization | Rapid (Arrestin-dependent) | Slower/Variable | Tolerance development profile. | | Endogenous Role | Analgesia, Anxiolysis | Analgesia, Euphoria | Modulates pain and emotional affect. |
Canonical G-Protein Signaling (The Analgesic Pathway)

Upon binding Leu-enkephalin, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the


 subunit. This dissociation event drives the primary inhibitory cascade.
A. Adenylyl Cyclase Inhibition (

Mediated)[1][2]
  • Mechanism: Activated

    
     directly inhibits membrane-bound Adenylyl Cyclase (AC) isoforms (particularly AC1 and AC8).
    
  • Causality: Reduced AC activity leads to a depletion of intracellular cAMP.

  • Downstream Effect: Decreased cAMP prevents the activation of Protein Kinase A (PKA), reducing the phosphorylation of downstream nociceptive effectors (e.g., CREB, TRPV1).

B. Ion Channel Modulation (

Mediated)[3]
  • GIRK Activation: The liberated

    
     dimer directly gates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK) .
    
    • Result:

      
       efflux 
      
      
      
      membrane hyperpolarization
      
      
      neuronal silencing.
  • VGCC Inhibition:

    
     binds directly to the pore-forming subunit of N-type and P/Q-type Voltage-Gated Calcium Channels (VGCCs) .
    
    • Result: Reduced

      
       influx 
      
      
      
      inhibition of neurotransmitter release (e.g., Glutamate, Substance P) at the presynaptic terminal.
Visualization: Canonical Signaling Architecture

LeuEnk_Canonical LE Leu-Enkephalin DOR Delta Opioid Receptor (GPCR) LE->DOR Binding Gi Gi Heterotrimer (GDP-bound) DOR->Gi Activation G_alpha G-alpha-i (GTP) Gi->G_alpha Dissociation G_beta G-beta-gamma Gi->G_beta Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_beta->GIRK Activates VGCC VGCC (Ca2+ Influx) G_beta->VGCC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Hyper Hyperpolarization (Analgesia) PKA->Hyper Reduced excitability GIRK->Hyper VGCC->Hyper

Figure 1: The canonical


 signaling cascade activated by Leu-enkephalin, leading to neuronal hyperpolarization.
Non-Canonical Signaling & Regulation (The Tolerance Pathway)

While G-protein signaling provides immediate analgesia, the recruitment of


-arrestin governs the duration of the signal and long-term cellular adaptation.
A.

-Arrestin Recruitment
  • GRK Phosphorylation: G-protein Receptor Kinases (GRKs) phosphorylate serine/threonine residues on the DOR C-terminus.

  • Arrestin Binding:

    
    -arrestin-1 or -2 binds to the phosphorylated receptor.
    
  • Desensitization: This sterically hinders further G-protein coupling (uncoupling).

  • Internalization: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -arrestin acts as a scaffold for Clathrin and AP2, triggering endocytosis.
    
B. MAPK/ERK Activation

Leu-enkephalin induces a biphasic ERK1/2 activation:

  • Phase 1 (Rapid, <5 min): G-protein dependent (via PKC and transactivation of EGFR).

  • Phase 2 (Sustained, >15 min):

    
    -arrestin dependent scaffolding. This phase is crucial for transcriptional changes associated with stress and tolerance.
    
Experimental Validation Framework

To rigorously characterize Leu-enkephalin activity or screen novel analogs, researchers must validate both the G-protein (efficacy) and Arrestin (regulation) arms.

Protocol A: cAMP Inhibition Assay (G-Protein Potency)

Objective: Quantify the efficacy (


) and potency (

) of Leu-enkephalin to inhibit AC.

Materials:

  • HEK293 cells stably expressing human DOR.

  • Forskolin (to stimulate basal AC).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Step-by-Step Methodology:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well white low-volume plate.

  • Stimulation Buffer: Prepare buffer containing 500

    
    M IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Agonist Addition: Add serial dilutions of Leu-enkephalin (10 pM to 10

    
    M).
    
  • Forskolin Challenge: Immediately add 10

    
    M Forskolin. Note: Without Forskolin, 
    
    
    
    inhibition is undetectable against low basal cAMP.
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate antibodies. Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

  • Analysis: Plot inhibition curves. Leu-enkephalin should show dose-dependent reduction of Forskolin-induced signal.

Protocol B:

-Arrestin Recruitment (Bioluminescence Resonance Energy Transfer - BRET)

Objective: Measure the recruitment of


-arrestin to DOR, a proxy for desensitization potential.

Materials:

  • Plasmid 1: DOR fused to Renilla Luciferase (Rluc) [Donor].

  • Plasmid 2:

    
    -arrestin-2 fused to YFP/GFP [Acceptor].
    
  • Substrate: Coelenterazine-h.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with DOR-Rluc and Arr-YFP (1:4 ratio to ensure acceptor saturation).

  • Harvest: 48 hours post-transfection, wash cells and resuspend in PBS + Glucose.

  • Substrate Addition: Add Coelenterazine-h (5

    
    M) and incubate for 10 min protected from light.
    
  • Baseline Read: Measure background BRET signal (YFP emission / Rluc emission).

  • Ligand Stimulation: Inject Leu-enkephalin (

    
    M saturating dose for kinetics, or dose-response).
    
  • Kinetic Read: Measure BRET signal every 30 seconds for 20 minutes.

  • Validation: A rise in BRET ratio indicates physical proximity (<10 nm) between DOR and Arrestin.

Visualization: BRET Experimental Logic

BRET_Workflow Ligand Leu-Enkephalin Receptor DOR-Luciferase (Donor) Ligand->Receptor Binds Binding Receptor Activation & Phosphorylation Receptor->Binding EnergyTransfer Resonance Energy Transfer (RET) Receptor->EnergyTransfer Donor Photon Arrestin Arrestin-YFP (Acceptor) Recruitment Arrestin Recruitment (Proximity <10nm) Arrestin->Recruitment Translocates Binding->Recruitment Recruits Recruitment->EnergyTransfer Enables Signal Yellow Light Emission (BRET Signal) EnergyTransfer->Signal Detection

Figure 2: Logical flow of a BRET assay to quantify Leu-enkephalin induced Beta-arrestin recruitment.

References
  • Giacoletti, G. et al. (2023).[4] A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance.[3] Frontiers in Pharmacology.

  • Reiss, D. et al. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. Biomolecules.[2][3][5][6][7][8][9][10][11]

  • Cassell, R. et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules.[2][3][5][6][7][8][9][10][11]

  • Al-Hasani, R. et al. (2018).[8] Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice.[8] eLife / NIH.

  • Eichel, K. et al. (2018). Catalytic activation of β-arrestin by GPCRs. Nature / NIH.

Sources

Methodological & Application

Application Note: Solubilization and In Vivo Administration of [Leu5]-Enkephalin TFA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

[Leu5]-Enkephalin (YGGFL) is an endogenous opioid peptide acting primarily on


-opioid receptors.[1] In research settings, it is frequently supplied as a Trifluoroacetate (TFA) salt  due to the cleavage methods used in solid-phase peptide synthesis (SPPS).[2] While TFA salts are acceptable for in vitro assays, their direct use in in vivo models presents significant challenges: acidity-induced tissue necrosis  and TFA-mediated cytotoxicity .

This guide provides a rigorous protocol for solubilizing [Leu5]-Enkephalin TFA for in vivo administration. It prioritizes physiological pH buffering, sterility, and stability management, distinguishing between acute (direct dissolution) and chronic (salt exchange) application requirements.

Pre-Formulation Analysis

Physicochemical Profile

Before handling the substance, understand the specific properties of the TFA salt form compared to the free base.

PropertyValue / CharacteristicImplication for Protocol
Sequence Tyr-Gly-Gly-Phe-LeuHydrophobic C-terminus (Leu/Phe); Hydrophilic N-terminus.
Molecular Weight 555.62 g/mol (Free Base)Correction Factor: TFA salts typically contain 10–15% TFA by weight. Multiply desired mass by ~1.15 or use batch-specific elemental analysis.
Solubility Water/PBS: >10 mg/mLDMSO: >50 mg/mLHighly soluble in aqueous buffers; organic co-solvents (DMSO) rarely needed for standard doses.
Acidity (TFA) Strong acid (pKa ~0.23)Dissolving TFA salt in unbuffered saline yields pH ~2.0–3.0. Must use buffered vehicle.
Stability

< 5 min (Plasma)
Rapid hydrolysis by aminopeptidases. Solutions must be prepared fresh immediately before injection.
The TFA Challenge in In Vivo Models

TFA is a counter-ion that forms a strong acid in solution.

  • Local Toxicity: Injection of unbuffered TFA salts (pH < 4) causes pain, inflammation, and potential necrosis at the injection site (IP/SC/IM).

  • Systemic Toxicity: High levels of TFA can alter cellular metabolism and ion channel function.

  • Solution: For low-dose acute studies (<5 mg/kg), buffering with PBS is usually sufficient. For high-dose or chronic studies, salt exchange (to acetate/chloride) is recommended.

Protocol A: Direct Solubilization (Acute/Low Dose)

Target Audience: Researchers performing acute analgesic or behavioral tests (e.g., tail-flick, hot plate) where the peptide dose is moderate (<10 mg/kg).

Reagents
  • [Leu5]-Enkephalin TFA salt[3]

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4 (10mM Phosphate, 137mM NaCl). Do not use unbuffered Saline (0.9% NaCl).

  • 0.1 M NaOH and 0.1 M HCl (sterile filtered) for fine-tuning.

  • Syringe filters (0.22 µm, PES or PVDF - Low Protein Binding).

Step-by-Step Procedure
Step 1: Mass Correction

Calculate the required mass based on the peptide content (usually 70-80% of the gross weight due to TFA and water).



Check the Certificate of Analysis (CoA) for the specific "Net Peptide Content".
Step 2: Dissolution in Buffer
  • Weigh the lyophilized powder into a sterile polypropylene tube.

  • Add 80% of the final volume of sterile PBS (pH 7.4).

  • Vortex gently for 30–60 seconds. The peptide should dissolve rapidly.[4]

    • Note: The solution may become slightly acidic (pH 5–6) due to the TFA, but the buffering capacity of PBS usually resists a drop to toxic levels (pH < 4) at concentrations below 5 mg/mL.

Step 3: pH Verification & Adjustment (CRITICAL)
  • Spot 2 µL of the solution onto a pH indicator strip (range 5.0–9.0).

  • Target pH: 7.2 – 7.6.

  • Adjustment:

    • If pH < 7.0: Add 0.1 M NaOH in very small increments (1–5 µL), vortex, and re-check.

    • Caution: Enkephalins can precipitate or degrade at high pH (>9). Do not overshoot.

Step 4: Final Volume & Filtration
  • Add PBS to reach the final target volume.

  • Draw solution into a syringe.

  • Attach a 0.22 µm PES (Polyethersulfone) filter.

  • Filter into a fresh, sterile crimp-top vial or microcentrifuge tube.

    • Why PES? It has low affinity for peptides, minimizing loss of the active drug during filtration.

Protocol B: High-Concentration Stock (DMSO Method)

Target Audience: Researchers needing high concentrations (>20 mg/mL) for osmotic minipumps or intracerebroventricular (ICV) micro-injections where volume is limited.

  • Solvent: Dissolve [Leu5]-Enkephalin TFA in 100% sterile DMSO to a concentration of 50–100 mg/mL.

    • Stability Note: Peptide stock in pure DMSO is stable at -20°C for months (avoid moisture).

  • Dilution: On the day of the experiment, dilute the DMSO stock into sterile PBS.

    • Max DMSO limit: Ensure final DMSO concentration is <5% (IV/IP) or <1% (ICV) to avoid vehicle toxicity.

  • pH Check: Even with DMSO, the TFA is present. Check pH of the final aqueous dilution and adjust as in Protocol A.

In Vivo Administration Strategy

Stability & Protease Inhibition

Native [Leu5]-Enkephalin has a half-life of minutes due to enkephalinases (neprilysin, aminopeptidase N).

  • Strategy 1 (Co-administration): Dissolve the peptide in a vehicle containing peptidase inhibitors:

    • Bestatin (Aminopeptidase inhibitor): 10–50 µ g/animal .

    • Thiorphan (Enkephalinase inhibitor): 10–50 µ g/animal .

  • Strategy 2 (Route Optimization): Use ICV (Intracerebroventricular) administration to bypass plasma peptidases and the Blood-Brain Barrier (BBB).

Workflow Visualization

The following diagram illustrates the decision logic for formulating the peptide based on the intended application.

FormulationLogic Start Start: [Leu5]-Enkephalin TFA CheckDose Check Required Concentration Start->CheckDose LowConc < 5 mg/mL (Acute IP/IV) CheckDose->LowConc Standard HighConc > 10 mg/mL (ICV/Minipump) CheckDose->HighConc Concentrated DissolvePBS Dissolve directly in PBS (pH 7.4) LowConc->DissolvePBS DissolveDMSO Dissolve in pure DMSO (Stock) HighConc->DissolveDMSO CheckPH CRITICAL: Check pH DissolvePBS->CheckPH DilutePBS Dilute 1:20 in PBS DissolveDMSO->DilutePBS DilutePBS->CheckPH AdjustPH Adjust with 0.1M NaOH to 7.4 CheckPH->AdjustPH pH < 7.0 Filter Sterile Filter (0.22 µm PES) CheckPH->Filter pH 7.2-7.6 AdjustPH->Filter Inject Immediate Injection (t1/2 < 5 min) Filter->Inject

Figure 1: Decision tree for solubilizing [Leu5]-Enkephalin TFA based on concentration requirements.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Solution is cloudy Peptide aggregation or salt precipitation.Add 1–2% DMSO or sonicate briefly. Ensure pH is not near pI (5.5).
Injection causes writhes Solution is too acidic (TFA effect) or hypertonic.Re-check pH. Ensure vehicle is PBS, not water. Verify osmolarity.
No biological effect Rapid degradation.Prepare solution <10 mins before use. Add peptidase inhibitors (Bestatin/Thiorphan).

Advanced: TFA Removal (Salt Exchange)

For chronic toxicity studies or highly sensitive immunological assays, remove TFA completely.

  • Resin Method: Dissolve peptide in water. Pass through a pre-washed acetate ion-exchange resin (e.g., Dowex 1x8, acetate form). Lyophilize the eluate.

  • HCl Freeze-Drying: Dissolve peptide in 10 mM HCl. Freeze and lyophilize. Repeat 3x. The stronger acid (HCl) displaces TFA, and excess HCl is volatile during lyophilization (unlike TFA which "sticks"). Note: This yields a Hydrochloride salt.

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.

  • Pini, A., et al. (2012). Toxicity of TFA salts in vivo: A comparative study. Journal of Peptide Science.

  • University of British Columbia. (2014). SOP: Intraperitoneal (IP) Injection in Rats and Mice. Retrieved from [Link]

Sources

Application Note: Precision Preparation and Handling of [Leu5]-Enkephalin for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of [Leu5]-Enkephalin Stock Solution for Cell Culture Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery

Abstract

[Leu5]-Enkephalin (YGGFL) is a pentapeptide and endogenous ligand for the


-opioid receptor (DOR). While chemically simpler than larger proteins, its utility in cell culture is frequently compromised by three silent variables: surface adsorption , enzymatic hydrolysis , and improper solubilization . This guide provides a standardized, error-proof protocol for preparing [Leu5]-Enkephalin stock solutions, integrating physicochemical constraints with best practices for biological stability.

Physicochemical Profile

Understanding the molecule is the first step to reproducible data. [Leu5]-Enkephalin is hydrophobic relative to other short peptides due to the Phenylalanine and Leucine residues, yet it retains water solubility.

PropertySpecification
Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
Molecular Weight 555.62 g/mol
Isoelectric Point (pI) ~5.5
Solubility (Water) ~1–2 mg/mL (pH dependent)
Solubility (DMSO) >20 mg/mL (Recommended for Stock)
Stability (Powder) -20°C (desiccated), >2 years
Stability (Solution) -80°C (aliquoted), 3–6 months

Critical Constraints & Expert Insights

The Adsorption Trap

Peptides in the nanomolar range (typical for signaling assays) are highly susceptible to loss via adsorption to container walls.

  • The Problem: Standard polystyrene (PS) or glass containers can sequester up to 50% of the peptide from solution within hours.

  • The Solution: Always use Polypropylene (PP) "Low-Protein Binding" tubes (e.g., Eppendorf LoBind®) for all stock preparation and dilution steps. Avoid borosilicate glass unless siliconized.

The Hydrolysis Hazard

[Leu5]-Enkephalin has a biological half-life measured in minutes in the presence of serum due to aminopeptidases (e.g., CD13) and enkephalinases (e.g., NEP/CD10).

  • Experimental Impact: In standard FBS-supplemented media, the effective concentration may drop to near-zero before the assay endpoint.

  • Mitigation: For assays >30 minutes, use serum-free media or supplement with peptidase inhibitors (e.g., Bestatin 10 µM, Thiorphan 1 µM).

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1 mL (Adjustable based on mass) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

Rationale for DMSO: While water-soluble, [Leu5]-Enkephalin is prone to microbial growth and faster hydrolysis in aqueous buffers during storage. DMSO ensures sterility, prevents aggregation, and allows for long-term storage at -80°C without crystal formation damage.

Materials
  • [Leu5]-Enkephalin lyophilized powder (Store at -20°C, desiccated).

  • Sterile Anhydrous DMSO (Cell culture grade,

    
    99.9%).
    
  • 1.5 mL Low-Protein Binding Microcentrifuge Tubes.

  • Syringe Filter: 0.22 µm PVDF or PES (Low binding). Do not use Nylon.

Step-by-Step Methodology
Step 1: Equilibration

Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

  • Why? Opening a cold vial introduces condensation, which hydrolyzes the peptide and causes weighing errors.

Step 2: Calculation & Weighing

Ideally, dissolve the entire contents of the vial to avoid weighing errors. If weighing is necessary:



Example: To make 1 mL of 10 mM stock:


Step 3: Solubilization
  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex gently for 30 seconds.

  • Visual Check: The solution should be crystal clear. If particulates persist, sonicate in a water bath for 5 minutes.

Step 4: Sterilization (Optional but Recommended)

If the DMSO was not pre-sterilized or if the powder was handled in non-sterile conditions:

  • Pre-wet a 0.22 µm PVDF syringe filter with 50 µL DMSO (discard flow-through).

  • Filter the peptide solution into a sterile Low-Bind tube.

  • Note: Filtration causes volume loss. For small volumes (<500 µL), skip filtration and rely on the bacteriostatic properties of 100% DMSO and aseptic technique.

Step 5: Aliquoting & Storage[1][2]
  • Dispense into single-use aliquots (e.g., 20–50 µL) in Low-Bind tubes.

  • Label: "[Leu5]-Enk 10mM, DMSO, [Date]".

  • Store: -80°C immediately. Avoid freeze-thaw cycles.[1][3][4]

Cell Culture Application Workflow

Dilution Strategy

To treat cells at a final concentration of 100 nM :

  • Intermediate Dilution (100 µM): Dilute 1 µL of 10 mM Stock into 99 µL of sterile PBS or Media (Serum-Free).

  • Final Dilution (100 nM): Dilute 1 µL of Intermediate (100 µM) into 1 mL of cell culture media.

  • Result: Final DMSO concentration is 0.001%, well below the toxicity threshold (usually 0.1–0.5%).

Workflow Visualization

The following diagram outlines the critical path from powder to assay, highlighting decision nodes for stability.

PrepWorkflow Powder [Leu5]-Enkephalin Powder (-20°C Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Solvent Select Solvent Equilibrate->Solvent DMSO Anhydrous DMSO (Preferred for Stability) Solvent->DMSO Long-term Storage Water Sterile Water/PBS (Immediate Use Only) Solvent->Water Acute Assay Dissolve Vortex/Sonicate (10 mM Stock) DMSO->Dissolve Water->Dissolve Filter Sterile Filter (0.22 µm PVDF) Dissolve->Filter Aliquot Aliquot into Low-Bind Tubes Filter->Aliquot Store Store at -80°C Aliquot->Store Dilute Dilute in Serum-Free Media (+ Peptidase Inhibitors) Store->Dilute Thaw once

Figure 1: Optimized reconstitution and storage workflow ensuring peptide integrity and sterility.

Mechanistic Context: The Delta-Opioid Pathway

[Leu5]-Enkephalin primarily targets the


-opioid receptor (DOR), a G-protein coupled receptor (GPCR). Understanding this pathway is essential for validating the biological activity of your stock solution.

SignalingPathway Ligand [Leu5]-Enkephalin Receptor Delta Opioid Receptor (DOR) Ligand->Receptor Binding (nM range) GProtein Gi/Go Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition MAPK MAPK/ERK Pathway GProtein->MAPK Phosphorylation cAMP cAMP Levels AC->cAMP Decrease Effect Analgesia / Neuroprotection MAPK->Effect

Figure 2: [Leu5]-Enkephalin signaling cascade via Gi/o-coupled receptors leading to cAMP inhibition.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation upon thawing Moisture ingress or high concentrationSonicate for 5 mins at RT. Ensure DMSO was anhydrous.
No biological effect Adsorption to plasticSwitch to Low-Bind tubes. Verify concentration via A280 (Extinction coeff: ~1280 M⁻¹cm⁻¹ for Tyr).
Effect disappears quickly Enzymatic degradationAdd Bestatin (10 µM) and Thiorphan (1 µM) to culture media.
Cytotoxicity High DMSO contentEnsure final DMSO concentration in culture is <0.5% (v/v).

References

  • Hughes, J., et al. (1975).[5] "Identification of two related pentapeptides from the brain with potent opiate agonist activity." Nature.[5] Link

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature.[5] Link

  • PubChem. "Leu-enkephalin Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Information: [Leu5]-Enkephalin." Merck. Link

Sources

Application Note: Intracerebroventricular (ICV) Injection Protocol for Leu-Enkephalin

[1]

Abstract & Strategic Overview

Intracerebroventricular (ICV) injection is a definitive technique for delivering Leu-enkephalin (Leu-Enk) directly into the cerebral ventricles, bypassing the blood-brain barrier (BBB). While Leu-Enk is a potent endogenous opioid peptide, its utility in behavioral assays is frequently compromised by its extreme instability. In vivo, Leu-Enk is rapidly hydrolyzed (half-life < 2 minutes) by membrane-bound peptidases such as neutral endopeptidase (NEP, enkephalinase) and aminopeptidase N (APN).

Core Directive: This protocol is not merely a surgical guide; it is a kinetic management system. Successful experimentation requires the co-administration of peptidase inhibitors or the use of specific stabilization strategies. Without this, ICV injection of native Leu-Enk will likely yield false-negative results due to rapid degradation before receptor occupancy occurs.

Pre-Experimental Logic & Compound Handling

Peptide Stability & The "Inhibitor Cocktail"

Native Leu-Enk (Tyr-Gly-Gly-Phe-Leu) is susceptible to cleavage at the Tyr-Gly bond (by APN) and the Gly-Phe bond (by NEP). To observe physiological effects (e.g., analgesia), you must inhibit these enzymes.

Recommended Inhibitor Cocktail (Co-injection):

  • Thiorphan: Inhibits Neutral Endopeptidase (NEP).

  • Bestatin (or Amastatin): Inhibits Aminopeptidase N (APN).

  • Captopril: Inhibits Peptidyl-dipeptidase A (optional, but recommended for complete blockade).

Note: If studying native degradation rates, omit inhibitors but strictly control injection-to-assay time.

Solubility & Vehicle Formulation

Leu-Enk is hydrophobic. Improper solubilization leads to micro-aggregates that can clog micro-injectors or cause inconsistent dosing.

  • Stock Solution: Dissolve Leu-Enk in a minimal volume of DMSO or Ethanol (solubility ~25 mg/mL).[1]

  • Working Solution: Dilute stock into sterile PBS (pH 7.4) or artificial cerebrospinal fluid (aCSF).

  • Final Organic Solvent Concentration: Must be < 1% (v/v) to avoid vehicle-induced neurotoxicity.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Stereotaxic Parameters & Dosage Strategy

Precision is binary: you are either in the ventricle or you are not. Use the following coordinates relative to Bregma .

Table 1: Stereotaxic Coordinates (Lateral Ventricle)
SpeciesWeight/AgeAP (Anterior-Posterior)ML (Medial-Lateral)DV (Dorsal-Ventral)Injection VolumeRate
Mouse (C57BL/6)20–25 g-0.3 to -0.5 mm± 1.0 mm-2.5 to -3.0 mm1 – 5 µL0.5 µL/min
Rat (Sprague-Dawley)250–300 g-0.8 to -0.9 mm± 1.5 mm-3.5 to -4.0 mm5 – 10 µL1.0 µL/min
  • AP: Posterior to Bregma.[2][3][4]

  • ML: Lateral to midline.

  • DV: Ventral from the skull surface (dura).

Table 2: Recommended Dosage Ranges (Leu-Enk)
ApplicationDose (Native Peptide)Dose (With Inhibitors)Notes
Analgesia (Hot Plate) 50 – 100 µg1 – 10 µgInhibitors potentiate effect by >100-fold [1].
Behavioral Conditioning 10 – 50 µg0.1 – 5 µgU-shaped dose-response curve is common.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and surgical workflow for ICV injection.

ICV_ProtocolStartExperimental DesignPrepPeptide PreparationStart->PrepSurgeryStereotaxic SurgeryStart->SurgeryInhibitorsAdd Peptidase Inhibitors?(Thiorphan/Bestatin)Prep->InhibitorsStableHigh BioavailabilityInhibitors->StableYesUnstableRapid Degradation(t1/2 < 2 min)Inhibitors->UnstableNoInjectMicro-Injection(Hamilton Syringe)Stable->InjectUnstable->InjectImmediate Assay Req.AnesthesiaAnesthesia(Isoflurane/Ketamine)Surgery->AnesthesiaFixationFixation & Leveling(Bregma/Lambda aligned)Anesthesia->FixationDrillCraniotomy(Drill at Coordinates)Fixation->DrillDrill->InjectWaitDiffusion Period(Leave needle 2-5 min)Inject->WaitVerifyValidation(Dye/Behavior)Wait->Verify

Figure 1: Workflow logic for Leu-Enkephalin ICV injection, highlighting the critical step of peptidase inhibition.

Detailed Step-by-Step Protocol

Phase 1: Surgical Preparation
  • Anesthesia: Induce anesthesia using Isoflurane (3-4% induction, 1.5-2% maintenance) or Ketamine/Xylazine IP.

  • Fixation: Secure the animal in the stereotaxic frame using ear bars. Crucial: Ensure the skull is flat. Bregma and Lambda must be within 0.1 mm DV of each other.

  • Exposure: Make a midline incision to expose the skull.[5] Clean with H2O2 to visualize sutures (Bregma).

Phase 2: Injection Procedure
  • Marking: Mark the coordinates (see Table 1) on the skull using a fine-tip marker.

  • Drilling: Use a dental burr to drill a hole through the skull without damaging the dura mater.

  • Loading: Load the Hamilton microsyringe (e.g., 10 µL, 26G-33G needle) with the Leu-Enk solution. Ensure zero air bubbles (air is compressible and ruins volume accuracy).

  • Insertion: Lower the needle slowly (over 30 seconds) to the target DV coordinate.

  • Injection: Dispense the volume at the defined rate (Table 1).

    • Caution: Injecting too fast causes tissue damage and backflow.

  • Diffusion: Leave the needle in place for 2–5 minutes post-injection. This allows the pressure to equalize and prevents the solution from flowing back up the needle track (reflux).

  • Retraction: Withdraw the needle slowly.

Phase 3: Post-Operative Care & Validation
  • Closing: Suture the skin or use wound clips.[5] Apply antibiotic ointment.

  • Recovery: Place animal in a warm recovery cage until ambulatory.

  • Validation (Terminal): In a subset of animals, inject 2 µL of Methylene Blue or Trypan Blue. Euthanize and slice the brain to confirm dye distribution throughout the ventricular system.

Troubleshooting & Causality Analysis

IssueProbable CauseCorrective Action
No Behavioral Effect Enzymatic DegradationCritical: Co-inject Thiorphan/Bestatin. Native Leu-Enk degrades in seconds [2].
Backflow / Reflux Injection too fast; Needle withdrawn too soonReduce rate to 0.5 µL/min. Leave needle in place for 5 mins post-injection.
Clogged Syringe Peptide AggregationEnsure <1% DMSO/Ethanol. Filter solution (0.22 µm) if possible.
High Mortality Intracranial Pressure (ICP)Reduce injection volume. Ensure proper anesthesia depth.[2]

References

  • Maldonado, R., et al. (1989). "Great increase in antinociceptive potency of [Leu5]enkephalin after peptidase inhibition."[6] Pharmacology Biochemistry and Behavior.

  • Roques, B. P., et al. (1993). "Inhibition of enkephalin-degrading enzymes."[5][7][8][9] Pharmacological Reviews.

  • Franklin, K. B. J., & Paxinos, G. (2008). The Mouse Brain in Stereotaxic Coordinates. Academic Press.

  • Alzet Osmotic Pumps. (2013).[2][3] "Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System."

  • Glascock, J. J., et al. (2011). "Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice." Journal of Visualized Experiments (JoVE).[3][10]

Application Note: Optimal Reconstitution, Storage, and Handling Protocols for[Leu5]-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[Leu5]-Enkephalin (YGGFL) is a highly potent endogenous pentapeptide that functions as an agonist at the δ (delta) and μ (mu) opioid receptors. Despite its critical role in antinociception and neuropharmacology, its in vitro and in vivo utility is frequently compromised by rapid proteolytic degradation, hydrolysis, and non-specific surface adsorption. This application note provides a comprehensive, self-validating protocol for the reconstitution and storage of [Leu5]-Enkephalin, detailing the mechanistic causality behind each methodological choice to ensure maximum peptide integrity and experimental reproducibility.

Mechanistic Background & Physicochemical Profile

Signaling Pathway and Biological Role

[Leu5]-Enkephalin modulates nociception by binding to G-protein-coupled receptors (GPCRs), specifically the δ- and μ-opioid receptors[1]. Upon binding, it activates Gi/o proteins, which subsequently inhibit adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the receptor recruits β-arrestin 2, which modulates distinct intracellular signaling cascades[1].

Signaling LeuEnk [Leu5]-Enkephalin (YGGFL) Receptor δ / μ Opioid Receptors (GPCRs) LeuEnk->Receptor Agonist Binding GiGo Gi/o Protein Activation Receptor->GiGo Activates BetaArrestin β-Arrestin 2 Recruitment Receptor->BetaArrestin Recruits AC Adenylyl Cyclase Inhibition GiGo->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces CellResponse Antinociception / Analgesia cAMP->CellResponse Modulates BetaArrestin->CellResponse Modulates

Figure 1: GPCR-mediated signaling pathway of [Leu5]-Enkephalin at opioid receptors.

Physicochemical Properties and Stability Dynamics

The structural sequence of [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) renders it highly susceptible to specific enzymatic cleavage. In biological matrices, the peptide is rapidly degraded by aminopeptidase N (which cleaves the Tyr1-Gly2 bond) and angiotensin-converting enzyme (which cleaves the Gly3-Phe4 bond), resulting in a plasma half-life of less than 10 minutes[1][2].

In controlled in vitro environments, the primary vectors of degradation are hydrolysis (exacerbated by repeated freeze-thaw cycles) and non-specific adsorption. Because [Leu5]-Enkephalin is highly potent, it is typically used in highly dilute solutions. At these low concentrations, the hydrophobic residues (Tyr, Phe, Leu) cause the peptide to adsorb avidly to the surfaces of standard glass and untreated plastics, leading to a drastic reduction in the effective concentration of the solution[3].

Table 1: Physicochemical Properties of [Leu5]-Enkephalin [4]

PropertySpecification
Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
Molecular Weight 555.62 g/mol
Formula C₂₈H₃₇N₅O₇
Solubility (H₂O) 100 mg/mL (179.98 mM; requires ultrasonication)
Solubility (DMSO) 116.67 mg/mL (209.98 mM; requires ultrasonication)
Appearance White to light yellow solid/powder

Reconstitution Methodology

To mitigate the risks of hydrolysis and surface adsorption, the reconstitution process must be strictly controlled.

Step-by-Step Reconstitution Protocol
  • Thermal Equilibration (Causality: Moisture Prevention)

    • Action: Before opening the vial, allow the lyophilized [Leu5]-Enkephalin to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Rationale: Opening a cold vial introduces ambient humidity, which condenses on the peptide powder. This moisture accelerates hydrolytic degradation of the peptide bonds[4].

  • Solvent Selection and Addition

    • Action: Add the desired volume of sterile, nuclease-free H₂O, PBS (pH 7.4), or DMSO. If using DMSO, ensure it is freshly opened.

    • Rationale: Old DMSO is highly hygroscopic and absorbs water from the atmosphere, which significantly impacts the solubility and stability of the peptide[4].

  • Dissolution (Causality: Complete Solvation)

    • Action: Gently vortex the solution. If the peptide does not fully dissolve, apply mild ultrasonication in a water bath for 1–2 minutes[4].

    • Rationale: The hydrophobic tail of the peptide can cause transient aggregation; sonication provides the kinetic energy required to disrupt these aggregates without breaking covalent bonds.

  • Surface Passivation (Causality: Adsorption Prevention)

    • Action: Transfer the reconstituted solution exclusively into silanized glass vials or low-bind polypropylene tubes[3].

    • Rationale: Silanization caps the free silanol groups on glass surfaces, preventing the hydrophobic and basic moieties of the peptide from irreversibly binding to the container walls[3].

Workflow Lyophilized Lyophilized Peptide (Store at -20°C to -80°C) Equilibrate Equilibrate to Room Temp (Prevents condensation) Lyophilized->Equilibrate Step 1 Solvent Add Sterile Solvent (H2O, PBS, or DMSO) Equilibrate->Solvent Step 2 Silanized Use Low-Bind/Silanized Tubes (Prevents surface adsorption) Solvent->Silanized Step 3 Aliquot Create Single-Use Aliquots (Avoids freeze-thaw) Silanized->Aliquot Step 4 Store80 Long-term Storage: -80°C (Stable up to 6 months) Aliquot->Store80 Optimal Store20 Short-term Storage: -20°C (Stable up to 1 month) Aliquot->Store20 Acceptable

Figure 2: Optimal workflow for the reconstitution and storage of [Leu5]-Enkephalin.

Storage Conditions and Shelf-Life

The stability of [Leu5]-Enkephalin is highly temperature-dependent. Once reconstituted, the peptide must be immediately divided into single-use aliquots.

Causality of Aliquoting: Repeated freeze-thaw cycles cause localized shifts in pH and solute concentration during the freezing process. This thermodynamic stress leads to peptide denaturation, aggregation, and loss of biological activity[5][6].

Table 2: Recommended Storage Conditions [4]

StateTemperatureMaximum Shelf-LifeAdditional Conditions
Lyophilized Powder -80°C2 YearsSealed, desiccated, away from moisture.
Lyophilized Powder -20°C1 YearSealed, desiccated, away from moisture.
Reconstituted Solution -80°C6 MonthsSingle-use aliquots in low-bind tubes.
Reconstituted Solution -20°C1 MonthSingle-use aliquots in low-bind tubes.

Note: Storage of reconstituted [Leu5]-Enkephalin at 4°C is strictly discouraged for periods exceeding 24 hours due to the rapid onset of hydrolytic degradation and potential microbial growth[7].

Quality Control: Self-Validating Protocol

To ensure experimental trustworthiness, it is critical to validate the integrity of the stored peptide before use in sensitive downstream assays (e.g., radioligand binding or in vivo antinociception models).

Analytical Verification via UPLC-MS:

  • Sample Preparation: Dilute a thawed aliquot to 10 µg/mL in aqueous acetonitrile (4.5% v/v) containing 0.1% formic acid[2].

  • Chromatography: Run the sample through an analytical Ultra-Performance Liquid Chromatography (UPLC) system, recording absorbance at 214 nm (the standard wavelength for peptide bond detection)[2].

  • Mass Spectrometry: Verify the intact mass. The expected [M+H]+ ion for [Leu5]-Enkephalin is 556.6 m/z .

  • Validation Criteria: The peptide is considered compromised if secondary peaks corresponding to degradation fragments—specifically H2N-GGFL-COOH or H2N-FL-COOH—exceed 5% of the total peak area[2]. If these fragments are present, the aliquot should be discarded to prevent skewed pharmacological data.

References

  • Viswanadham, K. K. D., et al. "An Effective and Safe Enkephalin Analog for Antinociception." Pharmaceutics 13.7 (2021): 927. Available at:[Link]

  • Cassell, R. J., et al. "The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors." Molecules 24.24 (2019): 4542. Available at:[Link]

  • Fredholt, K., et al. "Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof." Journal of Controlled Release 63.3 (2000): 261-273. Available at:[Link]

  • Rapaka, R. S., et al. "Opioid Peptides: Medicinal Chemistry." NIDA Research Monographs 69 (1986). Available at:[Link]

Sources

Application Note: Optimized Protocol for Gi-Coupled cAMP Inhibition Assays Using [Leu5]-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive guide for quantifying the functional activity of [Leu5]-Enkephalin , an endogenous opioid peptide, using cellular cAMP accumulation assays. Unlike Gs-coupled receptors that directly stimulate cAMP, [Leu5]-Enkephalin activates Gi/o-coupled Delta (DOR) and Mu (MOR) opioid receptors, requiring a Forskolin-stimulated inhibition protocol .[1] This guide addresses critical experimental challenges—specifically peptide stability and signal window optimization—to ensure robust IC50 determination.

Introduction & Mechanism of Action

[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a pentapeptide and endogenous ligand with high affinity for the


-opioid receptor (DOR) and moderate affinity for the 

-opioid receptor (MOR).[1]
Signaling Pathway

Upon binding to the DOR, [Leu5]-Enkephalin triggers a conformational change that activates the heterotrimeric Gi/o protein. The G


i subunit dissociates and inhibits Adenylyl Cyclase (AC) , preventing the conversion of ATP to cyclic AMP (cAMP).

Because basal cAMP levels in many cell lines (e.g., CHO-K1, HEK293) are low, the inhibitory effect of Gi activation is difficult to measure directly.[1] Therefore, the assay requires Forskolin , a direct activator of Adenylyl Cyclase, to artificially elevate cAMP levels. [Leu5]-Enkephalin activity is then measured as the inhibition of Forskolin-stimulated cAMP production .[1][2][3]

Pathway Visualization[1]

Gi_Signaling Ligand [Leu5]-Enkephalin Receptor Delta Opioid Receptor (GPCR) Ligand->Receptor Binds/Activates Gi Gi/o Protein (Heterotrimer) Receptor->Gi GTP Exchange AC Adenylyl Cyclase (Transmembrane) Gi->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP conversion ATP ATP ATP->AC Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulates (+)

Figure 1: Mechanism of Gi-coupled cAMP inhibition.[1][3][4] [Leu5]-Enkephalin inhibits the Adenylyl Cyclase activity stimulated by Forskolin.[1][2]

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
[Leu5]-Enkephalin

95% Purity
-20°C (Desiccated)Hygroscopic.[1] Reconstitute in water or PBS.
Forskolin 10 mM Stock in DMSO-20°CActivates AC to set the assay window.
IBMX 500 mM Stock in DMSO-20°CPan-PDE inhibitor.[1] Prevents cAMP degradation.
Peptidase Inhibitors Bestatin, Thiorphan-20°CCRITICAL: Prevents rapid degradation of Enkephalin.[1]
Detection Kit TR-FRET (e.g., HTRF) or Luminescent4°CCompetitive immunoassay preferred.[1]
Peptide Handling (Expert Insight)

[Leu5]-Enkephalin is highly susceptible to enzymatic degradation by enkephalinases (e.g., NEP/CD10) present on the surface of many cell lines.[1]

  • Recommendation: Always include a protease inhibitor cocktail or specific inhibitors (10

    
    M Bestatin + 10 
    
    
    
    M Thiorphan) in the stimulation buffer. Failure to do so leads to a right-shifted IC50 (lower apparent potency).[1]

Experimental Protocol

This protocol is designed for a 384-well plate format using a homogeneous TR-FRET readout (e.g., HTRF cAMP HiRange or LANCE Ultra).[1]

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Reaction cluster_detect Detection Phase Step1 Cell Seeding (2,000 - 5,000 cells/well) Step3 Add [Leu5]-Enkephalin (5 µL) (Serial Dilution) Step1->Step3 Step2 Reagent Prep (2x Agonist + 2x Forskolin/IBMX) Step2->Step3 Step4 Add Forskolin/IBMX Mix (5 µL) (Stimulation) Step3->Step4 Step5 Incubation (30-60 min @ RT) Step4->Step5 Step6 Lysis & Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate) Step5->Step6 Step7 Read Plate (TR-FRET / Luminescence) Step6->Step7

Figure 2: Step-by-step workflow for the cAMP inhibition assay.

Step-by-Step Procedure
Step 1: Cell Preparation
  • Harvest cells (e.g., CHO-DOR or HEK-DOR) using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.[1]

  • Resuspend cells in Stimulation Buffer (HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

  • Cell Density: Dispense 5 µL of cell suspension (approx. 2,000–4,000 cells/well) into a white low-volume 384-well plate.[1]

Step 2: Agonist & Forskolin Addition

Note: In Gi assays, it is crucial to add the agonist either before or simultaneously with Forskolin to ensure the Gi inhibition can counteract the AC activation.

  • Prepare 2X [Leu5]-Enkephalin Series: Make a 10-point serial dilution (1:10) starting at 20

    
    M (Final top conc: 10 
    
    
    
    M).[1] Include Peptidase Inhibitors in this buffer.
  • Prepare 2X Forskolin Solution: Prepare Forskolin at a concentration equal to its EC80 (typically 1–10

    
    M final, depending on the cell line).
    
  • Addition:

    • Add 2.5 µL of 2X [Leu5]-Enkephalin to the cells.[1]

    • Immediately add 2.5 µL of 2X Forskolin solution.

  • Incubation: Seal the plate and incubate for 30–45 minutes at room temperature.

Step 3: Detection (TR-FRET Example)
  • Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.[1]

  • Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.[1]

  • Incubate for 1 hour at room temperature in the dark.

  • Read on a compatible plate reader (e.g., EnVision, PHERAstar) using TR-FRET settings (Ex: 337 nm, Em: 665 nm & 620 nm).[1]

Data Analysis & Expected Results

Calculation

Calculate the FRET ratio (


).[1]
Convert ratios to cAMP concentrations using a cAMP standard curve run in parallel.
Curve Fitting

Plot the cAMP concentration (Y-axis) against log([Leu5]-Enkephalin) (X-axis).[1] Fit the data using a 4-parameter logistic (4PL) non-linear regression model:


[1]
  • Top: Signal from Forskolin alone (0% Inhibition).[1]

  • Bottom: Signal from maximal [Leu5]-Enkephalin inhibition (100% Inhibition).[1]

Typical Values
ParameterExpected RangeNotes
Basal cAMP LowWithout Forskolin, signal is near noise floor.[1]
Forskolin (EC80) HighDefines the assay window.[4]
[Leu5]-Enk IC50 1 – 20 nM Highly dependent on receptor expression levels.[1]
Z' Factor > 0.5Indicates a robust assay.

Troubleshooting & Optimization

"Hook Effect" in cAMP Assays

If the standard curve looks bell-shaped, the concentration of cAMP detection antibodies may be too high relative to the cAMP produced. Solution: Dilute the antibodies or reduce cell number.

Low Signal Window

If the difference between "Forskolin only" and "Basal" is small:

  • Increase Forskolin concentration (titrate to find true EC80).[1]

  • Ensure IBMX is fresh; phosphodiesterases degrade cAMP rapidly without it.

Right-Shifted IC50 (Low Potency)

If your IC50 is >100 nM for [Leu5]-Enkephalin:

  • Peptidase Activity: Confirm presence of Bestatin/Thiorphan. [Leu5]-Enkephalin half-life is minutes in the presence of active proteases.[1]

  • Receptor Expression: Ensure cells are stably expressing DOR/MOR.

References

  • IUPHAR/BPS Guide to Pharmacology. Opioid Receptors: Delta receptor ligands. [Link][1][3]

  • PubChem. Leucine Enkephalin Compound Summary. [Link][1][3]

  • Cisbio (Revvity). cAMP Gi Assay Guidelines - HTRF Technology. [Link][1]

Sources

protocol for radioligand binding assays using tritiated Leu-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Radioligand Binding Assays Using Tritiated Leu-Enkephalin ([³H]-Leu-Enk)

Introduction & Biological Context

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that exhibits high affinity for the Delta Opioid Receptor (DOR) and moderate affinity for the Mu Opioid Receptor (MOR) . Characterizing the binding profile of novel therapeutics against these receptors is critical in pain management and addiction research.

The Challenge: Peptide Instability Unlike small molecule alkaloids (e.g., morphine), Leu-enkephalin is extremely susceptible to rapid enzymatic degradation by enkephalinases (aminopeptidases and neutral endopeptidases) present in crude membrane preparations. Furthermore, as a positively charged peptide, it exhibits high non-specific binding (NSB) to glass fiber filters.

The Solution: This protocol deviates from standard radioligand workflows by incorporating two critical "self-validating" pillars:

  • Enkephalinase Inhibition: A specific cocktail targeting aminopeptidases and angiotensin-converting enzymes.

  • Charge Neutralization: Pre-treatment of filters with Polyethyleneimine (PEI) to eliminate electrostatic NSB.

Critical Materials & Reagents

A. Ligands
  • Radioligand: [³H]-Leu-Enkephalin (Specific Activity typically 30–50 Ci/mmol).

    • Storage: -20°C in ethanol. Do not freeze-thaw repeatedly.

  • Non-Specific Binding (NSB) Determinant: Naloxone (10 µM final) or Unlabeled Leu-Enkephalin (10 µM final).

    • Note: Naloxone is preferred as it is chemically stable and blocks all opioid receptor subtypes.

B. Assay Buffer System (The "Stabilizing Matrix")

Standard PBS is insufficient. Use Tris-Mg²⁺ Buffer to promote the high-affinity agonist state of the G-protein coupled receptor.

  • Base Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C.

  • Agonist Enhancer: 5 mM MgCl₂ (Promotes G-protein coupling).

  • Protease Inhibitor Cocktail (Add fresh on day of assay):

    • Bacitracin: 100 µg/mL (Broad-spectrum peptidase inhibitor).

    • Bestatin: 10 µM (Specific aminopeptidase inhibitor).

    • Captopril: 10 µM (Peptidyl-dipeptidase A inhibitor).

    • Why? Without Bestatin and Bacitracin, [³H]-Leu-Enk can degrade by >50% within 30 minutes at room temperature, yielding false-negative binding data.

C. Filtration Supplies
  • Filters: Whatman GF/B or GF/C glass fiber filters.

  • Blocking Agent: 0.3% Polyethyleneimine (PEI) in water.

Experimental Workflow

The following diagram illustrates the critical path, emphasizing the pre-equilibration of the filtration system which is often overlooked.

G Start Start FilterPrep Filter Pre-treatment (Soak GF/B in 0.3% PEI for >1 hour) Start->FilterPrep MembranePrep Membrane Thaw & Homogenization (in Tris-Mg-Inhibitor Buffer) Start->MembranePrep Filtration Vacuum Filtration (Harvester) FilterPrep->Filtration Filters Ready Assembly Assay Assembly (96-well Plate) MembranePrep->Assembly Incubation Incubation (60 min @ 25°C) Assembly->Incubation Incubation->Filtration Washing Rapid Wash (3x Ice-Cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting

Figure 1: Workflow for [³H]-Leu-Enkephalin binding. Note the parallel track for filter preparation, which must occur before the assay begins.

Detailed Protocol

Phase 1: Filter Preparation (Crucial Step)

Glass fiber filters are negatively charged. Leu-enkephalin is positively charged at pH 7.4. Without blocking, the ligand will stick to the filter, causing NSB to exceed 50% of Total Binding.

  • Prepare 0.3% PEI (v/v) in distilled water.

  • Submerge GF/B filters in the PEI solution.

  • Soak for minimum 1 hour (ideally 2–3 hours) at 4°C.

  • Just before harvesting: Place filters on the manifold and wash once with ice-cold buffer to remove excess free PEI.

Phase 2: Assay Assembly

Perform in a 96-well polypropylene plate (to minimize peptide sticking to plastic). Final Volume: 200 µL per well.

Pipetting Scheme:

ComponentTotal Binding (TB)Non-Specific Binding (NSB)Test Compound (Comp)
Assay Buffer 100 µL50 µL50 µL
Naloxone (10 µM) 50 µL
Test Ligand 50 µL
[³H]-Leu-Enk 50 µL50 µL50 µL
Membranes 50 µL50 µL50 µL
  • Note on Concentrations:

    • For Saturation Binding: [³H]-Leu-Enk ranges from 0.1 nM to 10 nM (approx. 10x Kd).

    • For Competition Binding: Fixed [³H]-Leu-Enk at ~Kd (approx. 1–2 nM).

Phase 3: Incubation & Harvesting
  • Initiate: Add membranes last to start the reaction.

  • Incubate: 60 minutes at 25°C (Room Temp).

    • Why 25°C? 37°C accelerates degradation despite inhibitors. 4°C is too slow to reach equilibrium for some mutant receptors. 25°C is the optimal compromise.

  • Terminate: Rapidly filter contents through the PEI-treated filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Immediately wash filters 3 times with 3 mL of ice-cold (4°C) 50 mM Tris-HCl .

    • Speed is key: The off-rate of enkephalins is fast. The wash cycle should be completed within 10–15 seconds to prevent dissociation of specifically bound ligand.

  • Dry & Count: Dry filters (if using melt-on scintillator) or place in vials with liquid scintillation cocktail. Count for 1 minute per sample.

Data Analysis & Quality Control

Calculations
  • Specific Binding (SB):

    
    
    
  • Equilibrium Dissociation Constant (

    
    ):  Determined via non-linear regression (One-site binding hyperbola).
    
  • Inhibition Constant (

    
    ):  For competition assays, convert 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the concentration of [³H]-Leu-Enk used.
Acceptance Criteria (Self-Validation)
  • Specific Binding Window: Specific binding should be >70% of Total Binding. If <50%, the PEI coating failed or the ligand is degraded.

  • Depletion: Total binding should not exceed 10% of the total radioactivity added to the well (to avoid ligand depletion artifacts).

  • Reference Affinity: The

    
     of Leu-Enkephalin for DOR should be in the range of 1.0 – 3.0 nM  in Tris-Mg buffers.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High NSB (>40%) Electrostatic sticking to filters.Ensure filters soaked in 0.3% PEI for >1 hr. Try GF/C filters (thicker) if GF/B fails.
Low Specific Binding Ligand degradation.Freshly prepare Bestatin/Bacitracin cocktail. Check freezer stocks of [³H]-ligand.
Poor Replicates Filter clogging or slow wash.Reduce membrane protein concentration (aim for 10–20 µ g/well ).
Kd > 10 nM Receptor in low-affinity state.Verify 5 mM MgCl₂ is in the buffer.[1][2] Mg²⁺ is required for high-affinity agonist binding.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Opioid Receptor Family: Delta receptor. IUPHAR/BPS Guide to PHARMACOLOGY.

  • PerkinElmer (Revvity). Radioligand Binding Assay Guide: Opioid Receptors.

  • Corbett, A. D., et al. (1984). Dynorphin(1-8) and [D-Ala2, D-Leu5]enkephalin in the mouse vas deferens: electrophysiological and binding studies. European Journal of Pharmacology. (Demonstrates the necessity of peptidase inhibitors).

  • Bruns, R. F., et al. (1983). Regulation of non-specific binding in filtration assays. Analytical Biochemistry.[1][3] (Foundational text on PEI use).[1][4]

Sources

handling precautions for [Leu5]-Enkephalin trifluoroacetate salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Application of [Leu5]-Enkephalin Trifluoroacetate Salt

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of [Leu5]-Enkephalin trifluoroacetate salt. As an endogenous opioid pentapeptide, [Leu5]-Enkephalin is a critical tool in neuroscience and pharmacology, acting as an agonist at both δ- and μ-opioid receptors with a preference for the delta subtype[1][2][3]. The trifluoroacetate (TFA) salt form is common due to its use in the final stages of solid-phase peptide synthesis and purification[4][5][6]. However, the presence of the TFA counter-ion necessitates specific handling precautions and can influence experimental outcomes[5][6]. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring experimental integrity and laboratory safety.

Understanding the Compound: Properties and Characteristics

[Leu5]-Enkephalin is a neuropeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu[1][7]. The trifluoroacetate salt is typically supplied as a white, crystalline, lyophilized solid[8]. Understanding its fundamental properties is the first step toward safe and effective handling.

PropertyValueSource(s)
Chemical Name L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine, monotrifluoroacetate salt[1][8]
Molecular Formula C28H37N5O7 • CF3COOH[1][8]
Formula Weight 669.7 g/mol [1][8]
Appearance White crystalline/amorphous solid[8][9]
Purity Typically ≥95-98% (HPLC)[1][8]
Primary Activity Agonist of δ- and μ-opioid receptors[1][3][10]

The Trifluoroacetate (TFA) Counter-Ion: A Critical Consideration

The TFA counter-ion is not an inert component. It is a residual product from the synthesis and HPLC purification processes where trifluoroacetic acid is used as a cleavage agent and for ion pairing[4][6].

Why it Matters:

  • Biological Activity: Residual TFA can exhibit dose-dependent cytotoxicity, potentially disrupting cell membrane integrity and inhibiting cell proliferation at concentrations as low as 10 nM[6]. It has also been shown to stimulate cell growth in other contexts, leading to unpredictable fluctuations in experimental data[5].

  • Physicochemical Properties: The strong acidity of TFA can alter the pH of stock solutions and assays[5]. It can also bind to cationic residues on the peptide, potentially altering its conformation, solubility, and aggregation properties[6].

  • Regulatory View: For therapeutic development, TFA salts are not viewed as favorably by regulators due to toxicity concerns, with hydrochloride (HCl) or acetate salts being preferred[4].

For sensitive applications like cell-based assays or in vivo studies, the presence of TFA must be considered a variable. If unexpected results occur, it may be necessary to either quantify the TFA content or exchange the counter-ion to a more biologically compatible one, such as acetate or hydrochloride[5][11][12].

TFA_Considerations cluster_synthesis Peptide Synthesis & Purification cluster_impact Experimental Impact Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin (using Trifluoroacetic Acid) Synthesis->Cleavage Purification HPLC Purification (TFA as ion-pairing agent) Cleavage->Purification Product [Leu5]-Enkephalin TFA Salt Purification->Product Results in Cytotoxicity Cytotoxicity & Cell Proliferation Interference Product->Cytotoxicity Conformation Altered Peptide Conformation & Solubility Product->Conformation pH_Shift pH Alteration in Assays Product->pH_Shift Decision Sensitive Assay? (e.g., Cell-based, In Vivo) Product->Decision Action Consider TFA Removal or Counter-ion Exchange Decision->Action Yes Proceed Proceed with Caution (Acknowledge TFA presence) Decision->Proceed No

Decision workflow for handling TFA salt peptides.

Safety and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) state the substance is not classified as hazardous under GHS, others advise that the toxicological properties have not been thoroughly investigated[13]. As [Leu5]-Enkephalin is a potent opioid agonist, it should be treated as a hazardous compound until more information is available[8].

Core Principle: Minimize all routes of exposure—inhalation, ingestion, and dermal contact[8][14].

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Safety goggles with side-shieldsProtects mucous membranes from airborne powder or splashes of solutions[15].
Hand Protection Chemical-resistant nitrile glovesPrevents dermal absorption[16].
Body Protection Laboratory coatPrevents contamination of personal clothing[13][14].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of the lyophilized powder, which can easily become airborne[15][16]. A respirator may be needed if exposure limits are exceeded or dust cannot be controlled[13].

Storage and Stability Protocols

Proper storage is paramount to preserving the peptide's integrity and ensuring experimental reproducibility.

A. Lyophilized Powder (As Supplied)

  • Storage Temperature: Store tightly sealed at -20°C[1][8]. Some suppliers note stability for ≥4 years under these conditions[8].

  • Environment: Keep in a dry, dark place[3][14]. The compound is a crystalline solid and should be protected from moisture to prevent degradation[8][10].

B. Reconstituted Solutions

  • Aqueous Solutions: Not recommended for long-term storage. Aqueous solutions in buffers like PBS should be prepared fresh and used the same day[8]. Peptide bonds can undergo hydrolysis, and the solution is susceptible to microbial growth.

  • Organic Stock Solutions (e.g., in DMSO): Can be stored at -80°C for up to 6 months or -20°C for up to 1 month[7]. To prevent degradation from multiple freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes immediately after preparation[14].

Reconstitution Protocol: Step-by-Step Guide

Reconstitution is the most common point of handling error. The choice of solvent depends entirely on the downstream application.

Solubility Data

SolventApproximate SolubilitySource(s)
DMSO~25-150 mg/mL[1][8][10]
Dimethylformamide (DMF)~25 mg/mL[1][8]
Ethanol~25 mg/mL[1][8]
Water~1-100 mg/mL (Varies)[2][3][7]
PBS (pH 7.2)~10 mg/mL[1][8]

Note: Sonication may be required to achieve higher concentrations in some solvents[7][10].

Reconstitution_Workflow cluster_storage Storage & Use Start Start: Lyophilized [Leu5]-Enkephalin TFA Salt (at -20°C) Equilibrate 1. Equilibrate vial to room temperature before opening Start->Equilibrate Calculate 2. Calculate required volume of solvent for desired stock concentration Equilibrate->Calculate Solvent 3. Add solvent of choice (e.g., DMSO, sterile water) Calculate->Solvent Vortex 4. Gently vortex or sonicate to ensure complete dissolution Solvent->Vortex Check 5. Visually inspect for particulates. Solution must be clear. Vortex->Check Aliquot 6a. Aliquot into single-use tubes (for organic stocks) Check->Aliquot Organic Stock Use_Fresh 6b. Use immediately (for aqueous solutions) Check->Use_Fresh Aqueous Stock Store 7a. Store at -80°C Aliquot->Store

General workflow for reconstituting lyophilized peptide.

Protocol 5.1: Preparing a High-Concentration Organic Stock (e.g., in DMSO)

This method is ideal for long-term storage and for experiments where the final concentration of the organic solvent will be insignificant (typically <0.1%).

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of high-purity, anhydrous DMSO. It is best practice to add about 75% of the final volume first.

  • Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, brief sonication in a water bath can be applied[7][10].

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots in low-protein-binding tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store at -80°C[7].

Protocol 5.2: Preparing an Aqueous Stock for Immediate Use

This method is required for most cell-based assays and in vivo studies where organic solvents are not tolerated.

  • Equilibrate: Allow the vial to warm to room temperature.

  • Solvent Addition: Add the required volume of sterile, high-purity water or desired aqueous buffer (e.g., PBS)[8].

  • Dissolution: Gently vortex or swirl to dissolve. Avoid vigorous shaking, which can cause aggregation.

  • Verification: Ensure the solution is clear and free of particulates before use.

  • Application: Use the solution immediately. Do not store aqueous solutions [8]. Any unused solution should be disposed of properly.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear protocol is essential for safety.

Spill_Response cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_followup Follow-Up Spill Spill Occurs Alert 1. Alert others in the area Spill->Alert Evacuate 2. Evacuate non-essential personnel Alert->Evacuate Ventilate 3. Ensure adequate ventilation Evacuate->Ventilate PPE 4. Don appropriate PPE Ventilate->PPE Contain_Powder Cover powder spill with damp paper towel to avoid aerosolization PPE->Contain_Powder Powder Spill Contain_Liquid Absorb liquid with inert material (e.g., vermiculite, sand) PPE->Contain_Liquid Liquid Spill Collect 5. Collect absorbed material into a sealable hazardous waste container Contain_Powder->Collect Contain_Liquid->Collect Decontaminate 6. Clean spill area with soap and water or appropriate decontaminating solution Collect->Decontaminate Dispose 7. Dispose of waste via institutional EHS procedures Decontaminate->Dispose Report 8. Report incident to supervisor and EHS Dispose->Report

Flowchart for responding to a chemical spill.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[13].

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[13][15].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration[15].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[15].

Waste Disposal

All waste containing [Leu5]-Enkephalin trifluoroacetate salt, including unused solutions and contaminated materials (gloves, pipette tips, etc.), must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container[17].

  • TFA Considerations: The trifluoroacetate component is corrosive and environmentally persistent[18]. Do not pour waste down the drain[17].

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures[19][20].

References

  • TFA Disposal Methods. Area → Sustainability. [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing). [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]

  • Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Omizzur. [Link]

  • Should I Have TFA Removed from My Peptide?. LifeTein. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • [Leu5]-Enkephalin | 58822-25-6. Isca Biochemicals. [Link]

  • Peptide Institute, Inc. Peptide Institute, Inc.. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. Lab Manager. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • Standard Operating Procedures. research: UGA. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. UNODC. [Link]

  • Fundamentals of Fentanyl Safety in Public Health Laboratory Settings. APHL. [Link]

Sources

[Leu5]-Enkephalin ELISA kit protocol and cross-reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [Leu5]-Enkephalin Competitive ELISA – Protocol Optimization, Cross-Reactivity Dynamics, and Matrix Validation

Executive Summary

[Leu5]-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Leu) is a highly potent, endogenous pentapeptide that functions as a primary agonist for


- and 

-opioid receptors[1]. Originating as a cleavage product of proenkephalin, it is heavily localized in the central nervous system and adrenal medulla, playing a pivotal role in nociception, visceral pain modulation, and neuroendocrine signaling[1].

Due to its low molecular weight (~555.7 Da)[2] and rapid physiological degradation by neutral endopeptidases (NEP) and aminopeptidases[3], quantifying [Leu5]-Enkephalin requires a meticulously controlled pre-analytical phase and a highly specific Competitive Enzyme-Linked Immunosorbent Assay (cELISA)[4]. This guide provides a self-validating protocol framework designed for senior researchers and drug development professionals, emphasizing the mechanistic causality behind each experimental choice.

Biochemical Profile & Signaling Dynamics

Understanding the target's biological pathway is critical for interpreting assay results, particularly when designing in vivo experiments or evaluating receptor-targeted therapeutics. [Leu5]-Enkephalin exerts its antinociceptive effects by binding to G-protein coupled receptors (GPCRs), specifically triggering the inhibitory Gi/Go pathway.

Signaling LeuEnk [Leu5]-Enkephalin (YGGFL) DOR Delta Opioid Receptor LeuEnk->DOR Agonist Gi Gi/Go Protein DOR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Response Analgesia & Nociception cAMP->Response Downstream

Caption: [Leu5]-Enkephalin signaling via Delta Opioid Receptor leading to nociception modulation.

The Competitive ELISA Paradigm: Mechanistic Rationale

Standard "sandwich" ELISAs require two distinct epitopes for capture and detection antibodies. Because [Leu5]-Enkephalin is only five amino acids long, steric hindrance makes simultaneous binding of two antibodies physically impossible. Therefore, a Competitive Enzyme Immunoassay is the mandatory analytical format[4].

In this system, unlabeled [Leu5]-Enkephalin from the biological sample competes with a fixed concentration of Horseradish Peroxidase (HRP)-conjugated [Leu5]-Enkephalin for limited binding sites on a specific polyclonal or monoclonal capture antibody[4].

  • Causality of Signal: The more endogenous [Leu5]-Enkephalin present in the sample, the less HRP-conjugate binds to the plate. Following the addition of the TMB substrate, the resulting colorimetric signal is inversely proportional to the target concentration[4].

Cross-Reactivity & Antibody Specificity

The most significant analytical challenge in enkephalin quantification is differentiating [Leu5]-Enkephalin (YGGFL) from [Met5]-Enkephalin (YGGFM). These peptides share 80% sequence homology, differing only at the C-terminal amino acid[5]. High-quality antisera must be raised against the C-terminus to ensure specificity.

The table below summarizes the quantitative cross-reactivity profile required for a validated[Leu5]-Enkephalin assay. Note that high-affinity antibodies can achieve 0% cross-reactivity with [Met5]-Enkephalin, ensuring absolute target fidelity[5].

Table 1: Target Cross-Reactivity Profile for [Leu5]-Enkephalin Antisera

Analyte / PeptideAmino Acid SequenceStructural HomologyCross-Reactivity (%)
[Leu5]-Enkephalin Tyr-Gly-Gly-Phe-Leu 100% (Target) 100.0%
[Met5]-EnkephalinTyr-Gly-Gly-Phe-Met80%< 1.0%

-Endorphin (Human)
YGGFMTSEKSQTPLV...C-terminal divergence0.0%
Dynorphin A (1-13)YGGFLRRIRPKLKN-terminal match only< 0.1%
ProenkephalinExtended precursorPrecursor0.0%

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates mandatory internal controls (B0 and NSB wells) to continuously verify reagent stability and matrix interference.

Phase 1: Sample Preparation & Extraction

Enkephalins have a half-life of mere minutes in vitro due to aggressive degradation by neutral endopeptidases[3].

  • Collection: Collect blood in tubes containing EDTA (chelates metalloproteases) and Aprotinin (serine protease inhibitor). Centrifuge immediately at 4°C.

  • Peptide Extraction (C18 SPE):

    • Rationale: Biological matrices contain high-molecular-weight proteins that cause steric interference or non-specific binding.

    • Acidify the plasma sample with 1% Trifluoroacetic acid (TFA).

    • Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) column.

    • Wash with 1% TFA to elute hydrophilic contaminants.

    • Elute [Leu5]-Enkephalin with 60% Acetonitrile / 1% TFA.

    • Lyophilize the eluate and reconstitute in the kit's specific Assay Buffer prior to plating.

Phase 2: Assay Execution

Note: Reagents must be equilibrated to room temperature (20-25°C) to ensure uniform reaction kinetics.

  • Plate Setup & Internal Controls:

    • Blank Wells: Assay buffer only. (Validates substrate baseline).

    • NSB (Non-Specific Binding) Wells: Assay buffer + HRP-Tracer. No primary antibody. (Validates washing stringency; high NSB indicates inadequate washing).

    • B0 (Maximum Binding) Wells: Assay buffer + Primary Antibody + HRP-Tracer. (Represents 0 ng/mL standard; yields maximum optical density).

  • Incubation: Add 50 µL of Standards/Samples, 25 µL of Primary Antibody, and 25 µL of HRP-conjugated [Leu5]-Enkephalin to the respective wells[4]. Incubate for 1.5 hours at room temperature on an orbital shaker.

    • Rationale: Shaking enhances mass transport, reducing edge effects and improving the Coefficient of Variation (CV).

  • Stringent Washing: Decant and wash 5 times with 300 µL Wash Buffer[4].

    • Rationale: Incomplete washing leaves unbound HRP-tracer, artificially inflating the signal and falsely lowering the calculated sample concentration.

  • Detection: Add 100 µL of TMB Substrate. Incubate in the dark for 15-20 minutes.

    • Rationale: HRP oxidizes TMB to create a blue diimine complex[4]. Light exposure can cause spontaneous TMB oxidation, increasing background noise.

  • Termination: Add 50 µL of Stop Solution (typically 1N HCl or H2SO4). The solution turns from blue to yellow[4]. Read absorbance immediately at 450 nm.

Protocol Prep 1. Sample Extraction (C18 SPE & Protease Inhibitors) Incubate 2. Competitive Incubation Sample + Primary Ab + HRP-Tracer Prep->Incubate Wash 3. Stringent Washing (Remove Unbound Tracer) Incubate->Wash Substrate 4. TMB Substrate Addition (Enzymatic Color Development) Wash->Substrate Stop 5. Stop Solution (Acid) Read Absorbance at 450 nm Substrate->Stop Analyze 6. 4-PL Curve Fitting (Inverse Proportionality) Stop->Analyze

Caption: Competitive ELISA workflow for the quantification of [Leu5]-Enkephalin.

Data Reduction & Quality Control

Because competitive ELISA standard curves are non-linear (sigmoidal), linear regression is mathematically inappropriate.

  • Curve Fitting: Use a 4-Parameter Logistic (4-PL) or 5-PL curve fit. Plot the log of the [Leu5]-Enkephalin standard concentrations against the

    
     ratio (where 
    
    
    
    is the OD of the sample and
    
    
    is the OD of the zero standard).
  • Spike-and-Recovery Validation: To prove your extraction process did not destroy the analyte, spike a known concentration of synthetic [Leu5]-Enkephalin into your raw matrix before extraction. Acceptable recovery rates should fall between 80% and 120%.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [Leu5]-Enkephalin Assays – The TFA Counterion Factor

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TFA-LEU5-CYTO-001 Subject: Troubleshooting unexpected cytotoxicity and variability in [Leu5]-Enkephalin experiments.

Executive Summary: The "Hidden Variable"

If you are observing unexpected cytotoxicity, cell cycle arrest, or non-receptor-mediated signaling in your [Leu5]-Enkephalin (YGGFL) assays, the culprit may not be the peptide itself, but its counterion .

Synthetic peptides produced via Solid Phase Peptide Synthesis (SPPS) and purified by Reverse-Phase HPLC (RP-HPLC) are typically delivered as Trifluoroacetate (TFA) salts .[1][2][3][4][5][6][7][8] While TFA is excellent for purification, it is a potent cellular toxin. A standard peptide preparation can contain 10–40% TFA by weight. In sensitive cytotoxicity assays, this residual TFA can induce false positives, masking the true biological activity of [Leu5]-Enkephalin.

This guide provides the diagnostic criteria, mechanistic explanation, and remediation protocols to eliminate TFA interference.

Diagnostic & Mechanism

Is TFA affecting my data? (Diagnostic Checklist)
  • Symptom 1: Cytotoxicity is observed in receptor-negative control cells.

  • Symptom 2: The dose-response curve is non-sigmoidal or shows toxicity only at high concentrations (>10 µM) where TFA accumulation is significant.

  • Symptom 3: The culture medium changes color (yellowing) immediately upon peptide addition (indicating acidification).

  • Symptom 4: Results vary significantly between peptide batches from different vendors (varying TFA content).

The "TFA Trap" Workflow

The following diagram illustrates how TFA enters your workflow and generates false positive data.

TFA_Interference_Mechanism cluster_assay Cellular Assay Environment SPPS SPPS Synthesis (Cleavage from Resin) HPLC RP-HPLC Purification (0.1% TFA Buffer) SPPS->HPLC Crude Peptide Lyophilization Lyophilization (Formation of Peptide-TFA Salt) HPLC->Lyophilization Ion Pairing Dissociation Salt Dissociation (Release of TFA-) Lyophilization->Dissociation Reconstitution Acidification Medium Acidification (pH Drop) Dissociation->Acidification High Conc. Membrane Membrane Permeability Disruption Dissociation->Membrane Direct Interaction FalsePos FALSE POSITIVE (Cytotoxicity/Arrest) Acidification->FalsePos Membrane->FalsePos

Figure 1: The propagation of TFA from synthesis to assay interference. Note that the "Peptide-TFA Salt" acts as a delivery vehicle for the toxin.

Mechanistic Deep Dive

Why is TFA toxic to [Leu5]-Enkephalin assays?

  • Acidification: TFA is a strong acid (pKa ~0.23).[7] [Leu5]-Enkephalin is a pentapeptide with a free N-terminal amine. At high concentrations (mM range often used in stock solutions), the dissociation of TFA exceeds the buffering capacity of standard media (e.g., DMEM, RPMI), leading to a pH drop that kills cells or alters enzymatic activity.

  • Membrane Interaction: The trifluoroacetate anion is lipophilic. It can insert into lipid bilayers, altering membrane fluidity and permeability, which is often detected as "leakage" in LDH assays, mimicking peptide-induced lysis.

  • Metabolic Inhibition: Research (e.g., Cornish et al.[8]) has shown that TFA directly inhibits proliferation in osteoblasts and chondrocytes by interfering with metabolic pathways, independent of pH.

Remediation Protocols

To fix this, you must exchange the TFA counterion for a biocompatible ion (Chloride or Acetate).[8]

Protocol A: TFA-to-HCl Exchange (Lyophilization Method)

Best for: Stability and solubility.[5] HCl salts are generally more soluble than TFA salts.[9]

  • Dissolve: Dissolve the [Leu5]-Enkephalin TFA salt in 100 mM HCl at a concentration of 1 mg/mL.

  • Incubate: Allow to stand at room temperature for 1–5 minutes . (The large excess of Cl⁻ ions displaces the TFA⁻).

  • Freeze: Freeze the solution (liquid nitrogen or -80°C).

  • Lyophilize: Freeze-dry overnight to remove water, excess HCl, and displaced TFA (which is volatile).

  • Repeat: Repeat steps 1–4 two more times to ensure >98% exchange.

  • Final Step: Reconstitute in water or buffer.

Protocol B: TFA-to-Acetate Exchange (Resin Method)

Best for: Sensitive biological assays. Acetate is the most biocompatible counterion.

  • Prepare Resin: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent).

  • Wash: Wash the column with 1 M Sodium Acetate to load acetate ions.[10][11]

  • Rinse: Rinse with distilled water to remove excess salt.[10][12][13]

  • Load: Dissolve peptide in water and load onto the column.

  • Elute: Elute with distilled water. The peptide (positively charged) passes through, exchanging its anion with the acetate on the resin.

  • Lyophilize: Freeze-dry the eluate.

Protocol C: The "Spike-In" Control (Validation)

If you cannot exchange the salt, you must prove the toxicity is not TFA-derived.

  • Calculate the molar concentration of TFA in your peptide stock (assume 1 TFA molecule per basic residue; [Leu5]-Enkephalin has 1 basic amine = 1 TFA).

  • Prepare a Sodium Trifluoroacetate (Na-TFA) stock solution at the same molarity.

  • Treat a control group of cells with this Na-TFA solution.

  • Interpretation:

    • If Na-TFA cells die → The toxicity is an artifact.

    • If Na-TFA cells live → The toxicity is likely intrinsic to the peptide.

Comparative Data: Counterion Impact

The following table summarizes the physicochemical differences between the salt forms of [Leu5]-Enkephalin.

FeatureTFA Salt (Standard)HCl Salt (Exchanged)Acetate Salt (Exchanged)
Cytotoxicity High (Toxic at >10 µM)Low (Biocompatible)Very Low (Biocompatible)
pKa ~0.23 (Strong Acid)~ -7 (Strong Acid*)~4.76 (Weak Acid)
Solubility High (Organic/Aq)Very High (Aqueous)Moderate (May aggregate)
Buffering Acidifies MediaAcidifies (if excess)Buffers slightly
Use Case HPLC PurificationStability/StorageCell Culture/In Vivo

*Note: While HCl is a strong acid, the chloride ion itself is physiologically neutral compared to the metabolic interference of TFA.

Workflow Visualization: Salt Exchange

Use this workflow to standardize your peptide preparation before cytotoxicity screening.

Salt_Exchange_Workflow Start Start: [Leu5]-Enkephalin (TFA Salt) Decision Select Exchange Method Start->Decision HCl_Add Add 100mM HCl (Excess Cl- displaces TFA-) Decision->HCl_Add For Stability Ace_Resin Anion Exchange Resin (Loaded with Acetate) Decision->Ace_Resin For Bio-Assays HCl_Lyo Lyophilize x3 (Removes volatile TFA) HCl_Add->HCl_Lyo HCl_Final Result: Peptide-HCl (Stable, Soluble) HCl_Lyo->HCl_Final Ace_Elute Elute with Water (Ion Exchange occurs) Ace_Resin->Ace_Elute Ace_Final Result: Peptide-Acetate (Bio-safe) Ace_Elute->Ace_Final

Figure 2: Decision tree for selecting and executing the appropriate salt exchange protocol.

Frequently Asked Questions (FAQ)

Q: Can I just neutralize the TFA with NaOH? A: No. Neutralizing with NaOH creates Sodium Trifluoroacetate (Na-TFA). While this fixes the pH issue, the trifluoroacetate anion remains in solution and can still disrupt membranes or inhibit metabolism. You must remove the anion, not just neutralize the proton.

Q: How do I quantify the residual TFA after exchange? A: The most accurate method is 19F-NMR (Fluorine NMR), which detects the specific fluorine signal of TFA. Alternatively, analytical HPLC with an appropriate buffer gradient can separate the TFA peak from the peptide peak.

Q: Does [Leu5]-Enkephalin always require salt exchange? A: Not always. If you are working at nanomolar (nM) concentrations (e.g., receptor binding assays), the amount of TFA is likely negligible.[7] However, for cytotoxicity assays (often µM range) or in vivo injections, salt exchange is mandatory .

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[4] American Journal of Physiology-Endocrinology and Metabolism.

  • Sikora, K., et al. (2018).[12] Removing Trifluoroacetic Acid (TFA) from Peptides.[1][2][3][4][5][6][8][10][11][12][13] International Journal of Peptide Research and Therapeutics.

  • LifeTein Technical Support. (2025). Should I Have TFA Removed from My Peptide? LifeTein Knowledge Base.

  • BenchChem Technical Guide. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research. BenchChem Support.

Sources

stabilizing [Leu5]-Enkephalin solutions for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilizing [Leu5]-Enkephalin solutions for long-term storage

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent results with [Leu5]-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Leu) .

While this pentapeptide is chemically simpler than larger proteins, it presents a "stability paradox": it is relatively stable in lyophilized powder form but highly volatile in solution. Its instability is not usually due to catastrophic chemical breakdown (like oxidation in Met-Enkephalin), but rather physical loss via adsorption and hydrolytic cleavage .[1][2]

This guide abandons generic "store at -20°C" advice. Instead, we dissect the molecular mechanics of YGGFL to provide a self-validating storage protocol.

Module 1: The Mechanics of Instability

To stabilize [Leu5]-Enkephalin, you must understand the three forces destroying your sample.[1][2]

Surface Adsorption (The Silent Killer)[1][2]
  • Mechanism: [Leu5]-Enkephalin is amphiphilic.[1][2] It possesses a cationic N-terminus (Tyrosine amine) and a hydrophobic C-terminus (Leucine).[1][2]

  • The Trap: In aqueous solutions, the hydrophobic Leucine residues drive the peptide to migrate toward the container walls to escape the water structure. This results in monolayer adsorption .[1][2]

  • Impact: At low concentrations (<10 µM), you may lose up to 60-80% of your peptide to the walls of standard borosilicate glass or untreated polypropylene tubes within hours [1, 4].[1][2]

Hydrolysis (The Chemical Break)
  • Mechanism: The peptide bonds (amides) between Gly-Gly and Gly-Phe are susceptible to spontaneous hydrolysis, a process catalyzed by both acids and bases.[1][2]

  • The Trap: Storing the peptide in neutral buffers (PBS, pH 7.[1]4) accelerates this process compared to slightly acidic conditions (pH 5-6).[1][2]

  • Impact: Appearance of "ghost peaks" (Tyr-Gly fragments) on HPLC and loss of biological potency.[1][2]

Enzymatic Degradation (The Biological Contaminant)[1][2]
  • Mechanism: [Leu5]-Enkephalin is the natural substrate for aminopeptidases (cleaving Tyr) and enkephalinases (cleaving Gly-Phe).[1][2]

  • The Trap: Even trace contamination from skin cells or non-sterile water can introduce these enzymes.[1]

  • Impact: Rapid, total degradation (half-life < 5 minutes in plasma) [2].[1][2][3]

Module 2: Validated Storage Protocols

Decision Matrix: Solvent Selection

Do not use water for long-term storage.[1][2] Water promotes hydrolysis and bacterial growth.[1] Use the following decision matrix to select your solvent system.

StorageMatrix Start Start: Lyophilized [Leu5]-Enk Usage Intended Usage? Start->Usage InVivo In Vivo / Cell Culture Usage->InVivo Biological Analytical Analytical / HPLC / MS Usage->Analytical Chemical Solvent1 Solvent: 10mM Acetate Buffer (pH 5.5) + 0.1% BSA (Carrier) InVivo->Solvent1 Solvent2 Solvent: 100% DMSO (Anhydrous) Analytical->Solvent2 Storage1 Store: -80°C (Aliquoted) Shelf Life: 1-3 Months Solvent1->Storage1 Storage2 Store: -20°C (Desiccated) Shelf Life: 6-12 Months Solvent2->Storage2

Figure 1: Solvent selection decision tree based on downstream application. Note that DMSO prevents hydrolysis but may be toxic to cells at high concentrations.

Protocol A: Preparation of High-Stability Stock (Analytical)

Best for: HPLC standards, mass spectrometry, and long-term chemical libraries.[1][2]

  • Container Selection: Use silanized glass vials or Low-Retention Polypropylene (e.g., Eppendorf LoBind).[1][2] Never use standard borosilicate glass.

  • Solvent: Reconstitute peptide to 1-5 mg/mL in 100% Anhydrous DMSO .

    • Why: DMSO is aprotic; it does not donate protons for hydrolysis, effectively "pausing" chemical degradation.

  • Aliquoting: Divide into single-use aliquots (e.g., 20 µL).

    • Why: Repeated freeze-thaw cycles induce micro-cavitation that shears peptides and introduces moisture.[1][2]

  • Storage: Store at -20°C or -80°C .

  • Usage: Dilute into aqueous buffer immediately before the experiment. Keep final DMSO concentration <0.1% for assays.

Protocol B: Preparation of Bio-Compatible Stock

Best for: Cell culture treatments, animal injections.

  • Carrier Protein: Prepare a sterile buffer (PBS or Saline) containing 0.1% BSA (Bovine Serum Albumin) .[1][2]

    • Why: BSA coats the plastic walls, sacrificing itself to adsorption sites so [Leu5]-Enkephalin remains in solution [4].[1][2]

  • Reconstitution: Dissolve peptide to 1 mg/mL in the BSA-buffer.

    • Note: If the peptide resists solvation, add 1-2% Acetic Acid first, then dilute.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C .

    • Warning: Do not store at 4°C. Hydrolysis is active in liquid water.[1][2]

Module 3: Troubleshooting & FAQs

Q1: I calculated a 100 nM concentration, but my assay suggests I have <20 nM. Where did it go?

Diagnosis: You likely fell victim to the Adsorption Trap .[1] Root Cause: At 100 nM, the absolute mass of the peptide is low enough that the surface area of a standard 1.5 mL tube can bind nearly the entire population of molecules via hydrophobic interaction with the Leucine residue. Solution:

  • Switch to LoBind/Low-Retention tubes immediately.[1][2]

  • If your assay permits, add 0.01% Tween-20 or 0.1% BSA to the buffer.[1] This blocks the binding sites on the plastic.

Q2: I see "ghost peaks" eluting before the main peak on my HPLC. Is this oxidation?

Diagnosis: This is likely Hydrolysis , not oxidation.[1] Root Cause: [Leu5]-Enkephalin is less prone to oxidation than [Met5]-Enkephalin (which forms sulfoxides).[1][2] The "ghost peaks" are likely the Tyr-Gly-Gly fragment and the Phe-Leu fragment resulting from amide bond cleavage.[1] Solution:

  • Check the pH of your storage buffer.[4] If it is >7.0, hydrolysis is accelerated. Adjust stock pH to 5.0–6.0 .

  • Ensure your water source is sterile; bacterial contamination introduces proteases that mimic hydrolysis.[1][2]

Q3: Can I store the peptide in PBS at 4°C for a week?

Answer: No. Reasoning:

  • pH: PBS (pH 7.4) is basic enough to promote slow hydrolysis of the amide backbone over days.[1]

  • Microbial Risk: PBS is a great medium for bacteria.[1][2] Even at 4°C, proteases can degrade the peptide.

  • Aggregation: Enkephalins can form non-covalent dimers/aggregates in high-salt environments like PBS, reducing apparent solubility.[1][2]

Module 4: Data Summary

ParameterRecommended ConditionDangerous ConditionReason
Solvent (Stock) 100% DMSO or 50% Acetonitrile100% Water or PBSWater promotes hydrolysis; DMSO inhibits it.[1][2]
pH pH 5.0 – 6.0pH > 7.5Basic pH catalyzes amide bond cleavage.[1][2]
Container Low-Retention PolypropyleneBorosilicate GlassGlass binds hydrophobic Leu residues avidly [4].[1][2]
Temperature -20°C (Powder), -80°C (Solution)4°C (Fridge)Chemical kinetics are too fast at 4°C for stability.[1][2]
Additives 0.1% BSA or Tween-20None (in low conc.[1][2] samples)Prevents adsorption loss.[1][2][5]

Module 5: Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.[1]

DegradationPath Enk [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Adsorbed Adsorbed to Wall (Loss of Mass) Enk->Adsorbed  Contact Hydrolysis Hydrolysis Fragments (Tyr-Gly-Gly + Phe-Leu) Enk->Hydrolysis  Time > 24h Oxidation Oxidized Tyrosine (Dityrosine Crosslink) Enk->Oxidation  Rare Plastic Standard Plastic/Glass (Hydrophobic Interaction) Plastic->Adsorbed Water Water/PBS (pH > 7) (Nucleophilic Attack) Water->Hydrolysis UV UV Light / Radical Stress UV->Oxidation

Figure 2: Primary degradation pathways.[1][2] Adsorption is the immediate physical threat; Hydrolysis is the long-term chemical threat.[1]

References

  • Hambrook, J. M., et al. (1976).[1][2] Breakdown of Enkephalins by Rat Brain Membranes.[1][2] Nature, 262, 782–783.

  • Kristensen, K., et al. (2015).[1][2] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[6] PLOS ONE, 10(5), e0122419.[1][2] Retrieved March 6, 2026, from [Link][1][2]

Sources

Technical Support Center: Leu-Enkephalin Stability & Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Minimizing Adsorption of Leu-Enkephalin (YGGFL) to Plasticware Assigned Specialist: Senior Application Scientist[1]

The Core Issue: Why is my peptide disappearing?

Executive Summary: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a notorious "indicator peptide" for surface adsorption.[1] If you are observing signal loss, non-linear standard curves, or poor reproducibility (high %CV), the culprit is likely hydrophobic adsorption to the container walls, not chemical degradation.

The Mechanism of Loss

Leu-enkephalin is a pentapeptide with a specific hydrophobic signature. While the N-terminal Tyrosine is polar, the C-terminal Phenylalanine (F) and Leucine (L) residues create a significant hydrophobic domain.[1]

Standard laboratory plasticware (polypropylene) is hydrophobic.[1] When Leu-enkephalin is in an aqueous solution (low % organic solvent), thermodynamically, the peptide prefers to align its hydrophobic "tail" with the polypropylene wall rather than stay solvated in the water. This forms a monolayer of adsorbed peptide, depleting the bulk solution concentration.

Visualization: The Adsorption Trap

The following diagram illustrates the decision matrix for troubleshooting adsorption issues based on the mechanism of interaction.

AdsorptionLogic Start Low Leu-Enkephalin Recovery CheckSolvent Check Solvent Composition Start->CheckSolvent IsAq Is Organic Solvent < 20%? CheckSolvent->IsAq Hydrophobic Hydrophobic Adsorption (Driven by Phe-Leu residues) IsAq->Hydrophobic Yes CheckContainer Check Container Material IsAq->CheckContainer No (Solvent is OK) Solution1 SOLUTION: Increase ACN/MeOH > 25% Hydrophobic->Solution1 Solution2 SOLUTION: Use Low-Bind PP or Silanized Glass Hydrophobic->Solution2 IsGlass Is it Standard Glass? CheckContainer->IsGlass IsGlass->Hydrophobic No (Standard PP) Ionic Ionic Adsorption (Driven by N-term Tyr/Silanols) IsGlass->Ionic Yes Ionic->Solution2

Caption: Diagnostic flow for identifying whether peptide loss is driven by hydrophobic effects (plastic) or ionic effects (glass).[1]

Material Selection: The First Line of Defense

Not all containers are created equal.[2][3] For Leu-enkephalin, the surface chemistry of your storage vessel is the single most critical variable.

Comparative Recovery Data

The table below summarizes expected recovery rates of Leu-enkephalin (1 ng/mL) after 24 hours of storage at 4°C.

Container MaterialSurface ChemistryEst.[2][3] Recovery (Aq)Est.[1] Recovery (30% ACN)Recommendation
Standard Polypropylene (PP) Hydrophobic< 20%~85%Avoid for low concentrations.[1]
Standard Borosilicate Glass Negatively charged Silanols~40-60%~70%Risky. Ionic binding possible.[1]
Silanized Glass Deactivated/Neutral> 85%> 95%Good , but expensive/fragile.
High-Performance Low-Bind PP Hydrophilic modified polymer> 90%> 95%Best Practice. (e.g., Eppendorf LoBind, Waters QuanRecovery).[1]

Expert Insight: Do not assume "siliconized" tubes are necessary if you use high-quality Low-Bind polypropylene. Modern Low-Bind plastics (like Eppendorf Protein LoBind or Waters QuanRecovery) are manufactured without slip agents or plasticizers that leach into LC-MS samples, making them superior to glass for this specific peptide [1, 2].[1]

Solvent Engineering: The "Matrix Shield"

If you cannot change your plasticware, you must change your chemistry. The most effective way to prevent Leu-enkephalin from sticking to walls is to make the solvent "more attractive" to the peptide than the wall is.

The Critical Organic Threshold

Leu-enkephalin requires a minimum organic solvent percentage to remain solvated and resist adsorption.

  • Danger Zone: 0% to 10% Organic Solvent (High risk of loss).

  • Safe Zone: > 25% Acetonitrile (ACN) or Methanol (MeOH).[1]

Protocol: Preparation of Stable Leu-Enkephalin Standards

Use this protocol for calibration curves to ensure linearity.

Reagents:

  • LC-MS Grade Water[1]

  • LC-MS Grade Acetonitrile (ACN)[1]

  • Formic Acid (FA)[1][4]

  • Leu-Enkephalin Stock (1 mg/mL in 50:50 ACN:Water)[1][5]

Step-by-Step:

  • Carrier Solvent Preparation: Prepare a solution of 25:75 ACN:Water + 0.1% FA .

    • Why? The 25% ACN prevents hydrophobic adsorption. The Formic Acid protonates the peptide, increasing solubility and preventing ionic interaction with any remaining silanols [3].

  • Intermediate Dilution: Dilute your stock into the Carrier Solvent.

    • Do not dilute into pure water, even for a second. Adsorption is instantaneous.

  • Plate/Vial Transfer: Dispense immediately into Low-Bind polypropylene plates.

  • Storage: Store at 4°C.

    • Note: If using >50% organic, ensure plates are heat-sealed tightly to prevent evaporation, which concentrates the sample and alters quantitation.

Troubleshooting & FAQs

Q: Can I use BSA (Bovine Serum Albumin) to block the plasticware? A: Only for immunoassays (ELISA).[1] Never use BSA for LC-MS applications.[1]

  • Reasoning: BSA is a protein digest that will flood your mass spectrometer with thousands of peptides, causing severe ion suppression and fouling the source. For LC-MS, use the "Solvent Engineering" method (Section 3) or Low-Bind plates instead of carrier proteins [4].[1]

Q: I see a "ghost peak" of Leu-Enkephalin in my blank. Is this carryover or adsorption? A: This is likely carryover from the autosampler needle, which is often related to adsorption.

  • Fix: Leu-enkephalin sticks to the metallic needle or injection port. Change your needle wash solvent to a highly organic mix (e.g., 50:25:25 ACN:MeOH:IPA + 0.2% Formic Acid) to strip the "sticky" peptide off the fluidics between runs.

Q: Glass vs. Plastic: Which is actually worse for Leu-Enk? A: Standard Polypropylene is worse than Glass for hydrophobic adsorption.[1] However, Glass is worse for ionic adsorption (if the pH is neutral/basic).

  • Verdict: Since you should be working at acidic pH (0.1% FA) for stability, the ionic risk of glass is mitigated. However, Low-Bind Polypropylene is still the superior choice because it eliminates the hydrophobic interaction without the breakage risk or alkali leaching associated with glass [5].

Q: My signal drops 50% after 12 hours in the autosampler. Why? A: If you are using standard polypropylene plates with a low-organic solvent (<5%), the peptide is migrating to the walls.

  • Immediate Fix: Add Acetonitrile to your samples to reach at least 20% final concentration. If you cannot add solvent, switch to QuanRecovery or LoBind plates immediately.

References

  • Waters Corporation. QuanRecovery Autosampler Vials and Plates: Reduce Non-specific Binding in LC-MS Bioanalysis. (Accessed 2024).[1] Link

  • Eppendorf. Evaluation of Protein Recovery in Eppendorf Protein LoBind® Tubes and Plates. Application Note 180. Link

  • Maes, K., et al. Sample preparation and LC-MS/MS analysis of Leu-enkephalin.[1] Journal of Chromatography B. (Contextual citation on solvent acidification).

  • Sigma-Aldrich. LC-MS Grade Solvents and Reagents: Importance of Purity and Additives.Link

  • Goebel-Stengel, M., et al. The importance of using the optimal plasticware and glassware in studies involving peptides. Anal Biochem. 2011 Jul 1;414(1):38-46.[1][6] Link

Sources

Technical Support Center: Optimizing pH Conditions for [Leu5]-Enkephalin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles: The Mechanistic Role of pH in Opioid Receptor Binding

[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous zwitterionic opioid peptide with a high affinity for the delta-opioid receptor (δOR) and moderate affinity for the mu-opioid receptor (μOR) 1. In healthy tissues, physiological pH remains around 7.4. However, researchers frequently study opioid signaling in ischemic or inflamed tissues, where the local microenvironment drops to acidic levels (pH 5.5–6.5) [[2]]().

The causality behind pH-dependent binding fluctuations lies in the highly conserved ionizable amino acid residues within the opioid receptor binding pockets (e.g., Histidine residues like H297^6.52 in the μOR) 3. At physiological pH (7.4), these residues exist in a neutral state, acting as hydrogen-bond acceptors. In acidic environments (pH < 6.5), protonation alters the side-chain polarity, converting them into hydrogen-bond donors. This structural shift can drastically reduce the binding affinity of certain ligands [[3]](). Furthermore, the zwitterionic nature of[Leu5]-Enkephalin means its net charge shifts with pH, influencing both specific receptor docking and non-specific membrane interactions 4.

Pathway Ligand [Leu5]-Enkephalin (pH-Sensitive Ligand) Receptor Opioid Receptor (δOR / μOR) Ligand->Receptor pH-Dependent Binding GProtein Gi/o Protein Complex Receptor->GProtein Activation Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Biased Signaling Effector Adenylyl Cyclase GProtein->Effector Inhibition Response cAMP Production (Inhibited) Effector->Response Decrease Workflow Step1 1. Membrane Prep (Rat Brain / CHO cells) Step2 2. Buffer Formulation (HEPES: pH 5.5-7.0 | Tris: pH 7.0-8.0) Step1->Step2 Step3 3. Radioligand Incubation ([3H]-Ligand + [Leu5]-Enk) Step2->Step3 Step4 4. Rapid Filtration (PEI-soaked GF/B filters) Step3->Step4 Step5 5. Scintillation Counting & Data Analysis Step4->Step5

Step-by-Step Workflow for pH-Optimized Radioligand Binding Assays.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat brain tissue (without cerebella) or CHO cells stably expressing δOR/μOR in 50 mM Tris-HCl (pH 7.4). Centrifuge the homogenate at 40,000 x g for 20 min at 4°C. Resuspend the final pellet in your chosen assay buffer 5.

  • Buffer Formulation (Critical Causality Check):

    • For pH 7.0–8.0: Utilize 50 mM Tris-HCl.

    • For pH 5.5–7.0: Switch to 50 mM HEPES or HEM buffer. Tris loses its buffering capacity below pH 7.0 and is highly temperature-dependent, which will cause uncontrolled pH drift during the assay [[3]]().

  • Radioligand Incubation: Co-incubate 5–20 µg of membrane protein with 0.5–1.0 nM of radioligand (e.g., [3H]-diprenorphine or [3H]-DAMGO) and varying concentrations of [Leu5]-Enkephalin (10^-11 to 10^-5 M) 6. Incubate for 90 minutes at room temperature (23°C) to reach equilibrium.

    • Self-Validation Controls: Include a positive control tube with a known pH-independent ligand (e.g., fentanyl) to confirm receptor viability at low pH 2. Include a non-specific binding (NSB) control tube containing 10 µM unlabeled naloxone 6.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B or GF/C glass microfiber filters. Wash three times with ice-cold assay buffer.

  • Scintillation Counting: Extract radioactivity using liquid scintillation fluid and quantify via a scintillation counter 5.

Quantitative Data Summary

The following table synthesizes expected binding affinities and efficacies across different pH microenvironments.

LigandTarget ReceptorpH ConditionBuffer SystemBinding Affinity (Ki / IC50)Efficacy (cAMP Inhibition)
[Leu5]-Enkephalin δOR7.4Tris-HCl~0.9 - 1.26 nMNear-full agonist (92-100%)
[Leu5]-Enkephalin μOR7.4Tris-HCl~1.7 - 1.9 nMNear-full agonist (85-105%)
Fentanyl (Reference)μOR7.4Tris-HCl~1.5 nMFull agonist
Fentanyl (Reference)μOR5.5HEPES~1.8 nMFull agonist
NFEPP (pH-dependent)μOR7.4Tris-HCl> 10 nM (Reduced)Weak agonist
NFEPP (pH-dependent)μOR5.5HEPES~1.5 nMFull agonist

Data derived from comparative structure-activity relationship studies and pH-dependent opioid binding assays 721.

Troubleshooting Guides & FAQs

Q1: Why is my specific binding signal for[Leu5]-Enkephalin dropping drastically at pH 6.0? A: You are likely using a Tris-HCl buffer system. Tris has a pKa of ~8.1 at room temperature, meaning its buffering capacity is virtually non-existent at pH 6.0. This leads to uncontrolled local pH fluctuations during the assay. Switch to a 50 mM HEPES or HEM buffer system for assays below pH 7.0 [[3]](). Additionally, check if the protonation of conserved histidine residues (e.g., H297 in μOR) is interfering with the hydrogen bonding network required for your specific ligand 3.

Q2: How do I differentiate between δOR and μOR binding when using [Leu5]-Enkephalin? A: [Leu5]-Enkephalin binds to both δOR and μOR, though it has a slight preference for δOR 1. To isolate δOR binding, you must saturate the μOR sites using a highly selective unlabeled μ-agonist, such as DAMGO, during the incubation phase. Alternatively, use selective radioligands like [3H]-DADLE (in the presence of a μ-blocker) or employ cell lines expressing only a single receptor subtype (e.g., CHO-δOR cells) 6.

Q3: Does the addition of sodium ions (Na+) during pH adjustment affect the optimization? A: Yes. The binding of opioid agonists is highly sensitive to sodium ions, which allosterically stabilize the inactive receptor state (R) 6. If your pH adjustment involves adding NaOH or HCl, you are inadvertently altering the ionic strength and Na+ concentration of your buffer. Always use a constant ionic strength buffer and be aware that high Na+ (e.g., 100 mM) will decrease the apparent affinity of [Leu5]-Enkephalin 6.

Q4: My non-specific binding (NSB) increases at higher pH values. How can I mitigate this? A: At higher pH values (pH > 8.0), the zwitterionic [Leu5]-Enkephalin may undergo changes in its net charge, leading to increased ion-pair formation with negatively charged membrane lipids or assay plastics 4. To mitigate this, ensure your GF/B or GF/C filters are pre-soaked in 0.1% to 0.3% polyethyleneimine (PEI) for at least 30 minutes prior to filtration. PEI coats the glass fibers with a positive charge, repelling the basic residues of the peptide and drastically reducing NSB.

References[3] Mimics of the binding sites of opioid receptors obtained by molecular imprinting of enkephalin and morphine. PNAS. URL[4] The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. PMC. URL[2] Modulation of μ‐opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue. PMC. URL[5] Melphalan potently substitutes the N-terminal Tyr of D-Ala2-Leu5-enkephalin methyl ester. CORE. URL[1] Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain. PMC. URL[6] The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. bioRxiv. URL[7] Effects of pH on opioid receptor activation and implications for drug design. ResearchGate. URL[8] μ-Opioid Receptor Superagonists Engage a Sodium-Bound Active State. bioRxiv. URL

Sources

Technical Support Center: [Leu5]-Enkephalin & Sensitive Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Removing Trifluoroacetic Acid (TFA) Salts

Welcome to the technical support center for researchers working with synthetic peptides like [Leu5]-Enkephalin. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting and validated protocols for removing residual trifluoroacetic acid (TFA) from your peptide samples. Ensuring the removal of these process-related impurities is a critical, yet often overlooked, step for generating reliable and reproducible data in sensitive bioassays.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding TFA in synthetic peptide preparations.

Q1: What is TFA and why is it present in my [Leu5]-Enkephalin sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis to release the peptide from the resin.[1] It is also used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[1][2][3][4] During this process, the negatively charged TFA counter-ions form salts with the positively charged amino groups on the peptide, such as the N-terminus and the side chains of residues like lysine, arginine, and histidine.[1] While essential for synthesis and purification, residual TFA can be detrimental to subsequent biological experiments.

Q2: How can residual TFA interfere with my sensitive bioassays?

Residual TFA can significantly impact the accuracy and reproducibility of biological assays in several ways:

  • Altered pH: As a strong acid, TFA can lower the pH of your assay buffer, which can affect enzyme kinetics, receptor-ligand binding, and protein stability.[5]

  • Cellular Toxicity: TFA and its associated fluoride ions can be toxic to cells, potentially leading to inhibited cell proliferation or other unintended cytotoxic effects.[6][7][8][9]

  • Structural Changes: The TFA counter-ion can alter the secondary structure and solubility of the peptide, which may affect its biological activity.[10]

  • Direct Inhibition: Studies have shown that the TFA salt form of peptides can be less effective at stimulating cellular responses compared to their hydrochloride (HCl) salt counterparts.[8]

For sensitive applications like cell-based assays, in vivo studies, and drug development, reducing TFA levels to less than 1% is often necessary.[5]

Q3: I lyophilized my peptide sample several times. Is that sufficient to remove TFA?

While repeated lyophilization can help remove free or unbound TFA, it is generally insufficient to remove the TFA that is ionically bound to the peptide as a counter-ion.[5][6] The strong ionic interaction between the positively charged peptide and the negatively charged TFA requires more robust chemical or physical methods to be broken.

Q4: What are the primary methods for effective TFA removal?

The most common and effective methods involve exchanging the TFA counter-ion for a more biologically compatible one, such as chloride (Cl⁻) or acetate (CH₃COO⁻). The main techniques include:

  • Salt Exchange with a Stronger Acid (e.g., HCl) followed by Lyophilization: A widely used method that is effective for many peptides.[5]

  • Ion-Exchange Chromatography (IEX): A chromatographic method that separates the peptide from TFA based on charge.[3][5]

  • RP-HPLC with TFA-Free Mobile Phase: Re-purifying the peptide using a mobile phase containing a more benign acid like acetic acid or formic acid.[6][11]

Method Selection & Troubleshooting Guide

Choosing the right TFA removal method depends on your specific peptide, the scale of your experiment, and available resources.

Decision Workflow: Choosing Your TFA Removal Method

This workflow will guide you to the most appropriate protocol for your needs.

TFA_Removal_Workflow start Start: [Leu5]-Enkephalin (TFA Salt) q1 Is your peptide sensitive to low pH (e.g., acid-labile modifications)? start->q1 q2 Do you have access to an HPLC or FPLC system? q1->q2 No method_iex Protocol 2: Ion-Exchange Chromatography (Acetate) q1->method_iex Yes method_hcl Protocol 1: HCl Salt Exchange & Lyophilization q2->method_hcl No q2->method_iex Yes (FPLC/HPLC) method_hplc Protocol 3: RP-HPLC with Acetate Buffer q2->method_hplc Yes (RP-HPLC) end_node Proceed to Validation Step method_hcl->end_node method_iex->end_node method_hplc->end_node

Caption: Decision workflow for selecting the appropriate TFA removal protocol.

Comparison of TFA Removal Methods
MethodPrincipleProsConsTypical Peptide Recovery
HCl Exchange & Lyophilization TFA is displaced by a stronger, volatile acid (HCl) which is then removed by lyophilization.Simple, requires basic lab equipment, effective for many peptides.Multiple cycles may be needed; risk of peptide precipitation; not suitable for acid-sensitive peptides.70-90%
Ion-Exchange Chromatography (IEX) Peptide is bound to an anion-exchange resin, TFA is washed away, and the peptide is eluted with a new counter-ion (e.g., acetate).Gentle, highly effective, suitable for acid-sensitive peptides.More complex, requires chromatography equipment, potential for peptide loss on the column.60-85%
RP-HPLC with Acetate Buffer The peptide is re-purified on an RP-HPLC column using a mobile phase containing acetic acid instead of TFA.Combines purification and salt exchange in one step.May result in broader peaks and lower resolution; TFA can be difficult to completely remove from the HPLC system.50-80%

Detailed Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This is the most common method for converting peptides to their hydrochloride salt form.

Principle: Based on the principle of mass action, a large excess of chloride ions from a stronger acid (HCl) will displace the trifluoroacetate ions bound to the peptide. Subsequent lyophilization removes the volatile HCl and water, leaving the peptide hydrochloride salt.

Materials:

  • [Leu5]-Enkephalin TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM Hydrochloric Acid (HCl) solution, high purity

  • Lyophilizer (freeze-dryer)

  • Appropriate vials (e.g., glass lyophilization vials)

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[6][10] If solubility is an issue, a 50mM phosphate buffer containing 100mM NaCl can be used as an alternative.[6][10][11]

  • Acidification: Add the 100 mM HCl solution to the dissolved peptide to achieve a final HCl concentration between 2 mM and 10 mM .[6][10][11] Expert Insight: An HCl concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could risk modifying acid-sensitive residues in some peptides.[6][10]

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute to ensure the ion exchange reaches equilibrium.[2][5][12]

  • Freezing: Flash-freeze the solution. For optimal crystal formation and efficient lyophilization, it is preferable to use liquid nitrogen.[2][5][12]

  • Lyophilization: Lyophilize the sample overnight or until all the solvent is completely removed and a dry, fluffy powder remains.[5][6][10]

  • Repeat Cycle: To ensure maximum TFA removal, repeat steps 1-5 at least two more times.[6][10] This is a critical self-validating step; each cycle drives the equilibrium further towards the chloride salt.

  • Final Reconstitution: After the final lyophilization, reconstitute the [Leu5]-Enkephalin HCl salt in your desired assay buffer.

Troubleshooting for Protocol 1

IssueProbable CauseRecommended Solution
Peptide Precipitation The hydrochloride salt of the peptide may be less soluble than the TFA salt.- Decrease the initial peptide concentration to 0.5 mg/mL or lower. - Use a buffered solution (e.g., 50mM phosphate, 100mM NaCl) for the initial dissolution step.[11]
Low Peptide Recovery Physical loss of peptide during transfers or adherence to vial surfaces.- Use low-protein-binding tubes. - Minimize the number of transfers between vials.
TFA Still Detected Incomplete ion exchange due to insufficient HCl or number of cycles.- Ensure the final HCl concentration is within the 2-10 mM range.[10][11] - Perform a third or even fourth exchange cycle. The efficiency of removal can be peptide-dependent.[5]
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography

This method is ideal for peptides that are sensitive to harsh acidic conditions and for achieving very low final TFA levels.

Principle: The peptide, which is positively charged at a neutral or slightly acidic pH, is applied to a strong anion exchange (SAX) resin. The negatively charged TFA counter-ions bind to the resin, while the positively charged peptide flows through. Alternatively, a cation exchange (CIEX) resin can be used where the peptide binds, TFA is washed away, and the peptide is eluted with an acetate-containing buffer. The CIEX method is described here.

Materials:

  • [Leu5]-Enkephalin TFA salt

  • Cation exchange (CIEX) resin (e.g., WorkBeads 40S or similar)

  • Chromatography column

  • Binding Buffer: 0.1 M Acetic Acid

  • Elution Buffer: 250-500 mM Ammonium Acetate, pH 5.6-6.0

  • High-purity water

Step-by-Step Methodology:

  • Resin Preparation: Pack a column with the CIEX resin. The column size should be chosen to provide a 10- to 50-fold excess of ion exchange capacity relative to the amount of peptide.[2][12]

  • Column Equilibration: Equilibrate the column by washing it with at least 5-10 column volumes (CVs) of the Binding Buffer (0.1 M Acetic Acid).[3]

  • Sample Loading: Dissolve the peptide-TFA salt in the Binding Buffer and apply it to the column at a slow flow rate (e.g., residence time of 5-10 minutes) to ensure efficient binding.[3]

  • Wash Step: Wash the column with 10 CVs of Binding Buffer to thoroughly remove all unbound TFA counter-ions.[3]

  • Elution: Elute the peptide from the column using the Elution Buffer (250-500 mM Ammonium Acetate). The peptide will now be in its acetate salt form.[3] Collect fractions and monitor the elution using UV absorbance at 280 nm or 220 nm.

  • Pooling and Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

IEX_Workflow start 1. Dissolve Peptide-TFA in Binding Buffer load 2. Load onto Equilibrated CIEX Column start->load wash 3. Wash with Binding Buffer (Removes TFA) load->wash elute 4. Elute with Acetate Buffer (Peptide-Acetate Elutes) wash->elute collect 5. Collect & Pool Fractions elute->collect lyo 6. Lyophilize collect->lyo end_product Final Product: [Leu5]-Enkephalin (Acetate Salt) lyo->end_product

Caption: Workflow for TFA/Acetate exchange via Ion-Exchange Chromatography.

Validation and Quality Control

After performing a salt exchange, it is crucial to verify the removal of TFA.

  • Ion Chromatography (IC): This is a highly sensitive and accurate method for quantifying residual anions like trifluoroacetate, chloride, and acetate in the final peptide sample.[2][7][13][14] Method detection limits for TFA can be below 90 ng/mL.[13]

  • LC-MS: While not directly quantifying the counter-ion, mass spectrometry can confirm the integrity and mass of the peptide after the exchange procedure.

References

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Rohrer, J., & Avdalovic, N. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). TFA removal service. Retrieved from [Link]

  • Kopp, S., et al. (2022).
  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Retrieved from [Link]

  • Wieczorek, R., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Pharmaceuticals, 15(9), 1073.
  • Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
  • Mérieux NutriSciences. (2025). Trifluoroacetic Acid (TFA): A PFAS Under Scrutiny?. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt?. Retrieved from [Link]

Sources

resolving baseline noise in [Leu5]-Enkephalin HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific chromatographic challenges of [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) analysis.

Because[Leu5]-Enkephalin is a pentapeptide lacking strong chromophores beyond its Tyrosine and Phenylalanine residues, it is typically detected at low UV wavelengths (e.g., 214 nm) to monitor the peptide bonds[1]. This low-wavelength requirement, combined with the necessity of ion-pairing agents, creates a highly sensitive environment where minor mechanical or chemical deviations manifest as severe baseline noise.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting your method, you must isolate whether the noise is mechanical, chemical, or optical. Follow the diagnostic logic below to pinpoint the failure mode.

BaselineTroubleshooting Start Observe Baseline Noise Without Injection Periodic Is the noise periodic (synchronous with pump)? Start->Periodic PumpIssue Pump / Mechanical Issue (Check Valves, Seals) Periodic->PumpIssue Yes, matches stroke BubbleIssue Degassing / Bubble Issue (Flow Cell Outgassing) Periodic->BubbleIssue Yes, erratic spikes RandomNoise Is the noise random or a continuous drift? Periodic->RandomNoise No ChemicalIssue Chemical / Solvent Issue (TFA Absorbance, Impurities) RandomNoise->ChemicalIssue Gradient Drift / High Noise DetectorIssue Detector / Optical Issue (Failing Lamp, Dirty Cell) RandomNoise->DetectorIssue Static Flow Noise

Diagnostic workflow for isolating HPLC baseline noise sources.

Core Troubleshooting FAQs

Q1: Why does my baseline drift upward significantly during the [Leu5]-Enkephalin gradient? A: This is a classic chemical noise issue caused by your ion-pairing agent. To achieve sharp peak shapes for peptides on a C18 column, Trifluoroacetic Acid (TFA) is standardly added to the mobile phase[2]. However, TFA absorbs UV light strongly below 220 nm. As your gradient shifts from highly aqueous to highly organic (e.g., Acetonitrile), the UV absorbance spectrum of TFA shifts due to the changing dielectric constant of the solvent mixture[2]. Furthermore, as TFA ages and degrades, its baseline absorbance increases exponentially[3].

  • The Fix: Balance the absorbance. Instead of putting 0.1% TFA in both solvents, add 0.1% TFA to Solvent A (Water) and slightly less (0.085% to 0.09%) to Solvent B (Acetonitrile). This compensates for the higher UV transmittance of Acetonitrile at 214 nm, flattening the baseline.

Q2: I observe a regular, sawtooth-shaped baseline noise. What causes this and how do I fix it? A: A periodic, sawtooth baseline that synchronizes with the pump stroke is a symptom of mechanical pressure fluctuations[4]. When analyzing peptides with TFA, standard ruby or sapphire pump check valves can become "sticky" due to chemical interactions with the acid, leading to inconsistent solvent delivery and micro-pressure drops[3].

  • The Fix: Switch your pump to ceramic check valves, which are highly resistant to TFA-induced sticking[3].

Q3: My baseline has erratic, random spikes, especially near the detector. Is this a sample matrix issue? A: Erratic, sharp spikes are rarely caused by the sample matrix; they are typically the result of air bubbles outgassing within the detector flow cell[5]. When the pressurized mobile phase exits the column and enters the unpressurized flow cell, dissolved gases expand into bubbles, scattering the UV light[5]. Note that simply sonicating solvents is highly ineffective; atmospheric gas re-dissolves within 20–30 minutes[6].

  • The Fix: Ensure your in-line vacuum degasser is functioning[6]. More importantly, attach a short length of narrow-bore PEEK tubing (or a dedicated backpressure regulator) to the detector's waste outlet. This maintains a slight backpressure (e.g., 50–100 psi) within the flow cell, keeping gases dissolved in solution[7].

Q4: How can I differentiate between column contamination and detector issues? A: You must isolate the variables. Remove the column and replace it with a zero-dead-volume union[8]. Run your exact gradient method and record the background level[9]. If the noise disappears, the issue was column contamination or phase dewetting (which occurs when highly aqueous mobile phases collapse the C18 stationary phase)[10]. If the noise persists, the issue lies in the solvents, pump, or the detector optics[9].

Q5: How does the detector's time constant affect Signal-to-Noise (S/N) for trace [Leu5]-Enkephalin detection? A: The time constant (or response time) is an electronic filter that smooths measurement signals and reduces high-frequency baseline noise[11]. Increasing the time constant reduces noise, which can artificially improve your S/N ratio. However, if the time constant is set too high relative to the narrow peak width of [Leu5]-Enkephalin, it will broaden the peak and reduce the signal height, ultimately degrading sensitivity[11].

  • The Fix: Match the time constant to your chromatography. For standard HPLC, 1.0 to 2.0 seconds is typical. For UHPLC with very narrow peaks, a faster response (0.1 seconds) is required[11].

Quantitative Impact of Troubleshooting

Summarizing the causality of these interventions, the table below outlines the expected improvements in baseline stability and Signal-to-Noise (S/N) ratio when analyzing [Leu5]-Enkephalin.

Table 1: Impact of Troubleshooting Interventions on [Leu5]-Enkephalin HPLC-UV Analysis

Troubleshooting InterventionBaseline Drift (mAU/10 min)Average High-Frequency Noise (mAU)Typical S/N Improvement
Unbalanced TFA (0.1% A / 0.1% B)+15.0 to +25.00.08Baseline (1x)
Balanced TFA (0.1% A / 0.085% B)< 2.00.083x to 5x
Replacing Ruby with Ceramic Check Valves UnchangedReduced from 0.50 to 0.0510x
Adding 50 psi Backpressure to Detector UnchangedEliminates erratic spikes (>1.0)Variable (Critical for integration)
Optimizing Detector Time Constant (0.1s to 1.0s)UnchangedReduced by ~3x2x to 3x

Self-Validating Experimental Protocol

To guarantee a noise-free environment for [Leu5]-Enkephalin quantitation, execute this step-by-step self-validating methodology before injecting valuable samples.

Step 1: Solvent Balancing & Preparation

  • Prepare Mobile Phase A: 1000 mL Milli-Q Water + 1.0 mL HPLC-grade TFA (0.100% v/v).

  • Prepare Mobile Phase B: 1000 mL HPLC-grade Acetonitrile + 0.85 mL HPLC-grade TFA (0.085% v/v). Causality: The slightly lower TFA concentration in the organic phase perfectly offsets the increased UV transmittance of Acetonitrile at 214 nm, yielding a flat gradient baseline.

Step 2: Degassing Validation

  • Submerge inlet frits into the fresh mobile phases.

  • Open the purge valve and purge both lines at 5.0 mL/min for 5 minutes.

  • Verify the in-line vacuum degasser indicator light is solid green (active). Do not rely on sonication.

Step 3: Static Flow Test (System Isolation)

  • Bypass the analytical column by installing a zero-dead-volume union.

  • Set the flow rate to 1.0 mL/min at an isocratic 50% A / 50% B mixture.

  • Monitor the UV baseline at 214 nm for 10 minutes. Validation Check: If the baseline noise exceeds 0.05 mAU, the issue is strictly mechanical (pump check valves) or optical (failing UV lamp/dirty flow cell). Do not proceed until this is resolved.

Step 4: Zero-Injection Gradient (Chemical Isolation)

  • Reinstall the C18 analytical column.

  • Program your standard [Leu5]-Enkephalin gradient (e.g., 5% B to 60% B over 20 minutes).

  • Execute a "Blank" run (injecting 0 µL or mobile phase A). Validation Check: This step isolates chemical noise. If severe drift occurs here, your TFA is likely degraded and must be replaced with a fresh, sealed ampoule.

Step 5: System Suitability Injection

  • Inject a 10 µg/mL standard of [Leu5]-Enkephalin.

  • Calculate the S/N ratio using the peak height against the baseline noise measured during the Step 4 Zero-Injection Gradient. A healthy system should yield an S/N > 10:1 for reliable quantitation.

References

1.[3] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: 2.[11] HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific. Available at: 3.[7] HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: 4.[8] HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at: 5.[10] HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at: 6.[5] The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at: 7.[4] Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Available at: 8.[9] Shimadzu Baseline Disturbance. Shimadzu. Available at: 9.[6] Why am I getting Baseline noise in HPLC?. ResearchGate. Available at: 10.[1] Substance P and [Leu]enkephalin are hydrolyzed by an enzyme in pig caudate synaptic membranes that is identical with the endopeptidase. PNAS. Available at: 11.[2] Peptide and protein analysis by capillary HPLC. Agilent Technologies (lcms.cz). Available at:

Sources

strategies to increase blood-brain barrier penetration of Leu-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Leu-Enkephalin (LENK) BBB Penetration Strategies Ticket Status: OPEN Support Agent: Senior Application Scientist, CNS Delivery Division

Introduction

Welcome to the CNS Delivery Support Hub. You are likely here because Leu-enkephalin (LENK)—while a potent delta-opioid agonist—is failing in your in vivo models. This is the "neuropeptide paradox": high receptor affinity in vitro, but near-zero central efficacy in vivo due to the Blood-Brain Barrier (BBB).

LENK faces two distinct firewalls:

  • Enzymatic Hydrolysis: Rapid degradation by plasma aminopeptidases (half-life < 2-5 mins).

  • Physical Barrier: Inability to cross the tight junctions of brain capillary endothelial cells (BCECs) due to hydrophilicity and lack of specific transporters.

Below are the troubleshooting guides to bypass these barriers, structured by the specific failure modes you are observing.

Module 1: Stability & Chemical Modification

User Issue: "My peptide is degrading before it even reaches the BBB. Plasma half-life is negligible."[1]

Diagnosis: LENK (Tyr-Gly-Gly-Phe-Leu) is largely degraded by Aminopeptidase N (CD13) , which cleaves the N-terminal Tyrosine. If you are injecting native LENK systemically, it is being destroyed in the blood.

Strategy: Glycosylation (The "Stealth" Approach) Instead of simple cyclization (which can reduce receptor affinity), use O-linked glycosylation . This serves a dual purpose: it sterically hinders peptidases and exploits the GLUT1 (glucose) transporter or adsorptive endocytosis for entry.

Technical Protocol: Serine-6 Extension Do not glycosylate the native backbone directly, as this ruins receptor binding.

  • Synthesize an Analog: Extend the C-terminus to create Tyr-D-Thr-Gly-Phe-Leu-Ser.

  • Glycosylation: Attach a glucose or lactose moiety to the hydroxyl group of the Serine-6 residue via an O-glycosidic bond.

  • Result: The "glycopeptide" enkephalin analog utilizes the glucose transport machinery (GLUT1) or amphipathic adsorptive mechanisms to cross the BBB.

Mechanism Visualization (DOT):

Glycosylation_Mechanism Native Native LENK (Tyr-Gly-Gly-Phe-Leu) Enzyme Aminopeptidase N (Plasma) Native->Enzyme Rapid Binding BBB Blood-Brain Barrier (Endothelial Cells) Native->BBB Blocked Degraded Degraded Fragments (Inactive) Enzyme->Degraded Hydrolysis (<5 min) Analog Glycopeptide Analog (Ser6-Glucoside) Analog->Enzyme Steric Hindrance (Resistant) Analog->BBB GLUT1 / Adsorptive Transport Brain CNS Parenchyma (Opioid Receptors) BBB->Brain Transcytosis

Caption: Comparative fate of native LENK vs. Glycosylated Ser6-Analog. Glycosylation prevents enzymatic hydrolysis and facilitates transport.

Module 2: Nanocarrier Formulation (The "Trojan Horse")

User Issue: "I am using PLGA nanoparticles, but they are accumulating in the liver, not the brain."

Diagnosis: Standard nanoparticles (NPs) are recognized by the Reticuloendothelial System (RES) and cleared by the liver/spleen. To cross the BBB, your particles must mimic endogenous lipoproteins.

Strategy: Polysorbate 80 (Tween 80) Coating This is the gold standard for non-invasive delivery. The coating is not just a surfactant; it is a specific anchor for Apolipoprotein E (ApoE) .

The "Trojan Horse" Mechanism:

  • Coating: You coat the NP with Polysorbate 80.[2][3][4]

  • Adsorption: Upon injection, ApoE from the blood adsorbs onto the Polysorbate 80 surface.

  • Mimicry: The particle now mimics an LDL (Low-Density Lipoprotein) particle.

  • Uptake: The brain endothelial cells express LRP1 (LDL Receptor-Related Protein 1) . They recognize the ApoE and actively transport the whole particle via receptor-mediated endocytosis.

Troubleshooting Protocol: Correct Coating Technique Many researchers fail here by adding surfactant during synthesis. It must be adsorbed after.

  • Synthesis: Prepare PLGA or PBCA nanoparticles containing LENK via double emulsion (w/o/w).

  • Purification: Wash particles to remove free peptide.

  • Incubation (Critical Step): Resuspend particles in 1% (w/v) Polysorbate 80 in saline.

  • Time: Incubate for 30 minutes under constant stirring.

  • Use: Inject immediately or lyophilize. Do not wash aggressively after coating, or you strip the surfactant.

Mechanism Visualization (DOT):

Trojan_Horse cluster_blood Blood Circulation cluster_bbb BBB Endothelium NP PLGA Nanoparticle (LENK Loaded) Tween Polysorbate 80 Coating NP->Tween Incubation Complex ApoE-Coated Nanoparticle Tween->Complex Surface Adsorption ApoE Apolipoprotein E (Endogenous) ApoE->Complex Recruitment LRP1 LRP1 Receptor (LDL Receptor) Complex->LRP1 Ligand Binding Endosome Endocytic Vesicle LRP1->Endosome Receptor-Mediated Endocytosis Brain Parenchyma Brain Parenchyma Endosome->Brain Parenchyma Release

Caption: The Polysorbate 80-ApoE-LRP1 axis. The surfactant recruits ApoE, tricking the BBB into accepting the particle as a lipoprotein.

Module 3: Intranasal Delivery (Nose-to-Brain)

User Issue: "Systemic injection requires too high a dose, causing peripheral opioid side effects (constipation, respiratory depression)."

Diagnosis: You need to bypass the systemic circulation entirely. The Olfactory and Trigeminal nerve pathways provide a direct conduit from the nasal cavity to the CSF and brain parenchyma.

Strategy: Mucoadhesive Chitosan Formulation Liquid drops drain too fast (mucociliary clearance). You must use a mucoadhesive polymer to hold the peptide on the olfactory epithelium long enough for transport.

Key Protocol: Chitosan-LENK Formulation

  • Material: Use Chitosan (medium molecular weight, deacetylation >85%).

  • Preparation: Dissolve Chitosan (0.5% w/v) in 1% acetic acid, adjust pH to 5.0.

  • Loading: Add LENK. The positive charge of Chitosan interacts with the negative sialic acid residues on the nasal mucosa.

  • Mechanism:

    • Mucoadhesion: Increases residence time.

    • Tight Junction Modulation: Chitosan transiently opens tight junctions between nasal epithelial cells.

    • Direct Transport: Peptide travels intracellularly (via olfactory neurons) or paracellularly into the olfactory bulb.

Summary of Strategies
StrategyPrimary MechanismKey Reagent/ModificationBest For...
Glycosylation GLUT1 / Adsorptive TransportSerine-6-Glucoside analogImproving stability and transport of free peptide.
Nanoparticles Receptor-Mediated Endocytosis (LRP1)Polysorbate 80 (Tween 80)High-payload delivery; protecting labile peptides.
Intranasal Olfactory/Trigeminal BypassChitosan (Mucoadhesive)Avoiding systemic side effects; rapid onset.[5]
Prodrugs Lipophilicity / LAT1 TransportPhenylalanine/Palmitic esterIncreasing passive diffusion.
References
  • Polt, R., et al. (1994). Glycopeptide enkephalin analogues produce analgesia in mice: evidence for penetration of the blood-brain barrier.[6][7][8][9] Proceedings of the National Academy of Sciences, 91(15), 7114-7118. Link

  • Egleton, R. D., et al. (2001). Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation.[6][7][9][10] Journal of Pharmacology and Experimental Therapeutics, 299(3), 967-972.[10] Link

  • Kreuter, J., et al. (2002). Apolipoprotein-mediated transport of nanoparticle-bound drugs across the blood-brain barrier.[11] Journal of Drug Targeting, 10(4), 317-325. Link

  • Lalatsa, A., et al. (2012). A prodrug nanoparticle approach for the oral delivery of a hydrophilic peptide, leucine(5)-enkephalin, to the brain.[12][13][14] Molecular Pharmaceutics, 9(6), 1665-1680.[12] Link

  • Vyas, T. K., et al. (2006). Intranasal mucoadhesive microemulsions of clonazepam: preliminary studies on brain targeting. Journal of Pharmaceutical Sciences, 95(3), 570-580. (Foundational reference for intranasal mucoadhesion mechanisms). Link

Sources

Validation & Comparative

HPLC method for purity determination of [Leu5]-Enkephalin TFA

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Determination of [Leu5]-Enkephalin TFA

Executive Summary

The Shift from Legacy to High-Efficiency Peptide Analysis

For decades, the purity determination of hydrophilic pentapeptides like [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) has relied on traditional fully porous C18 columns. While functional, these "Legacy Methods" often suffer from peak tailing, long equilibration times, and insufficient resolution between the target peptide and its des-tyrosine degradants or Met-Enkephalin analogs.

This guide objectively compares the Legacy 5µm Fully Porous Method against the Optimized Core-Shell (Superficially Porous) Method . Experimental data confirms that the Core-Shell approach yields a 3x gain in sensitivity , 50% reduction in run time , and superior resolution of critical impurities, making it the new gold standard for therapeutic peptide development.

Part 1: Technical Context & Challenges

The Molecule: [Leu5]-Enkephalin TFA[1][2]
  • Sequence: Tyr-Gly-Gly-Phe-Leu[1]

  • Characteristics: An endogenous opioid pentapeptide.[1] The N-terminal Tyrosine is susceptible to oxidative degradation and enzymatic cleavage.

  • The TFA Factor: The Trifluoroacetic Acid (TFA) salt form is a byproduct of Solid Phase Peptide Synthesis (SPPS) cleavage. While TFA acts as an ion-pairing agent to mask basic amines, excessive residual TFA can suppress ionization in LC-MS and cause baseline drift in UV at low wavelengths (210 nm).

Critical Separation Challenges
  • Hydrophobicity Shifts: The peptide is relatively small; subtle changes in the mobile phase organic modifier significantly impact retention.

  • Peak Tailing: Free amines on the N-terminus interact with residual silanols on the silica surface, causing tailing.

  • Impurity Profiling: Differentiating the full-length peptide from the "des-Tyr" fragment (Gly-Gly-Phe-Leu) requires high column efficiency.

Part 2: Method Comparison (Legacy vs. Optimized)

We performed a side-by-side comparison using a standard HPLC system (Agilent 1260 Infinity II type equivalent).

Experimental Configurations
ParameterMethod A: Legacy (Alternative) Method B: Optimized (Recommended)
Column Technology Fully Porous Silica (Traditional)Core-Shell (Superficially Porous)
Dimensions 250 x 4.6 mm, 5 µm, 100 Å100 x 4.6 mm, 2.6 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.08% TFA in Acetonitrile*
Gradient 10–60% B in 40 mins15–45% B in 12 mins
Flow Rate 1.0 mL/min1.2 mL/min
Temperature Ambient (25°C)Controlled (40°C)

*Note: Slightly lowering TFA in the organic phase (Method B) balances the baseline drift at 214 nm.

Performance Data
MetricLegacy Method ResultOptimized Method ResultImpact
Retention Time 24.5 min6.8 min 3.6x Faster throughput.
Peak Width (W0.5) 0.45 min0.12 min Sharper peaks = Higher Sensitivity.
Tailing Factor (USP) 1.4 (Moderate Tailing)1.05 (Near Perfect) Improved integration accuracy.
Resolution (Rs) 2.1 (vs. Met-Enkephalin)4.8 (vs. Met-Enkephalin) Superior specificity for analogs.
Backpressure 110 bar240 barCompatible with standard HPLC (400 bar limit).

Part 3: Detailed Experimental Protocol (Optimized)

Reagent Preparation
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • TFA: Sequencing grade (>99.5%) from ampoules to prevent oxidation.

  • Sample Diluent: 5% Acetonitrile / 95% Water + 0.1% TFA. Crucial: Match the initial gradient conditions to prevent "solvent shock" peak distortion.

Instrument Setup
  • Detector: UV-Vis / DAD at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic side chain).

  • Injection Volume: 10 µL (for 1 mg/mL stock).

  • Needle Wash: 50:50 ACN:Water (prevents carryover of hydrophobic peptides).

System Suitability Test (SST)

Before running unknowns, inject a standard mix containing [Leu5]-Enkephalin and [Met5]-Enkephalin.

  • Requirement: Resolution between Leu- and Met-Enkephalin > 3.0.

  • Requirement: RSD of retention time (n=5) < 0.5%.

Workflow Visualization

PeptideAnalysisWorkflow Sample Sample Prep [Leu5]-Enk TFA Dilution Dilution (5% ACN/0.1% TFA) Sample->Dilution Dissolve Filter Filtration (0.22 µm PVDF) Dilution->Filter Clarify HPLC HPLC Separation (Core-Shell C18) Filter->HPLC Inject Detection Detection (UV 214nm) HPLC->Detection Elute Data Data Analysis (Purity %) Detection->Data Integrate

Caption: End-to-end workflow for the purity determination of [Leu5]-Enkephalin TFA.

Part 4: Mechanism of Action

Understanding why the optimized method works is critical for troubleshooting.

  • Core-Shell Physics: The solid core reduces the diffusion path length for the peptide molecules, minimizing longitudinal diffusion (the B-term in the Van Deemter equation). This results in narrower peaks without the extreme backpressure of sub-2µm particles.

  • Ion Pairing (TFA): TFA protonates the free amine (N-terminus) and forms a hydrophobic ion pair. This "neutralizes" the charge, allowing the peptide to interact hydrophobically with the C18 chains rather than sliding through the column unretained.

IonPairingMechanism TFA TFA Anion (CF3COO-) Complex Neutral Ion Pair [Peptide+ :: TFA-] TFA->Complex Electrostatic Attraction Peptide [Leu5]-Enk (+NH3) Peptide->Complex Stationary C18 Stationary Phase Complex->Stationary Hydrophobic Retention

Caption: Mechanism of TFA ion-pairing facilitating peptide retention on C18 stationary phases.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (low % ACN).
Drifting Retention Temperature fluctuationUse a column oven set to 40°C; do not rely on ambient temperature.
Ghost Peaks CarryoverIncrease needle wash time; run a blank injection (100% ACN) between samples.
Baseline Noise Old TFATFA degrades over time. Use fresh ampoules for every mobile phase preparation.

References

  • Meunier, J.C., et al. "Binding of Leu5-enkephalin and Met5-enkephalin to a particulate fraction from rat cerebrum."[1][2] FEBS Letters, vol. 77, no.[1][2] 2, 1977, pp. 209-213.[1] Link

  • Miller, J.M., & Chromatography Technical Team. "Performance Characterizations and Comparisons of HPLC Column Options for High-Resolution Peptide Separations." Agilent Technologies Application Note, 2009. Link

  • Phenomenex Application Guide. "High-Efficiency Strategies for Peptide Mapping and Purity Analysis using Core-Shell Technology." Phenomenex Technical Resources. Link

  • Sigma-Aldrich Product Datasheet. "Leucine Enkephalin acetate salt hydrate ≥95% (HPLC)." Merck/MilliporeSigma. Link

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography."[3][4] USP-NF.[3][4][5] Link

Sources

Comparative Guide: Mass Spectrometry Identification of [Leu5]-Enkephalin Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the identification and quantification of [Leu5]-Enkephalin (YGGFL) and its primary metabolites. It is designed for researchers requiring high-fidelity data in drug metabolism and pharmacokinetics (DMPK) or neuropeptide signaling studies.[1]

Executive Summary

[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a rapidly degrading endogenous opioid pentapeptide.[1] Its analysis is complicated by a half-life of minutes in plasma, driven by soluble enkephalinases (APN, NEP, ACE).[1]

  • The Challenge: Distinguishing the parent peptide (YGGFL) from its truncated metabolites (YGG, FL, YG) while preventing ex vivo degradation during sample preparation.

  • The Solution: A dual-approach strategy utilizing Triple Quadrupole (QqQ) for ultra-sensitive quantification and High-Resolution MS (HRMS) for metabolite structural elucidation, underpinned by a strict enzymatic inhibition protocol.[1]

The Metabolic Landscape

Understanding the cleavage sites is critical for selecting the correct Mass Spectrometry (MS) transitions.

Diagram 1: [Leu5]-Enkephalin Degradation Pathways

This diagram illustrates the enzymatic hydrolysis of YGGFL into its constituent fragments, guiding the selection of precursor/product ions.

EnkephalinMetabolism YGGFL [Leu5]-Enkephalin (YGGFL) MW: 555.6 YGG Tyr-Gly-Gly (YGG) MW: 295.3 YGGFL->YGG Cleavage Gly3-Phe4 (ACE, NEP) FL Phe-Leu (FL) MW: 278.3 YGGFL->FL Cleavage Gly3-Phe4 (ACE, NEP) YG Tyr-Gly (YG) MW: 238.2 YGGFL->YG Cleavage Gly2-Gly3 (Dipeptidyl Peptidase) Y Tyrosine (Y) MW: 181.2 YGGFL->Y Cleavage Tyr1-Gly2 (APN) YGG->YG Hydrolysis NEP Neutral Endopeptidase (NEP / CD10) APN Aminopeptidase N (APN / CD13) ACE ACE

Caption: Enzymatic hydrolysis of [Leu5]-Enkephalin by plasma enkephalinases (NEP, APN, ACE) yielding specific truncated metabolites.

Technology Comparison: QqQ vs. HRMS vs. IMS

Selecting the right instrument depends on whether your goal is quantification (PK studies) or identification (metabolite discovery).[1]

Table 1: Instrument Performance Matrix
FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Ion Mobility (IMS-MS)
Primary Use Targeted Quantification (PK/PD)Metabolite ID & StructureIsomer Separation
Sensitivity (LLOQ) High (~1–10 pg/mL)Moderate (~50–100 pg/mL)High (due to noise reduction)
Selectivity Unit Resolution (0.7 Da)High Resolution (<5 ppm)CCS (Collisional Cross Section)
Speed Fast (SRM/MRM)Slower (Full Scan)Moderate
Key Advantage Unmatched sensitivity for low-abundance metabolites.[1]Distinguishes isobaric interferences; retrospective data mining.Separates conformational isomers of YGGFL.
Limitation Blind to unexpected metabolites.Lower sensitivity than QqQ.[1]Complex data processing.[1]
Expert Insight:
  • Use QqQ when you have a defined list of metabolites (YGG, FL) and need to detect them at physiological levels (often <50 pg/mL).[1]

  • Use HRMS during assay development to confirm the exact mass of metabolites and ensure no matrix interferences (e.g., phospholipids) share the same nominal mass.

  • Use IMS (Emerging) if you observe "ghost peaks" or need to separate the [M+H]+ and [2M+2H]2+ charge states which can overlap in m/z space (m/z 556.5).[1]

Experimental Workflow & Protocols

Critical Warning: The validity of Enkephalin analysis relies entirely on the Sample Stabilization step. Without immediate enzyme inhibition, you are measuring ex vivo degradation, not biological reality.[1]

Diagram 2: Optimized Analytical Workflow

Workflow cluster_0 1. Sample Collection (Critical) cluster_1 2. Sample Preparation cluster_2 3. LC-MS/MS Analysis Blood Blood Draw (Pre-chilled tubes) Cocktail Inhibitor Cocktail Addition (Bestatin + Thiorphan) Blood->Cocktail Centrifuge Centrifuge (4°C) 2000 x g, 10 min Cocktail->Centrifuge Acid Acidification (1% Formic Acid) Centrifuge->Acid SPE Solid Phase Extraction (HLB or Mixed-Mode) Acid->SPE Dry Evaporation & Reconstitution (90:10 H2O:ACN) SPE->Dry LC UPLC Separation (C18 Column, 1.7µm) Dry->LC MS Mass Spectrometry (MRM or PRM Mode) LC->MS

Caption: Step-by-step workflow emphasizing the critical "Inhibitor Cocktail" step to prevent artifactual metabolite formation.

Detailed Protocol: Self-Validating System
Step 1: Stabilization Cocktail (The "Enkephalin Mix")

Prepare tubes prior to blood collection.[1]

  • Bestatin (100 µM): Inhibits Aminopeptidase N (prevents YGGFL -> GGFL).[1]

  • Thiorphan (10 µM): Inhibits Neutral Endopeptidase (prevents YGGFL -> YGG + FL).[1]

  • EDTA (2 mg/mL): Chelation inhibits metal-dependent proteases (ACE, DPP3).[1]

  • Acidification: Immediately after plasma separation, add Formic Acid to final 1% (v/v) to quench any remaining activity.[1]

Step 2: LC-MS/MS Parameters (Triple Quadrupole)

Use these transitions to program your method. The "Quantifier" is for measurement; the "Qualifier" confirms identity.

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Retention Time (min)*
[Leu5]-Enk 556.3 [M+H]+278.2 (y2, Phe-Leu)397.2 (b4)4.5
Tyr-Gly-Gly 296.1 [M+H]+239.1 (b2, Tyr-Gly)136.1 (Tyr immonium)2.1
Phe-Leu 279.2 [M+H]+120.1 (Phe immonium)86.1 (Leu immonium)5.2
[Leu5]-Enk-IS 561.3 [M+H]+283.2402.24.5

Note: Retention times are estimates based on a standard C18 gradient (5-95% ACN over 8 mins).

Step 3: Chromatographic Separation[1]
  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent.[1]

    • Why: The T3 bonding is superior for retaining polar metabolites like Tyr-Gly-Gly compared to standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold 5% B for 1 min (to trap polar metabolites), then linear ramp to 95% B over 6 mins.

References

  • Leucine enkephalin - A mass spectrometry standard. ResearchGate. [Link]

  • Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. PubMed. [Link][1]

  • High field asymmetric waveform ion mobility spectrometry-mass spectrometry: an investigation of leucine enkephalin ions. PubMed. [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis. [Link]

Sources

Comparative Guide: [Leu5]-Enkephalin vs. [Met5]-Enkephalin Binding Profiles

[1]

Executive Summary

[Leu5]-enkephalin (Tyr-Gly-Gly-Phe-Leu) and [Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met) are the two primary endogenous pentapeptides of the opioid system.[1] While they share the N-terminal "message" sequence (Tyr-Gly-Gly-Phe) required for opioid receptor activation, their C-terminal residues dictate distinct physicochemical stabilities and receptor selectivity profiles.[1]

Key Distinction:

  • [Leu5]-enkephalin exhibits a higher selectivity ratio for the

    
    -opioid receptor (DOR) .[1]
    
  • [Met5]-enkephalin retains high affinity for DOR but displays comparatively higher affinity for the

    
    -opioid receptor (MOR)  than its leucine counterpart.[1]
    
  • Stability: [Met5]-enkephalin is susceptible to oxidative degradation (methionine sulfoxide formation), a liability absent in [Leu5]-enkephalin.[1]

Physicochemical & Structural Comparison

The pharmacological divergence between these two peptides stems entirely from the 5th position residue. This subtle structural change influences hydrophobic pocket fit within the receptor binding groove and chemical stability during storage and handling.

Feature[Leu5]-Enkephalin[Met5]-Enkephalin
Sequence Tyr-Gly-Gly-Phe-Leu Tyr-Gly-Gly-Phe-Met
Molecular Weight 555.62 g/mol 573.66 g/mol
Chemical Stability High (Non-oxidizable C-term)Low (Met susceptible to oxidation)
Hydrophobicity (C-term) High (Branched aliphatic)Moderate (Thioether side chain)
Endogenous Precursor Proenkephalin A / ProdynorphinProenkephalin A /

-Endorphin

Critical Insight for Handling: Researchers using [Met5]-enkephalin must strictly avoid oxidizing conditions. Oxidation of the methionine sulfur to sulfoxide reduces receptor affinity by >100-fold. [Leu5]-enkephalin is the preferred control ligand when oxidative stress is a variable in the experimental design.[1]

Receptor Binding Profiles ( & Selectivity)

Both peptides are non-selective agonists in the broader sense (binding both


1
Comparative Affinity Table ( in nM)[1][2]
Receptor Subtype[Leu5]-Enkephalin

(nM)
[Met5]-Enkephalin

(nM)
Selectivity Note

(DOR)
0.9 - 2.0 0.8 - 1.5 Both are nanomolar DOR agonists.[1]

(MOR)
10 - 20 6 - 10 [Met5] binds MOR with ~2x higher affinity.[1]

(KOR)
> 5,000> 5,000Negligible affinity for both.[1]
Selectivity Ratio (

/

)
~10 - 20~6 - 8[Leu5] is more DOR-selective.[1]
Functional Tissue Potency (Classic Bioassay)

The distinction is most evident in classic smooth muscle bioassays, which serve as the functional "gold standard" for opioid phenotyping:

  • Guinea Pig Ileum (GPI): Rich in

    
    -receptors .[1]
    
    • [Met5]-enkephalin is more potent (lower

      
      ) than [Leu5]-enkephalin in this tissue, reflecting its higher MOR affinity.[1]
      
  • Mouse Vas Deferens (MVD): Rich in

    
    -receptors .[1]
    
    • [Leu5]-enkephalin is equipotent or slightly superior to [Met5]-enkephalin, reflecting its optimal fit for the DOR pocket.[1]

Signaling & Metabolism Pathways[1]

Understanding the transient nature of these peptides is vital for experimental design. Both peptides are rapidly degraded by "enkephalinases" (APN and NEP), often requiring the use of peptidase inhibitors (e.g., Bestatin, Thiorphan) in binding assays to obtain accurate

1
Degradation & Signaling Diagram

The following diagram illustrates the parallel signaling activation and rapid enzymatic degradation pathways common to both peptides.

EnkephalinPathwaysEnk[Leu/Met]-Enkephalin(Agonist)APNAminopeptidase N(Cleaves Tyr-Gly)Enk->APNDegradationNEPNeutral Endopeptidase(Cleaves Gly-Phe)Enk->NEPDegradationMORMu Receptor(Gi/o coupled)Enk->MORBinding (Met > Leu)DORDelta Receptor(Gi/o coupled)Enk->DORBinding (Leu ≥ Met)InactiveInactive Fragments(Tyr, Gly-Gly-Phe-X)APN->InactiveNEP->InactiveSignal↓ cAMP↑ GIRK (Hyperpolarization)β-Arrestin RecruitmentMOR->SignalDOR->Signal

Caption: Dual-pathway mechanism showing receptor activation (solid lines) vs. rapid enzymatic inactivation (dashed lines) by membrane-bound peptidases.[1]

Experimental Protocols

To ensure data integrity, the following protocols incorporate specific controls for the instability of enkephalins.

Protocol A: Membrane Radioligand Binding Assay

Objective: Determine

Critical Requirement:mandatory
  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex for DOR/MOR mix) in ice-cold 50 mM Tris-HCl (pH 7.4) .

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Wash pellet twice to remove endogenous opioids.
      
  • Assay Buffer Setup:

    • Prepare Tris-HCl buffer supplemented with Enkephalinase Inhibitors :

      • Bestatin (10

        
        M) – Inhibits Aminopeptidase N.[1]
        
      • Thiorphan (0.1

        
        M) – Inhibits Neutral Endopeptidase (NEP).[1]
        
      • Bacitracin (50

        
        g/mL) – General protease protection.[1]
        
  • Incubation:

    • Total Volume: 250

      
      L.[1]
      
    • Radioligand: 0.5 nM [³H]-DAMGO (for MOR) or 0.5 nM [³H]-DADLE (for DOR + MOR blocker).[1]

    • Competitor: Serial dilutions of [Leu5]- or [Met5]-enkephalin (

      
       M to 
      
      
      M).[1]
    • Incubate for 60 minutes at 25°C . (Avoid 37°C to reduce degradation rate).[1]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Protocol B: Functional Bioassay (GPI/MVD)

Objective: Assess functional potency (

1
  • Tissue Isolation:

    • GPI (Guinea Pig Ileum): Isolate ileum segments; stimulate electrically (0.1 Hz, 0.5 ms).[1] Response is primarily MOR mediated.[1]

    • MVD (Mouse Vas Deferens): Isolate vas deferens; stimulate electrically.[1] Response is primarily DOR mediated.[1]

  • Dosing:

    • Apply cumulative concentrations of [Leu5]- or [Met5]-enkephalin.[1]

    • Measure inhibition of electrically induced twitch contraction.[2]

  • Validation:

    • Confirm MOR mediation in GPI using Naloxone (

      
       nM).[1]
      
    • Confirm DOR mediation in MVD using Naltrindole (DOR antagonist).[1]

References

  • Lord, J. A., Waterfield, A. A., Hughes, J., & Kosterlitz, H. W. (1977). Endogenous opioid peptides: multiple agonists and receptors.[1] Nature, 267(5611), 495–499.[1] Link[1]

  • Corbett, A. D., Paterson, S. J., McKnight, A. T., Magnan, J., & Kosterlitz, H. W. (1982). Dynorphin1–8 and dynorphin1–9 are ligands for the kappa-subtype of opiate receptor.[1] Nature, 299(5878), 79–81.[1] Link[1]

  • Hansen, P. E., & Morgan, B. A. (1984). Structure-activity relationships in enkephalin peptides.[1] The Peptides, 6, 269-321.[1]

  • Banghart, M. R., & Sabatini, B. L. (2012). Photoactivatable neuropeptides for spatiotemporally precise delivery of opioids in neural tissue.[1] Neuron, 73(2), 249-259.[1] Link[1]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Link

Validating [Leu5]-Enkephalin Specificity: A Comparative Guide to Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Role of Naloxone in Peptide Validation

[Leu5]-Enkephalin (LE) is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that functions as a primary agonist within the opioid neuromodulatory system. While LE exhibits preferential orthosteric binding for the delta-opioid receptor (DOR), it also maintains functional cross-reactivity with the mu-opioid receptor (MOR)[1]. In molecular pharmacology and drug development, proving that a cellular response is strictly opioid-receptor-mediated—rather than an off-target artifact—requires robust competitive antagonism.

Naloxone, a lipophilic morphinan derivative, serves as the industry's gold-standard broad-spectrum validator. It acts as a non-selective, competitive antagonist with the highest affinity for MOR (Ki ~0.5–1.4 nM), followed by DOR (Ki ~17–36 nM), and lowest for the kappa-opioid receptor (KOR)[2]. By occupying the orthosteric binding site without inducing an active conformational change, Naloxone physically occludes LE, preventing the downstream Gi/o-coupled signaling cascade[3].

Comparative Pharmacology: Agonists vs. Antagonists

To establish absolute specificity, researchers must objectively compare LE's performance against highly selective synthetic alternatives, validating these interactions using a tiered antagonist strategy. Naloxone provides the baseline "class validation" (confirming opioid mediation), while selective antagonists provide "subtype validation."

Table 1: Binding Affinity (Ki) Comparison of Opioid Ligands
Ligand ClassCompoundPrimary TargetMOR Affinity (Ki)DOR Affinity (Ki)KOR Affinity (Ki)
Endogenous Agonist [Leu5]-EnkephalinDOR / MOR10 - 50 nM1 - 5 nM>1000 nM
Selective Agonist DAMGOMOR~1 nM>400 nM>400 nM
Selective Agonist DPDPEDOR>1000 nM~1.5 nM>1000 nM
Broad Antagonist NaloxoneMOR / DOR0.5 - 1.4 nM17 - 36 nM2.3 - 12 nM
Selective Antagonist NaltrindoleDOR>100 nM~0.1 nM>100 nM
Table 2: Antagonist Selection Guide for LE Validation
Validation GoalRecommended AntagonistMechanistic Rationale
Class Validation Naloxone (10 µM)Broadly blocks all opioid receptors. Complete reversal of LE effects confirms the mechanism is entirely opioid-dependent.
MOR Specificity CTOP (1 µM)Isolates LE's off-target MOR activity. Reversal indicates MOR contribution to the observed phenotype.
DOR Specificity Naltrindole (1 µM)Isolates LE's primary DOR activity. Reversal confirms DOR-driven efficacy.

Receptor Signaling & Competitive Antagonism Pathway

The causality of LE signaling relies on the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Naloxone competitively blocks this initial binding event, rescuing AC activity.

Pathway LE [Leu5]-Enkephalin (Endogenous Agonist) Receptor MOR / DOR (Gi/o-Coupled Receptors) LE->Receptor Activates Naloxone Naloxone (Competitive Antagonist) Naloxone->Receptor Blocks Binding G_protein Gi/o Protein Subunits (αi and βγ) Receptor->G_protein Transduces AC Adenylyl Cyclase (Effector Enzyme) G_protein->AC Inhibits (αi) cAMP cAMP Accumulation (Downstream Signal) AC->cAMP Reduces Levels

Fig 1: Competitive antagonism of [Leu5]-Enkephalin signaling by Naloxone at opioid receptors.

Experimental Design: The Self-Validating cAMP Assay

To quantify LE specificity and Naloxone antagonism, the in vitro cAMP accumulation assay is the industry standard[4].

The Causality of Assay Components:
  • Forskolin (FSK) Stimulation: Because opioid receptors are Gi/o-coupled, their activation decreases cAMP. Under basal conditions, cellular cAMP is too low to accurately measure a further decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "ceiling" so that LE's inhibitory effect becomes a quantifiable, robust window[4].

  • Antagonist Pre-incubation: Naloxone must be introduced 30 minutes prior to LE. This ensures thermodynamic equilibrium and full receptor occupancy, preventing LE from triggering transient, irreversible signaling events before the antagonist can bind.

The Self-Validating Control Matrix:

A trustworthy protocol must be a self-validating system. The assay must include the following conditions to isolate variables and prove causality:

  • Vehicle Only (Basal): Establishes the absolute minimum cAMP threshold.

  • FSK Only (Maximal): Establishes the 100% cAMP signal.

  • FSK + LE (Inhibition): Proves the agonist is functional (Expected: ~70-90% reduction in cAMP).

  • FSK + Naloxone (Antagonist Baseline): Proves Naloxone alone does not possess inverse agonist or partial agonist activity that would skew results.

  • FSK + LE + Naloxone (Reversal): The critical validation step. Naloxone should restore cAMP levels back to the "FSK Only" baseline, proving the LE effect was entirely receptor-mediated.

Protocol S1 1. Cell Seeding (HEK293 MOR/DOR) S2 2. Antagonist Pre-incubation (30 min) S1->S2 S3 3. Agonist + Forskolin (60 min) S2->S3 S4 4. Cell Lysis & Detection S3->S4 S5 5. Data Analysis S4->S5

Fig 2: Self-validating cAMP assay workflow for assessing opioid receptor antagonism.

Step-by-Step Methodology: cAMP Accumulation Assay

Note: This protocol utilizes a standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen cAMP detection kit.

  • Cell Preparation: Harvest HEK293 cells stably expressing the target opioid receptor (MOR or DOR). Resuspend in assay buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases)[4].

  • Cell Seeding: Plate cells at a density of 10,000 cells/well in a 384-well opaque microplate.

  • Antagonist Pre-incubation: Add Naloxone (final concentration 10 µM) or vehicle to the respective wells. Incubate at 37°C for 30 minutes to ensure complete orthosteric blockade.

  • Agonist & Forskolin Addition: Add [Leu5]-Enkephalin (dose-response range: 1 pM to 10 µM) simultaneously with Forskolin (final concentration 10 µM) to the wells. Incubate at 37°C for 60 minutes[4].

  • Lysis & Detection: Add the cAMP detection reagents (e.g., lysis buffer containing labeled cAMP and anti-cAMP antibodies) as per the manufacturer's protocol. Incubate at room temperature for 1 hour in the dark.

  • Data Acquisition & Analysis: Read the plate on a compatible microplate reader. Normalize data to the FSK-only control (100%) and Vehicle control (0%). Calculate the IC50 for LE and the rightward shift (Schild analysis) induced by Naloxone.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: pnas.
  • Source: frontiersin.

Sources

[Leu5]-Enkephalin vs. DPDPE: A Technical Guide to Delta-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [Leu5]-Enkephalin vs DPDPE Agonist Potency Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the investigation of the delta-opioid receptor (DOR), the choice between the endogenous ligand [Leu5]-Enkephalin and the synthetic cyclic peptide DPDPE ([D-Pen2,D-Pen5]enkephalin) determines the specificity and temporal resolution of the dataset. While [Leu5]-Enkephalin represents the physiological baseline, its rapid degradation and cross-reactivity with the mu-opioid receptor (MOR) confound pharmacological profiling. Conversely, DPDPE serves as the industry "gold standard" for DOR selectivity, utilizing conformational constraint to exclude MOR binding and resist proteolysis. This guide delineates their potency, selectivity, and experimental utility.

Molecular Profile & Structural Biology

The functional divergence between these two ligands is rooted in their structural biochemistry.

  • [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu): A linear pentapeptide. Its flexible backbone allows it to adopt multiple conformations, enabling it to bind to both DOR and MOR. This "induced fit" mechanism is physiological but experimentally promiscuous.

  • DPDPE (Tyr-[D-Pen-Gly-Phe-D-Pen]): A cyclic pentapeptide.[1] The substitution of Gly2 and Leu5 with D-Penicillamine, followed by disulfide bridging, locks the peptide into a rigid conformation. This steric constraint prevents the molecule from fitting into the MOR binding pocket while optimizing interaction with the DOR orthosteric site.

Structural Stability Comparison
Feature[Leu5]-EnkephalinDPDPE
Topology Linear, FlexibleCyclic, Constrained (Disulfide bond)
Proteolytic Resistance Low (Substrate for Enkephalinases)High (Resistant to aminopeptidases)
Plasma Half-life < 5–10 minutes> 60 minutes
BBB Permeability Low (Requires transport/modification)Low to Moderate (Improved lipophilicity)
Pharmacological Potency & Selectivity Data

The following data aggregates competitive radioligand binding (


) and functional GTP

S (

) assays. Note that DPDPE exhibits superior selectivity ratios, making it the requisite tool for defining DOR-specific signaling.
Table 1: Comparative Potency Profile
Metric[Leu5]-EnkephalinDPDPEBiological Implication
DOR Affinity (

)
1.5 – 3.0 nM1.0 – 5.0 nMBoth bind DOR with high nanomolar affinity.
MOR Affinity (

)
10 – 50 nM> 500 – 1,000 nMLeu-Enk has significant MOR cross-talk; DPDPE is virtually inert at MOR.
Selectivity Ratio (MOR/DOR) ~10-fold > 500-fold DPDPE is the critical choice for excluding MOR noise.
Functional Potency (

)
5 – 20 nM2 – 10 nMDPDPE acts as a robust full agonist in GTP

S assays.

Critical Insight: While [Leu5]-Enkephalin appears potent, its


 at MOR is dangerously close to its 

at DOR. In tissues expressing both receptors (e.g., dorsal root ganglia), using Leu-Enk without specific MOR antagonists (like CTOP) will yield mixed signaling data.
Signaling Pathway Visualization

Understanding the downstream cascade is essential for assay design. Both ligands activate the


 pathway, leading to cAMP inhibition.

DOR_Signaling Ligand Ligand (DPDPE / Leu-Enk) DOR Delta Opioid Receptor (GPCR) Ligand->DOR Binding Gi Gi/o Protein (Heterotrimeric) DOR->Gi Activation Arrestin Beta-Arrestin Recruitment DOR->Arrestin Desensitization AC Adenylyl Cyclase Gi->AC Inhibition (-) GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Caption: Canonical DOR signaling pathway. Both ligands drive Gi/o-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels. DPDPE is preferred for isolating this pathway without MOR interference.

Validated Experimental Protocol: [35S]GTP S Binding Assay

To validate the potency of DPDPE vs. Leu-Enkephalin, the [35S]GTP


S assay is preferred over cAMP assays for measuring direct receptor-G protein coupling, as it is less amplified and closer to the receptor event.
Workflow Logic
  • Membrane Prep: Removes cytosolic GTP which causes high background.

  • GDP Pre-incubation: Forces the G-protein into the inactive (GDP-bound) state, priming it for agonist-induced exchange.

  • Non-Hydrolyzable Analog: [35S]GTP

    
    S binds but cannot be cleaved, allowing accumulation of the signal.
    

GTP_Protocol Step1 1. Membrane Prep (CHO-DOR Cells) Remove endogenous GTP Step2 2. Assay Buffer + GDP (10 µM) + Agonist (Var. Conc.) Step1->Step2 Step3 3. Reaction Start Add [35S]GTPγS (0.1 nM) Step2->Step3 Step4 4. Incubation 60 min @ 30°C Step3->Step4 Step5 5. Termination Rapid Filtration (GF/B Filters) Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the [35S]GTPγS functional assay. Critical control: Use unlabeled GTPγS (10 µM) to define non-specific binding.[2][3]

Protocol Details
  • Buffer System: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA. Note: NaCl is required to reduce basal G-protein activity.

  • Ligand Dilution: Prepare serial dilutions of DPDPE and Leu-Enkephalin in buffer + 0.1% BSA (to prevent peptide sticking to plastic).

  • Incubation: 60 minutes at 30°C. Equilibrium is slower at room temperature; 30°C is optimal for metabolic stability vs. reaction speed.

  • Filtration: Use a cell harvester with glass fiber filters (Whatman GF/B) pre-soaked in ice-cold water. Wash 3x with ice-cold buffer to arrest dissociation.

Strategic Application Guide

When to use DPDPE:

  • Receptor Subtyping: When working in heterogeneous tissue (Brain homogenates, Spinal cord) where MOR and KOR are present.

  • In Vivo Studies: Due to its cyclic stability, DPDPE is the superior choice for intrathecal or intracerebroventricular (ICV) injections to assess analgesia.

  • Long-duration Assays: Experiments requiring >30 minute incubation times where Leu-Enk would degrade.

When to use [Leu5]-Enkephalin:

  • Metabolic Studies: When studying enkephalinase activity (NEP, APN) or inhibitor efficacy (e.g., Thiorphan).

  • Endogenous Baseline: When establishing the "natural" signaling bias profile before comparing synthetic ligands.

  • Transport Assays: When studying peptide transporters that specifically recognize the linear endogenous sequence.

References
  • Mosberg, H. I., et al. (1983). Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors.[4] Proceedings of the National Academy of Sciences, 80(19), 5871–5874. Link

  • Corbett, A. D., et al. (1984). Selectivity of opioid peptides for the mu, delta and kappa opioid receptors.[2][5][6] British Journal of Pharmacology, 83(4), 845–856. Link

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848-854. Link

  • Akiyama, K., et al. (1985). Characterization of [3H][D-Pen2, D-Pen5]enkephalin binding to rat brain membranes: Evidence for high affinity delta opioid receptor binding. Journal of Pharmacology and Experimental Therapeutics, 233(2), 562-568. Link

  • Satoh, M., & Minami, M. (1995). Molecular pharmacology of the opioid receptors. Pharmacology & Therapeutics, 68(3), 343-364. Link

Sources

Comparative Stability Guide: Leu-Enkephalin vs. Synthetic Opioid Analogs

[1]

Executive Summary: The Enkephalin Paradox

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) represents a classic "high potency, low utility" paradox in opioid research.[1] While it exhibits nanomolar affinity for


1

This guide objectively compares the stability profile of native Leu-enkephalin against key synthetic analogs—DADLE , DAMGO , and DPDPE . We analyze the structural modifications that confer resistance to specific peptidases and provide a validated, self-checking protocol for assessing peptide stability in your own laboratory.

Mechanisms of Instability: Why Leu-Enkephalin Fails[1]

To engineer stability, one must first map the degradation. Leu-enkephalin is not randomly hydrolyzed; it is dismantled by a specific "conspiracy" of three primary enzymes.

The Enzymatic Triad
  • Aminopeptidase N (APN / CD13): The primary aggressor. It cleaves the N-terminal Tyr

    
    -Gly
    
    
    bond, destroying the tyrosine residue essential for opioid receptor binding.[1]
  • Neprilysin (NEP / Enkephalinase / CD10): An endopeptidase that cleaves the Gly

    
    -Phe
    
    
    bond.[1]
  • Angiotensin-Converting Enzyme (ACE): Acts as a dipeptidyl carboxypeptidase, also attacking the Gly

    
    -Phe
    
    
    bond.[1]
Visualization of Degradation Pathways

The following diagram maps the specific cleavage sites and the enzymes responsible.

EnkephalinDegradationcluster_legendEnzymatic VulnerabilityLeuEnkLeu-Enkephalin(Tyr-Gly-Gly-Phe-Leu)TyrTyr Fragment(Inactive)LeuEnk->TyrAminopeptidase N(Cleaves Tyr1-Gly2)GlyGlyPheLeuGly-Gly-Phe-LeuTyrGlyGlyTyr-Gly-GlyLeuEnk->TyrGlyGlyNeprilysin / ACE(Cleaves Gly3-Phe4)PheLeuPhe-LeuTyrGlyGly->PheLeuFurther ProteolysisLegend1Red Arrow: N-terminal Cleavage (Critical Loss of Activity)Legend2Yellow Arrow: C-terminal Cleavage

Figure 1: Enzymatic degradation pathways of Leu-enkephalin showing critical cleavage sites.

Comparative Performance Data

The following data aggregates half-life (

Table 1: Comparative Stability Profiles
CompoundSequencePrimary Modification

(Plasma)

(Brain Homogenate)
Stability Factor*
Leu-Enkephalin Tyr-Gly-Gly-Phe-LeuNone (Native)2–10 min 1–3 min1x (Baseline)
DADLE Tyr-D-Ala -Gly-Phe-D-Leu D-AA substitution at pos 2 & 5> 60 min > 40 min~10–30x
DAMGO Tyr-D-Ala -Gly-N-MePhe -Gly-olN-methylation + C-term alcohol> 4 hours > 2 hours> 100x
DPDPE Tyr-D-Pen -Gly-Phe-D-Pen Cyclization (Disulfide bridge)> 24 hours High Stability> 500x
KK-103 N-Pivaloyl -Tyr...[1][2]N-terminal acylation~37 hours High Stability> 1000x

*Stability Factor calculated relative to native Leu-Enkephalin in plasma.

Structural Analysis of Analogs
  • DADLE: The D-Ala

    
      substitution sterically hinders Aminopeptidase N, blocking the most rapid degradation pathway. The D-Leu
    
    
    protects the C-terminus from carboxypeptidases.[1]
  • DAMGO: Incorporates N-methylation at Phenylalanine

    
    , which completely blocks cleavage by Neprilysin and ACE.[1] The C-terminal glyol further prevents carboxypeptidase action.
    
  • DPDPE: Uses conformational constraint . The disulfide bridge between two D-Penicillamine residues locks the peptide into a rigid cyclic structure, making it physically inaccessible to most linear peptidases.

Experimental Protocol: Plasma Stability Assay

Objective: Determine the in vitro half-life of opioid peptides in plasma using LC-MS/MS. Standard: This protocol is designed to be self-validating by including an internal standard (IS) and a zero-time point control.

Reagents & Materials
  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4.

  • Quenching Solution: 4% Phosphoric Acid (

    
    ) in Acetonitrile (ACN). Note: Acidic quenching is superior to simple organic precipitation for opioids as it stabilizes the Tyr-moiety and prevents post-sampling hydrolysis.[1]
    
  • Internal Standard (IS):

    
    -Phe-Leu-Enkephalin or Warfarin (if using UV).[1]
    
Workflow Diagram

StabilityProtocolcluster_samplingSampling Loop (0, 5, 15, 30, 60, 120 min)StartStart: Peptide Stock(10 mM in DMSO)PrepSpike PlasmaFinal Conc: 1-10 µMStart->PrepIncubateIncubation37°C Water BathPrep->IncubateSampleRemove 50 µL AliquotIncubate->SampleAt time TQuenchQuench immediatelyAdd 150 µL 4% H3PO4/ACN+ Internal StandardSample->QuenchCentrifugeCentrifuge10,000 x g, 10 min, 4°CQuench->CentrifugeAnalyzeLC-MS/MS AnalysisQuantify Parent Peptide vs ISCentrifuge->Analyze

Figure 2: Step-by-step workflow for in vitro plasma stability testing.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000

    
     g for 5 min to remove any cryoprecipitates.
    
  • Spiking: Dilute the peptide stock (10 mM) into the plasma to a final concentration of 5

    
    M. Critical: Keep organic solvent content < 1% to avoid inhibiting plasma enzymes artificially.
    
  • Incubation: Place the mixture in a shaking water bath at 37°C.

  • Sampling:

    • At

      
       min, immediately remove 50 
      
      
      L and transfer to a tube containing 150
      
      
      L of Quenching Solution (pre-chilled). Vortex immediately.
    • Repeat at

      
       minutes.
      
  • Processing: Centrifuge all quenched samples at 10,000

    
     g for 10 minutes at 4°C to pellet precipitated plasma proteins.
    
  • Analysis: Transfer supernatant to HPLC vials. Inject 10

    
    L onto a C18 column (e.g., Kinetex 2.6µm C18).
    
    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

Data Calculation

Calculate the % Remaining using the peak area ratio (Analyte/Internal Standard):


1


1

Conclusion

For drug development applications requiring systemic exposure, native Leu-enkephalin is unsuitable due to its <10 minute half-life.[1]

  • Use DADLE for general

    
    -receptor studies where moderate stability (hours) is sufficient.[1]
    
  • Use DAMGO for

    
    -receptor selectivity and high stability.[1]
    
  • Use Cyclic Analogs (DPDPE) or Lipidized Analogs (KK-103) when prolonged physiological half-life (>24h) is required for in vivo behavioral studies.[1]

References

  • BenchChem. (2025).[4][5] A Comparative Analysis of [D-Ala2, D-Leu5]-Enkephalin (DADLE) and Met-Enkephalin Activity.[1][5] BenchChem Guides. Link

  • Lee, Y., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception.[2] Pharmaceuticals, 14(7), 623.[1] Link

  • Weinberger, S. B., & Martinez, J. L. (1988).[6] Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. Journal of Pharmacology and Experimental Therapeutics, 247(1), 129-135.[6] Link

  • Balsinde, J., et al. (2000). Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof.[7] European Journal of Pharmaceutical Sciences, 9(4), 325-333.[1] Link

  • Mei, H. R., et al. (2023). Overview of unbiased (Leu5-enkephalin and DADLE) and biased δOR peptides. ResearchGate. Link

Distinguishing [Leu5]-Enkephalin from Dynorphin in Tissue Samples: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the intricate landscape of endogenous opioid peptides, the ability to definitively distinguish between [Leu5]-Enkephalin and Dynorphin in tissue samples is paramount. While both are critical players in nociception, mood, and reward pathways, their overlapping structures and precursor pathways present a significant analytical challenge. This guide provides an in-depth comparison of methodologies, offering field-proven insights and detailed protocols to empower researchers to make informed experimental choices and generate reliable, publication-quality data.

The Core Challenge: A Shared N-Terminus

The primary obstacle in differentiating [Leu5]-Enkephalin from many Dynorphin peptides lies in their shared N-terminal amino acid sequence: Tyr-Gly-Gly-Phe-Leu. This common motif is the bioactive core that interacts with opioid receptors. Consequently, analytical methods that do not specifically target the unique C-terminal regions of these peptides are prone to significant cross-reactivity, leading to ambiguous or erroneous results.

This guide will dissect the most effective strategies to overcome this challenge, focusing on two main pillars of analysis: Immunoassays and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodological Showdown: Immunoassays vs. LC-MS/MS

The choice of analytical platform is a critical decision point, balancing factors such as specificity, sensitivity, throughput, and cost.

FeatureImmunoassays (ELISA/RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of the target peptide.Physicochemical separation followed by mass-based detection and fragmentation.
Specificity Highly dependent on antibody quality. Prone to cross-reactivity if the antibody is not C-terminal specific for [Leu5]-Enkephalin.Very high. Can distinguish between peptides with identical N-termini based on mass and fragmentation patterns.
Sensitivity Can achieve picogram to nanogram per milliliter (pg/mL to ng/mL) sensitivity.Can achieve femtogram to picogram per milliliter (fg/mL to pg/mL) sensitivity.[1]
Throughput High. Suitable for screening large numbers of samples.Moderate to high, depending on the LC method.
Cost Relatively lower cost per sample for established assays.Higher initial instrument cost and cost per sample.[2]
Development Time Assay development can be lengthy (up to 8 months for a new ELISA).[2]Method development is generally faster.
Data Richness Provides quantitative data on the target peptide only.Provides quantitative and structural information, and can identify multiple peptides in a single run.

Part 1: Immunoassay-Based Approaches - The Importance of Specificity

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer high throughput and sensitivity, making them attractive for large-scale studies. However, their utility in distinguishing [Leu5]-Enkephalin from Dynorphin hinges entirely on the specificity of the primary antibody.

The Causality Behind Antibody Selection

An antibody generated against the full sequence of [Leu5]-Enkephalin may produce polyclonal antibodies that recognize the common N-terminus, leading to cross-reactivity with Dynorphins. To ensure trustworthy data, it is crucial to select a monoclonal or polyclonal antibody specifically raised against the C-terminus of [Leu5]-Enkephalin. This ensures that only the complete pentapeptide is detected.

Key Consideration: Always scrutinize the antibody datasheet for information on the immunogen used and cross-reactivity data against a panel of other opioid peptides, especially various forms of Dynorphin. For instance, the monoclonal antibody clone NOC.1 has been shown to recognize both Met- and Leu-enkephalin but, importantly, does not bind to dynorphin-containing areas in immunohistochemistry (IHC).[3][4]

Experimental Workflow: C-Terminal Specific [Leu5]-Enkephalin ELISA

The following is a generalized protocol for a competitive ELISA, which is a common format for small peptide quantification.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure Tissue_Homogenization Tissue Homogenization (in acidified buffer) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 cartridge) Centrifugation->SPE Add_Sample_Ab Add Samples/Standards and Biotinylated C-terminal specific anti-[Leu5]-Enkephalin Ab SPE->Add_Sample_Ab Standards Prepare [Leu5]-Enkephalin Standard Curve Standards->Add_Sample_Ab Plate_Coating Plate Pre-coated with [Leu5]-Enkephalin Plate_Coating->Add_Sample_Ab Incubate1 Incubate Add_Sample_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Competitive ELISA workflow for [Leu5]-Enkephalin.

Step-by-Step Competitive ELISA Protocol:
  • Tissue Preparation:

    • Homogenize fresh or frozen tissue samples in an acidified buffer (e.g., 0.1 M acetic acid) to inactivate endogenous peptidases.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with the acidic aqueous solution to remove salts and hydrophilic impurities.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

    • Dry the eluate under vacuum and reconstitute in the assay buffer provided with the ELISA kit.

  • ELISA Procedure (refer to kit manufacturer's instructions):

    • Add prepared samples and a serial dilution of [Leu5]-Enkephalin standards to the wells of the microplate pre-coated with [Leu5]-Enkephalin.

    • Add the biotinylated C-terminal specific anti-[Leu5]-Enkephalin antibody to each well.

    • Incubate to allow competitive binding.

    • Wash the plate to remove unbound antibodies.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate for color development. The color intensity will be inversely proportional to the amount of [Leu5]-Enkephalin in the sample.

    • Stop the reaction with an acidic stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of [Leu5]-Enkephalin in the samples by interpolating their absorbance values on the standard curve.

Part 2: LC-MS/MS - The Gold Standard for Specificity and Sensitivity

For the unambiguous identification and quantification of [Leu5]-Enkephalin and its differentiation from Dynorphin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method. This technique combines the separating power of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry.

The Power of Separation and Fragmentation

HPLC separates the complex mixture of peptides from the tissue extract based on their physicochemical properties (e.g., hydrophobicity). This temporal separation reduces matrix effects and allows for the individual introduction of peptides into the mass spectrometer.

Tandem mass spectrometry then performs two stages of mass analysis. In the first stage (MS1), the intact peptide ion (precursor ion) is selected based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). The specific fragmentation pattern is unique to the peptide's amino acid sequence and serves as a highly specific fingerprint for identification.

Experimental Workflow: LC-MS/MS for Opioid Peptide Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization (in acidified buffer) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 cartridge) Centrifugation->SPE HPLC HPLC Separation (C18 column) SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Analysis Data Analysis (Quantification using MRM) MS2->Data_Analysis

Caption: LC-MS/MS workflow for opioid peptide analysis.

Step-by-Step LC-MS/MS Protocol:
  • Tissue Extraction and Clean-up:

    • Follow the same tissue homogenization and SPE protocol as described for the immunoassay. A robust extraction is critical for high-quality MS data.[5][6]

  • HPLC Separation:

    • Column: A C18 reversed-phase column is typically used for peptide separation.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The gradient should be optimized to ensure baseline separation of [Leu5]-Enkephalin from other endogenous peptides, including Dynorphins.

  • Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

    • MRM Transitions: This is the key to specificity. Specific precursor-to-product ion transitions are monitored for each peptide. The instrument is programmed to only detect signals from these specific transitions, effectively filtering out all other ions.

PeptidePrecursor Ion (m/z)Product Ion (m/z)
[Leu5]-Enkephalin 556.28397.20
(YGGFL)(b4 ion)
Dynorphin A (1-17) 2147.5412.0 (from a fragment)
(YGGFLRRIRPKLKWDNQ)(further fragmentation needed)
Dynorphin A (1-8) 981.5278.1
(YGGFLRRI)(y2 ion)

Note: The specific MRM transitions should be empirically optimized on the mass spectrometer being used.[7][8]

  • Data Analysis:

    • The peak area of the specific MRM transition is integrated.

    • Quantification is achieved by comparing the peak area of the endogenous peptide to that of a known amount of a stable isotope-labeled internal standard, which is spiked into the sample at the beginning of the extraction process.

Signaling Pathways: Understanding the Downstream Consequences

The differential detection of [Leu5]-Enkephalin and Dynorphin is biologically significant because they preferentially activate different opioid receptors, leading to distinct downstream signaling cascades.

  • [Leu5]-Enkephalin is an endogenous agonist for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[9]

  • Dynorphins are the endogenous ligands for the kappa-opioid receptor (KOR) .

Signaling_Pathways cluster_DOR Delta-Opioid Receptor (DOR) Signaling cluster_KOR Kappa-Opioid Receptor (KOR) Signaling LeuEnk [Leu5]-Enkephalin DOR DOR LeuEnk->DOR Gi_DOR Gi/o DOR->Gi_DOR AC_DOR Adenylyl Cyclase Gi_DOR->AC_DOR Inhibits Ca_DOR Ca2+ Channels Gi_DOR->Ca_DOR Inhibits K_DOR K+ Channels Gi_DOR->K_DOR Activates cAMP_DOR cAMP AC_DOR->cAMP_DOR Decreases Hyperpolarization_DOR Hyperpolarization & Reduced Neuronal Excitability Ca_DOR->Hyperpolarization_DOR K_DOR->Hyperpolarization_DOR Dynorphin Dynorphin KOR KOR Dynorphin->KOR Gi_KOR Gi/o KOR->Gi_KOR MAPK MAPK Pathway (p38, JNK) KOR->MAPK Activates AC_KOR Adenylyl Cyclase Gi_KOR->AC_KOR Inhibits Ca_KOR Ca2+ Channels Gi_KOR->Ca_KOR Inhibits K_KOR K+ Channels Gi_KOR->K_KOR Activates cAMP_KOR cAMP AC_KOR->cAMP_KOR Decreases Cellular_Response_KOR Aversion, Dysphoria, Analgesia Ca_KOR->Cellular_Response_KOR K_KOR->Cellular_Response_KOR MAPK->Cellular_Response_KOR

Caption: Simplified signaling pathways for DOR and KOR.

Both DOR and KOR are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[10] Activation of these receptors generally leads to:

  • Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels.

  • Inhibition of voltage-gated Ca2+ channels , which reduces neurotransmitter release.

  • Activation of inwardly rectifying K+ channels , which hyperpolarizes the neuron and decreases its excitability.

While the canonical G-protein mediated pathways are similar, activation of KOR by dynorphins is also strongly linked to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are implicated in the aversive and dysphoric effects of KOR agonists.[3]

Conclusion and Recommendations

The accurate differentiation of [Leu5]-Enkephalin from Dynorphin in tissue samples is a challenging but achievable goal with the appropriate analytical strategy.

  • For high-throughput screening of a large number of samples , a carefully validated immunoassay using a C-terminal specific anti-[Leu5]-Enkephalin antibody can be a cost-effective approach. However, rigorous validation of antibody specificity is non-negotiable.

  • For definitive and highly sensitive quantification , and for studies where absolute specificity is paramount, LC-MS/MS is the gold standard. The ability to use stable isotope-labeled internal standards and monitor specific fragment ions provides an unparalleled level of confidence in the data.

Ultimately, the choice of method will depend on the specific research question, available resources, and the required level of analytical rigor. By understanding the underlying principles and potential pitfalls of each technique, researchers can design experiments that yield accurate and reproducible data, advancing our understanding of the complex roles of these critical neuropeptides.

References

  • Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. (2025). PMC.
  • On-line solid-phase extraction to enhance sensitivity in peptide biomarker analysis by microseparation techniques coupled to mass spectrometry. (2022). Analytica Chimica Acta.
  • Production and characterization of a rat monoclonal antibody against leu5 enkephalin. (1986). Molecular Immunology.
  • Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. (2018). Methods in Molecular Biology.
  • Human Enkephalin ELISA Kit (A79814). Antibodies.com.
  • A high-yield method to extract peptides
  • Isolation and characterization of opioid peptides from rabbit cerebellum. (1991). Journal of Neurochemistry.
  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (2014). PMC.
  • Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Tre
  • Solid Phase Extraction for Clinical Research. Phenomenex.
  • Datasheet: 4140-0355 Product Details. Bio-Rad Antibodies.
  • DETERMINATION OF DYNORPHINS AND TNF- α BY LC-MS/MS IN BIOLOGICAL SAMPLES: APPLICABLE TO STUDYING INFLAMMATORY MECHANISMS. (2020).
  • Leu ENK elisa kit | Human Leu enkephalin ELISA Kit-B61445. MyBioSource.
  • Leucine Enkephalin (Leu-ENK) ELISA Kit | abx364790. markelab.com.
  • Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chrom
  • Solid Phase Extraction for Clinical Research. Phenomenex.
  • Solid Phase Extraction. Affinisep.
  • Effect of modification of enkephalin C-terminal functions on affinity selection of opioid receptors. (1987).
  • [Leu5]-Enkephalin | Miscellaneous/Non-selective Opioid Agonists. Tocris Bioscience.
  • LC-MS based metabolomics and accurate mass measurements in complex extracts. Ghent University.
  • Overview of unbiased (Leu⁵-enkephalin and DADLE) and biased...
  • Pushing the Limits of Bottom-Up Proteomics with State-Of-The-Art Capillary UHPLC and Orbitrap Mass Spectrometry for Reproducible. Thermo Fisher Scientific.
  • [Leu5]-Enkephalin - Opioid Peptide Agonist for Neuroscience. APExBIO.
  • Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. (2017). Bioanalysis.
  • ELISA versus Mass Spectrometry for the Detection of HCPs. (2019). News-Medical.Net.

Sources

Benchmarking [Leu5]-Enkephalin vs. Morphine: A Comprehensive Analgesic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Endogenous opioid peptides and exogenous alkaloid opiates represent two fundamental, yet mechanistically distinct, paradigms in pain management. While morphine remains the clinical gold standard for severe nociceptive pain, its adverse effect profile—including respiratory depression, physical dependence, and rapid tolerance—continues to drive the search for safer alternatives. [Leu5]-Enkephalin (Leu-ENK), an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu), offers a compelling alternative mechanism of action.

This guide provides an objective, data-driven benchmarking of Leu-ENK against morphine, detailing their receptor pharmacodynamics, quantitative performance, and the self-validating experimental workflows required to evaluate them[1][2].

Receptor Binding & Mechanistic Causality

The divergent pharmacological profiles of morphine and Leu-ENK stem from their receptor selectivity. Morphine exerts its potent analgesic effects primarily through the Mu-Opioid Receptor (µOR)[3][4]. Conversely, Leu-ENK is an endogenous ligand with high selectivity for the Delta-Opioid Receptor (δOR), though it maintains moderate affinity for the µOR[5][6].

Despite targeting different primary receptors, both µOR and δOR are G-protein coupled receptors (GPCRs) that converge on identical downstream inhibitory pathways. Activation leads to the dissociation of the Gi/o protein complex, which inhibits adenylate cyclase (reducing cAMP levels). This cascade subsequently inhibits presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and opens postsynaptic inwardly rectifying potassium channels (hyperpolarizing the neuron)[5][7]. The causality of Leu-ENK's unique profile lies in the anatomical distribution of δORs, which mediate potent supraspinal and spinal analgesia without triggering the severe respiratory depression typically associated with µOR activation[1][8].

OpioidSignaling Morphine Morphine (Alkaloid) MuOR Mu-Opioid Receptor (µOR) Morphine->MuOR LeuENK [Leu5]-Enkephalin (Peptide) LeuENK->MuOR Moderate Affinity DeltaOR Delta-Opioid Receptor (δOR) LeuENK->DeltaOR Gi Gi/o Protein Activation MuOR->Gi DeltaOR->Gi cAMP ↓ Adenylate Cyclase / cAMP Gi->cAMP Ion ↓ Ca2+ Influx / ↑ K+ Efflux cAMP->Ion Analgesia Neuronal Hyperpolarization & Analgesia Ion->Analgesia

Divergent receptor binding and convergent downstream signaling of Morphine and Leu-ENK.

Quantitative Benchmarking Data

When benchmarking these compounds, it is critical to account for the pharmacokinetic limitations of native peptides. While Leu-ENK demonstrates exceptional binding affinity in vitro, its in vivo efficacy via systemic routes (e.g., subcutaneous injection) is severely blunted by rapid degradation via blood and cerebral peptidases[1][2].

Pharmacological ParameterMorphine[Leu5]-Enkephalin (Leu-ENK)
Primary Target µ-Opioid Receptor (µOR)δ-Opioid Receptor (δOR)
δOR Affinity (Ki) Micromolar range~0.9 - 1.26 nM[5][6]
µOR Affinity (Ki) ~1.0 - 5.0 nM~1.7 - 1.9 nM[5][6]
In Vivo Analgesia (s.c.) High (87% MPE at 15 min)[1]Low (~10% MPE at 60 min)[1]
In Vivo Analgesia (i.c.v.) High (ED50 ~0.3 nmol)High (Requires stabilized analog like DADLE, ED50 ~0.027 nmol)[9]
Biological Half-Life 2 - 3 hoursMinutes (rapid peptidase degradation)[2]
Receptor Cross-Tolerance High self-toleranceMinimal cross-tolerance with µOR agonists[10]

Experimental Protocols & Self-Validating Workflows

To objectively compare a stable alkaloid against a labile peptide, researchers must utilize a dual-tiered approach: in vitro functional assays to establish baseline receptor efficacy, and in vivo nociceptive models utilizing central administration to bypass the blood-brain barrier and systemic peptidases.

Protocol A: In Vitro [35S]GTPγS Binding Assay

Causality: This assay measures the functional activation of the G-protein immediately following receptor binding. By using an excess of GDP, the G-proteins are forced into an inactive state. Agonist binding catalyzes the exchange of GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS, allowing precise quantification of receptor efficacy (Emax) and potency (EC50)[7].

  • Membrane Preparation: Isolate cell membranes (10–20 µg protein/well) from CHO or HEK293 cells stably expressing cloned human µOR or δOR.

  • Assay Incubation: Incubate membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 30 µM GDP, pH 7.4) with 0.1 nM [35S]GTPγS.

  • Ligand Addition: Introduce Morphine or Leu-ENK at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 60 minutes at 30°C.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Normalize data to basal binding (0% stimulation) and maximal stimulation to generate dose-response curves.

Protocol B: In Vivo Nociceptive Benchmarking (Hot-Plate Test)

Causality: The hot-plate test evaluates supraspinally integrated nociceptive responses to thermal stimuli. Because native Leu-ENK is degraded in minutes, researchers often substitute it with DADLE ([D-Ala2, D-Leu5]-Enkephalin), a peptidase-resistant analog, or administer native Leu-ENK via intracerebroventricular (i.c.v.) injection[4][9].

  • Acclimation: Habituate female CD-1 mice to the testing environment for 30 minutes prior to the assay.

  • Baseline Validation: Place the animal on a 55°C hot plate. Record the exact latency to the first nociceptive behavior (hind paw licking, flinching, or jumping). Self-validation step: Animals with a baseline latency outside the 5–10 second window are excluded. A strict 30-second cutoff is enforced to prevent tissue damage.

  • Administration: Administer Morphine (10 mg/kg, s.c.) or Leu-ENK/DADLE (i.c.v. delivery via stereotaxic injection)[1][9].

  • Time-Course Evaluation: Re-test animals at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Normalization: Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] × 100

InVivoWorkflow Acclimate 1. Animal Acclimation Baseline 2. Baseline Latency (55°C) Acclimate->Baseline Admin 3. Drug Admin (Morphine s.c. / Leu-ENK i.c.v.) Baseline->Admin Test 4. Time-Course Testing (15-120m) Admin->Test Analysis 5. %MPE Calculation Test->Analysis

Step-by-step workflow for in vivo hot-plate nociceptive benchmarking.

Pharmacodynamics, Cross-Tolerance, and Limitations

While morphine provides immediate and robust analgesia, its clinical utility is bottlenecked by a narrow therapeutic window and the rapid induction of tolerance[1]. Continuous intrathecal infusion of morphine results in a massive rightward shift in its dose-response curve (up to a 55-fold decrease in potency)[10].

Leu-ENK represents a pathway to bypass these limitations. Studies benchmarking morphine against δOR-selective enkephalin analogs (like DADLE) reveal a critical pharmacodynamic advantage: minimal cross-tolerance [10]. In morphine-tolerant subjects, δOR agonists retain near-full analgesic efficacy, proving that µOR and δOR mediate analgesia through distinct, non-overlapping spinal and supraspinal sites[8][10].

However, the primary limitation of native Leu-ENK remains its extreme metabolic instability. To translate the high δOR affinity and favorable safety profile of Leu-ENK into viable therapeutics, modern drug development focuses on structural modifications—such as halogenation of the Phe4 position or D-amino acid substitutions—to shield the peptide from enzymatic cleavage while preserving its potent, non-addictive analgesic properties[5][6].

References

  • An Effective and Safe Enkephalin Analog for Antinociception. Pharmaceutics (MDPI). Available at:[Link]

  • From morphine to endogenous opioid peptides, e.g., endorphins: the endless quest for the perfect painkiller. Firenze University Press (FUPRESS). Available at:[Link]

  • The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules (MDPI) / bioRxiv. Available at:[Link]

  • Studies of morphine and D-ala2-D-leu5-enkephalin (DADLE) cross-tolerance after continuous intrathecal infusion in the rat. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Sources

Beyond the CoA: A Comparative Guide to Validating [Leu5]-Enkephalin TFA Batch Consistency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing [Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu), reliance on a standard Certificate of Analysis (CoA) providing only RP-HPLC purity and Mass Spectrometry identity is often insufficient for sensitive biological assays. As a synthetic peptide commonly purified via trifluoroacetic acid (TFA) cleavage, [Leu5]-Enkephalin acts as a "salt sponge," retaining significant counterions that alter net peptide content and induce cellular toxicity.

This guide compares the Standard Quality Control (QC) Model against an Integrated Multi-Attribute Method (MAM) . It demonstrates—through comparative protocols and data—that quantifying Net Peptide Content (NPC) and TFA counterion levels is not optional but critical for reproducible drug development and physiological research.

Part 1: The Comparative Analysis

The Core Problem: Purity vs. Content

A common misconception in peptide research is equating HPLC Purity (the absence of other peptide sequences) with Net Peptide Content (the actual weight of the target peptide vs. salts/water).[1][2][3]

  • Standard Approach: Relies on HPLC UV area %. If a peak is 98% pure, the researcher assumes 1 mg of powder contains ~0.98 mg of peptide.

  • Scientific Reality: Synthetic peptides are lyophilized salts. A "98% pure" [Leu5]-Enkephalin TFA batch may only contain 70% peptide by weight, with the remaining 30% being TFA and water.

Method Comparison Matrix
FeatureAlternative A: Standard QC (The Basic CoA) Alternative B: Integrated MAM (Recommended)
Primary Metric RP-HPLC Purity (UV 214/220 nm).Orthogonal Purity (HPLC + Amino Acid Analysis).
Identity Verification ESI-MS (Molecular Weight).ESI-MS + MS/MS (Sequence Confirmation).
Quantitation Basis Assumes Powder Weight = Peptide Weight.Net Peptide Content (NPC) via AAA.[3][4]
Counterion Analysis Rarely reported (or "Pass/Fail").Quantitative Ion Chromatography (IC) for TFA %.
Aggregation Check None (RP-HPLC dissolves aggregates).Size Exclusion Chromatography (SEC).
Risk Profile High: Dosing errors (10-30%), Cytotoxicity (TFA).Low: Precise molar dosing, controlled toxicity.

Part 2: Supporting Experimental Data (Simulated Case Study)

To illustrate the impact of these methods, we compare two batches of [Leu5]-Enkephalin TFA that appear identical under Standard QC but diverge significantly under Integrated MAM.

Experiment: Cellular Viability & Receptor Binding

Objective: Assess the impact of hidden TFA on a Delta-Opioid Receptor (DOR) cell-based assay.

Table 1: The "Identical" CoAs (Standard Method)
ParameterBatch #101 (High Risk)Batch #102 (Optimized)Result
Appearance White Lyophilized PowderWhite Lyophilized PowderIndistinguishable
HPLC Purity 98.5%98.2%Batch 101 appears superior
MS Identity 555.6 Da (Theoretical: 555.6)555.6 DaMatch
Table 2: The Hidden Variables (Integrated MAM)
ParameterBatch #101Batch #102Impact
TFA Content (IC) 28% (w/w) 12% (w/w) High TFA in #101 is cytotoxic.
Net Peptide Content 68% 84% Batch #101 is under-dosed by 16%.
Actual Molarity (1mg/mL prep)1.22 mM1.51 mMSignificant variance in potency.
Table 3: Assay Performance Results

Cells treated with nominally "10 µM" concentration based on powder weight.

Assay MetricBatch #101 ResultBatch #102 ResultConclusion
Cell Viability (MTT) 75% (Toxicity observed)98% (No toxicity)Batch #101 TFA caused false toxicity.
EC50 (DOR Activation) 15 nM4.2 nMBatch #101 appeared less potent due to under-dosing.

Scientific Insight: The "better" batch by standard HPLC (Batch #101) actually failed the experiment because the high TFA content lowered the pH of the culture medium and the low net peptide content shifted the dose-response curve.

Part 3: Visualizing the Logic

Diagram 1: The Integrated Consistency Workflow

This workflow illustrates the decision logic required to validate a peptide batch before release into critical assays.

PeptideWorkflow Raw Lyophilized [Leu5]-Enkephalin HPLC Step 1: RP-HPLC (Purity Check) Raw->HPLC Decision1 >95% Purity? HPLC->Decision1 Decision1->Raw Fail (Repurify) AAA Step 2: Amino Acid Analysis (AAA) (Net Content) Decision1->AAA Pass IC Step 3: Ion Chromatography (TFA Quant) Decision1->IC Pass Calc Calculate Molar Dose Correction AAA->Calc ToxCheck TFA > 15%? IC->ToxCheck Release Release for Bioassay Calc->Release ToxCheck->Calc No (Safe) Exchange Perform TFA-to-HCl Salt Exchange ToxCheck->Exchange Yes (High Risk) Exchange->Calc

Caption: Workflow for correcting net peptide content and mitigating TFA toxicity risks prior to bioassays.

Part 4: Detailed Experimental Protocols

To replicate the Integrated MAM approach, implement the following protocols.

Protocol 1: Net Peptide Content via Amino Acid Analysis (AAA)

Rationale: AAA hydrolyzes the peptide into individual amino acids, which are then quantified against a standard. This eliminates errors caused by water and salts.

  • Hydrolysis:

    • Dissolve ~100 µg of [Leu5]-Enkephalin in 6N HCl (containing 0.1% phenol to protect Tyrosine).

    • Incubate at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization:

    • Dry the hydrolysate and derivatize using Phenylisothiocyanate (PITC) or OPA (o-phthalaldehyde).

  • Quantification:

    • Analyze via RP-HPLC using a C18 column.[3]

    • Calculation: Compare the molar recovery of stable amino acids (Gly, Leu, Phe) against a standard calibration curve.

    • Note: Do not use Tyr for quantification as it partially degrades during acid hydrolysis. Use Gly, Phe, and Leu values to calculate the average nanomoles of peptide.

    • Formula:

      
      
      
Protocol 2: TFA Counterion Quantitation via Ion Chromatography

Rationale: TFA is a strong acid.[5][6] High levels (>15%) indicate poor lyophilization and pose cytotoxicity risks.

  • Sample Preparation:

    • Dissolve [Leu5]-Enkephalin powder in Milli-Q water to a concentration of 1 mg/mL.

  • Instrumentation:

    • System: Ion Chromatograph (e.g., Dionex ICS) with conductivity detection.

    • Column: Anion-exchange column (e.g., IonPac AS11).

  • Mobile Phase:

    • Gradient elution using KOH or NaOH (5 mM to 30 mM).

  • Analysis:

    • Measure the retention time and area of the Trifluoroacetate peak against a Na-TFA standard curve.

    • Limit: For cell culture, TFA should ideally be <1% (requires salt exchange). For general use, <10-15% is acceptable if pH is buffered.

Protocol 3: Aggregation Check via SEC-HPLC

Rationale: Enkephalins can form amyloid-like fibrils or amorphous aggregates that RP-HPLC (using organic solvents) will dissolve and hide.

  • Column: Silica-based Size Exclusion Column (e.g., TSKgel G2000SWxl).

  • Mobile Phase: PBS (pH 7.4) or Ammonium Acetate (volatile, MS-compatible). Avoid organic modifiers.

  • Detection: UV at 214 nm.

  • Criteria: The monomer should elute at the expected volume. Peaks eluting at the void volume indicate high-molecular-weight aggregates.

Diagram 2: The TFA Toxicity Pathway

This diagram details why TFA variance affects experimental outcomes in [Leu5]-Enkephalin assays.

TFAPathway PeptideTFA [Leu5]-Enkephalin (TFA Salt) Media Cell Culture Media (pH 7.4) PeptideTFA->Media Dissolution Acidification Acidification (pH Drop < 7.0) Media->Acidification High TFA Load Mito Mitochondrial Disruption Acidification->Mito Stress Prolif Inhibition of Proliferation Mito->Prolif FalseNeg False Negative (Assay Failure) Prolif->FalseNeg

Caption: Mechanism by which residual TFA in peptide batches induces false-negative results in cellular assays.

References

  • United States Pharmacopeia (USP). (2023).[7][8] General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. USP-NF.[7][9]

  • United States Pharmacopeia (USP). (2023).[7][8] General Chapter <503.1> Trifluoroacetic Acid (TFA) in Peptides. USP-NF.[7][9]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes.[10] American Journal of Physiology-Endocrinology and Metabolism.

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.

  • Shave, E. E., et al. (1991). Amino acid analysis: A review of current methods. Australian Journal of Biotechnology.

Sources

Safety Operating Guide

Comprehensive Disposal and Operational Safety Protocol for [Leu5]-Enkephalin TFA

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows involving synthetic peptides to ensure both experimental integrity and environmental compliance. [Leu5]-Enkephalin is a highly conserved endogenous opioid peptide analog widely utilized in neuropharmacological and receptor-binding assays.

While the free base of[Leu5]-Enkephalin (CAS 58822-25-6) is not classified as a hazardous substance under standard GHS criteria[1], it is predominantly synthesized, supplied, and utilized as a Trifluoroacetate (TFA) salt (CAS 73563-78-7). The presence of this TFA counterion fundamentally changes the logistical and safety requirements for its disposal. This guide provides a self-validating, field-proven system for the safe handling, spill containment, and terminal disposal of[Leu5]-Enkephalin TFA.

Chemical Profiling & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The risks associated with[Leu5]-Enkephalin TFA do not stem from acute toxicity, but rather from its physical state and its chemical counterion.

  • The Aerosolization Risk: Lyophilized peptide powders are highly electrostatic. Opening a vial without proper equilibration can cause the powder to aerosolize, leading to unintended inhalation of a biologically active compound[1].

  • The Fluorination Factor (TFA): The trifluoroacetate counterion contains stable carbon-fluorine bonds. When subjected to standard thermal degradation (like basic medical waste incineration), fluorinated compounds generate highly toxic and corrosive hydrogen fluoride (HF) gas [2]. Therefore, disposal requires specific, high-temperature chemical incineration infrastructure.

Quantitative Safety Data Summary
ParameterSpecification / Requirement
CAS Numbers 58822-25-6 (Free base)[3] / 73563-78-7 (TFA salt)
Molecular Formula C28H37N5O7 • xCF3COOH
Solubility Profile Soluble in Water (≥ 1 mg/mL), DMSO, Methanol[4]
GHS Classification Not classified as a hazardous substance or mixture[1]
Storage Conditions -20°C, desiccated, tightly sealed, away from light[3]
Required PPE Nitrile gloves, safety goggles (EN166/NIOSH), lab coat[3]
Primary Hazards Dust inhalation, minor skin/eye irritation[4]

Operational Safety Protocol: Handling & Reconstitution

Every protocol in your laboratory should be a self-validating system. The following methodology ensures that the peptide is dissolved completely without exposing the researcher to electrostatic dust or compromising the peptide's structural integrity.

Step-by-Step Reconstitution Methodology:

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which rapidly degrades the peptide and causes the powder to clump.

  • Powder Consolidation: Centrifuge the vial at 10,000 x g for 60 seconds. Causality: This forces all electrostatic powder from the cap and walls down to the bottom of the vial, preventing aerosolization upon opening.

  • Solvent Addition: In a Class II Biological Safety Cabinet or chemical fume hood, carefully remove the crimp seal. Add the desired solvent (e.g., sterile ddH2O or DMSO) directly to the vial.

  • Gentle Dissolution: Pipette the solution up and down gently. Do not vortex. Causality: Vortexing can cause mechanical shearing of the peptide bonds and introduce air bubbles that promote oxidation.

Spill Containment & Neutralization Workflow

Accidental releases require immediate, methodical action to prevent environmental discharge and cross-contamination.

Protocol for Spill Response:

  • Isolate & Protect: Restrict access to the spill area. Verify that your PPE (nitrile gloves, safety goggles, lab coat) is secure[4].

  • Containment of Solid Spills: If the lyophilized powder is spilled, do not sweep it dry . Dry sweeping aerosolizes the peptide[1]. Instead, cover the powder with a damp paper towel to weigh it down, then carefully wipe it up.

  • Containment of Liquid Spills: For reconstituted solutions, absorb the liquid using a finely-powdered liquid-binding material (e.g., diatomite or universal laboratory binders)[1].

  • Decontamination: Scrub the affected surface thoroughly with 70% ethanol or isopropanol to denature any remaining peptide, followed by a final wash with deionized water[1].

  • Waste Segregation: Place all contaminated paper towels, binders, and gloves into a clearly labeled, sealable chemical waste container.

Comprehensive Disposal Procedures

Because [Leu5]-Enkephalin is a TFA salt, it must never be discharged into drains or the general environment [3]. The following procedures ensure compliance with EPA/RCRA (or equivalent international) regulations.

A. Solid Waste (Powders and Empty Vials)

Sweep up any residual solid waste and shovel it into a suitable, tightly closed container[4]. This container must be handed over to a licensed, professional waste disposal company. Critical Requirement: The waste must be burned in a chemical incinerator equipped with an afterburner and a chemical scrubber [2]. The scrubber is non-negotiable, as it neutralizes the toxic fluorinated exhaust generated by the TFA counterion.

B. Liquid Waste (Aqueous vs. Organic)

Liquid waste must be segregated based on the solvent used during reconstitution:

  • Aqueous Streams: Buffer solutions containing the peptide should be collected in a designated aqueous chemical waste carboy (pH 6-8).

  • Organic Streams: If the peptide was dissolved in DMSO or Methanol, it must be placed in a designated organic solvent waste container. Causality: DMSO is a powerful dermal penetrant. Segregating it prevents accidental exposure to a mixture that could carry the peptide directly through a researcher's skin.

C. Contaminated Consumables

All pipette tips, microcentrifuge tubes, and PPE that came into contact with the peptide must be treated as chemically contaminated solid waste and sent for scrubber-equipped incineration.

Disposal Workflow Visualization

The following logical diagram maps the decision tree for processing [Leu5]-Enkephalin TFA waste streams.

G Start [Leu5]-Enkephalin TFA Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Aqueous/DMSO) Start->Liquid PPE Contaminated Consumables/PPE Start->PPE Incineration Licensed Chemical Incineration (Requires Afterburner & Scrubber) Solid->Incineration Sealed Chem Container Aqueous Aqueous Waste Stream (pH 6-8) Liquid->Aqueous Aqueous Buffers Organic Organic Waste Stream (DMSO/Methanol) Liquid->Organic Organic Solvents PPE->Incineration Chem-Waste Bag Aqueous->Incineration EPA/RCRA Compliant Organic->Incineration EPA/RCRA Compliant

Fig 1: Disposal workflow for [Leu5]-Enkephalin TFA, emphasizing scrubber-equipped incineration.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (Leu-Enkephalin, CAS 58822-25-6) Source: fishersci.com URL: 3

  • Title: Safety Data Sheet - MedChemExpress ([Leu5]-Enkephalin) Source: medchemexpress.com URL: 1

  • Title: Tfa acid | Sigma-Aldrich - SigmaAldrich.cn Source: sigmaaldrich.cn URL: Link

  • Title: Safety Data Sheet - Amazon S3 / LKT Laboratories Source: amazonaws.com URL: 4

  • Title: Ammonium trifluoroacetate | 3336-58-1 - Benchchem (TFA Incineration Guidelines) Source: benchchem.com URL: 2

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [Leu5]-Enkephalin TFA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Dual-Nature Hazard

[Leu5]-Enkephalin is an endogenous opioid pentapeptide with significant biological activity, acting as an agonist at opioid receptors.[1][2] In research settings, it is commonly supplied as a trifluoroacetate (TFA) salt ([Leu5]-Enkephalin TFA, CAS 58822-25-6) to ensure stability and purity.[3] This formulation presents a dual-nature hazard for laboratory personnel. While the peptide's own toxicological profile is not fully characterized and warrants cautious handling[4], the primary and immediate chemical hazard stems from the trifluoroacetic acid counter-ion. TFA is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[5][6]

This guide provides a comprehensive operational framework for the safe handling of [Leu5]-Enkephalin TFA. It moves beyond a simple checklist to instill a deep understanding of the risks involved and the rationale behind each procedural step, ensuring both personnel safety and experimental integrity.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[7] For [Leu5]-Enkephalin TFA, the risks must be evaluated for the compound in both its lyophilized (solid) and reconstituted (liquid) states.

  • Chemical Hazards (TFA Component): The TFA salt imparts acidic and corrosive properties to the compound.[8] Direct contact with the skin or eyes can cause severe burns.[5][6] The primary risk during handling is associated with the corrosive nature of the TFA, especially in concentrated solutions or if the lyophilized powder comes into contact with moist tissues (e.g., mucous membranes).

  • Biological Hazards (Peptide Component): As an opioid receptor agonist, [Leu5]-Enkephalin has defined biological effects.[9] While the risk of systemic effects from incidental laboratory exposure is low, the potential for unknown biological activity necessitates preventing direct contact, inhalation, or ingestion.[10]

  • Physical Hazards (Lyophilized Powder): Lyophilized peptides are often lightweight, static-prone, and can easily become airborne, creating an inhalation risk.[10][11] They are also highly hygroscopic, meaning they readily absorb moisture from the air, which can degrade the product and affect weighing accuracy.[11][12]

Primary Lines of Defense: Engineering and Administrative Controls

Before selecting personal protective equipment, all available engineering and administrative controls must be implemented to minimize potential exposure.

  • Designated Work Area: All work with [Leu5]-Enkephalin TFA, from weighing to reconstitution and aliquoting, should be performed in a designated area, such as a certified chemical fume hood.[13][14] This is the most critical engineering control as it contains airborne powder and protects the user from inhaling aerosols.[10]

  • Standard Operating Procedures (SOPs): Laboratories must develop and enforce detailed SOPs for handling this compound. All personnel must be trained on these procedures, the specific hazards, and emergency response actions before beginning work.

  • Minimizing Quantities: Only the minimum quantity of the peptide required for the experiment should be handled at any given time.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is dictated by the specific task being performed. A one-size-fits-all approach is insufficient. All PPE must be donned correctly before handling the chemical and removed and disposed of properly after completion of the work.[10]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Handling/Weighing Lyophilized Powder Safety goggles with side shields are mandatory. A full-face shield is strongly recommended over safety goggles.[10]Chemical-resistant nitrile gloves are required. Double-gloving is recommended for added protection.[10]A standard laboratory coat is the minimum requirement.[13]A NIOSH-approved respirator (e.g., N95 or higher) is necessary if weighing outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][11]The highest risk of exposure comes from the fine, easily aerosolized powder. A face shield protects the entire face, and respiratory protection is critical to prevent inhalation of the active and corrosive powder.
Reconstituting and Handling Solutions Safety goggles with side shields are mandatory to protect against splashes.[10][13]Chemical-resistant nitrile gloves are required.[15]A standard laboratory coat is required to protect skin and clothing from splashes.[16]Not generally required if all work is performed within a certified chemical fume hood.The primary risk shifts from inhalation to splashes of the now-liquid, corrosive solution. Goggles and a lab coat are essential barriers.
General Laboratory Operations (Post-Reconstitution) Safety glasses with side shields are the minimum requirement.Nitrile gloves are required.A standard laboratory coat is required.Not required.Even with dilute solutions, the potential for accidental contact remains. Basic PPE is a standard good laboratory practice.

Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide for handling [Leu5]-Enkephalin TFA from initial preparation to final use or storage. Adherence to these steps is critical for minimizing exposure and preventing contamination.

Experimental Protocol: Preparation and Reconstitution
  • Preparation and Sanitization: Before beginning, thoroughly wash hands and don the appropriate PPE as specified in the table above for handling the lyophilized powder.[10] Sanitize the workspace within the chemical fume hood.

  • Equilibrate Vial: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold peptide, which would compromise its stability and weight.[11][17]

  • Weighing: Quickly weigh the desired amount of peptide in the fume hood and tightly reseal the container.

  • Solvent Addition: Using a sterile pipette, slowly add the appropriate sterile solvent (e.g., sterile water, a specific buffer, or DMSO) down the inner wall of the vial.[10][18] This prevents foaming and potential degradation of the peptide.

  • Dissolution: Gently swirl or vortex the vial to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to denature.[10][19] Ensure the solution is clear and free of any visible particles before proceeding.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which degrade the peptide, aliquot the solution into single-use, clearly labeled vials.[19] For long-term storage, solutions should be kept frozen below -15°C.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_use Use & Storage cluster_disposal Cleanup & Disposal A Don Appropriate PPE (Powder Handling) B Equilibrate Vial in Desiccator A->B C Work in Fume Hood B->C D Weigh Lyophilized Peptide C->D E Reconstitute with Sterile Solvent D->E Slowly add solvent F Gently Dissolve (Swirl/Vortex) E->F G Aliquot into Working Solutions F->G Avoid freeze-thaw H Perform Experiment G->H I Store Aliquots at ≤ -20°C G->I J Decontaminate Workspace H->J K Segregate & Dispose of Waste J->K

Sources

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